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  • Product: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-
  • CAS: 91-72-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-[bis(phenylmethyl)amino]benzenesulfonic acid

Executive Summary 4-[bis(phenylmethyl)amino]benzenesulfonic acid, universally recognized in industrial chemistry as N,N-dibenzylsulfanilic acid , is a highly versatile functionalized aromatic sulfonic acid. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[bis(phenylmethyl)amino]benzenesulfonic acid, universally recognized in industrial chemistry as N,N-dibenzylsulfanilic acid , is a highly versatile functionalized aromatic sulfonic acid. Characterized by its dual functional groups—a bulky, hydrophobic dibenzylamino moiety and a highly polar, hydrophilic sulfonic acid group—this compound serves as a critical intermediate in the synthesis of complex organic dyes, pharmaceutical agents, and advanced materials.

This technical guide provides an in-depth analysis of its chemical properties, mechanistic synthesis, and cross-disciplinary applications. It is specifically designed to equip researchers and drug development professionals with the causality behind experimental protocols and self-validating analytical frameworks.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical behavior of N,N-dibenzylsulfanilic acid is foundational for its application in both aqueous and organic systems. The molecule exhibits amphiphilic characteristics due to the opposing polarities of its functional groups.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 4-[bis(phenylmethyl)amino]benzenesulfonic acid
Common Name N,N-dibenzylsulfanilic acid
CAS Registry Number 91-72-5
Molecular Formula C₂₀H₁₉NO₃S
Molecular Weight 353.43 g/mol
Melting Point 160 – 165 °C
Appearance White to off-white crystalline powder
Solubility Profile Sparingly soluble in water; readily dissolves in ethanol, methanol, and acetone

Data supported by 1[1] and 2[2].

The structural bulk of the two phenylmethyl (benzyl) groups significantly reduces the nucleophilicity of the nitrogen atom compared to the primary amine in the parent sulfanilic acid. This steric hindrance is a deliberate design in organic synthesis, often utilized to protect the amine functionality during multi-step synthetic routes[2]. Furthermore, the electron-withdrawing nature of the sulfonic acid group para to the amine modulates the electron density of the central benzene ring, impacting its reactivity in subsequent electrophilic aromatic substitutions.

Synthetic Methodology & Reaction Kinetics

The synthesis of N,N-dibenzylsulfanilic acid relies on the double N-alkylation of sulfanilic acid using benzyl chloride. This process must be carefully controlled to prevent incomplete alkylation (yielding the mono-benzyl derivative) or unwanted side reactions.

SynthesisWorkflow A Sulfanilic Acid (Zwitterion) B NaOH (aq) Deprotonation A->B C Sodium Sulfanilate (Active Nucleophile) B->C D Benzyl Chloride (2.2 eq) Ethanol Co-solvent C->D E Reflux (80-85°C) SN2 Alkylation D->E F Acidification (HCl) Precipitation E->F G N,N-Dibenzylsulfanilic Acid (Target Compound) F->G

Workflow for the synthesis of N,N-dibenzylsulfanilic acid via SN2 N-alkylation.

Mechanistic Causality

The reaction is a classic bimolecular nucleophilic substitution (Sₙ2). Sulfanilic acid naturally exists as a zwitterion, rendering the amine group protonated and non-nucleophilic.

  • Zwitterion Disruption: The addition of a strong base (e.g., NaOH or KOH) deprotonates both the sulfonic acid and the anilinium ion. This generates the highly nucleophilic sodium sulfanilate salt, which is a prerequisite for the Sₙ2 attack[2].

  • Solvent Selection: A biphasic or co-solvent system (such as ethanol/water) is critical. Water dissolves the ionic sodium sulfanilate, while ethanol ensures the miscibility of the highly hydrophobic electrophile, benzyl chloride.

  • Thermal Activation: The reaction is refluxed at 80–85°C. The elevated temperature provides the necessary activation energy to overcome the severe steric hindrance introduced after the first benzyl group attaches, ensuring complete conversion to the tertiary amine.

Applications in Advanced Materials & Medicinal Chemistry

The unique structural motif of N,N-dibenzylsulfanilic acid enables its use across diverse scientific domains, bridging the gap between industrial materials and pharmaceutical development.

ApplicationPathways Core N,N-Dibenzylsulfanilic Acid (CAS: 91-72-5) Dye Dye Synthesis Chromophore Building Block Core->Dye Med Medicinal Chemistry Bioactive Scaffold Core->Med Org Organic Synthesis Amine Protection Core->Org AcidDye Acid & Reactive Dyes Dye->AcidDye MetalDye Metal Complex Dyes Dye->MetalDye AntiMicrobial Antimicrobial Agents Med->AntiMicrobial AntiCancer Enzyme Inhibitors Med->AntiCancer

Industrial and pharmaceutical applications of N,N-dibenzylsulfanilic acid.

Industrial Dye Synthesis

In the organic pigments and dyes industry, it acts as a foundational building block. The compound is widely utilized in the production of acid dyes, fiber-reactive dyes, and metal complex dyes[2],[3]. The sulfonic acid group ensures water solubility of the final dye—crucial for textile binding—while the bulky dibenzyl groups can be modified to tune the chromophore's absorption spectrum and improve colorfastness.

Medicinal Chemistry & Drug Development

Recent pharmacological investigations have highlighted the compound's potential as a bioactive scaffold. It functions as a ligand for metal complexes and exhibits inhibitory activity against specific enzymes. Its derivatives are actively explored for antimicrobial, antioxidant, and anticancer properties[2]. The dibenzylamino group drastically enhances the lipophilicity of the molecule, improving cellular membrane permeability compared to the highly polar, unsubstituted sulfanilic acid.

Experimental Protocols: Synthesis and Self-Validating Analytical Workflows

To ensure high-fidelity results in drug development or materials science, the following self-validating protocol is recommended.

Step-by-Step Synthesis Protocol
  • Preparation: In a 500 mL round-bottom flask, dissolve 0.1 mol (17.3 g) of sulfanilic acid in 100 mL of 10% aqueous NaOH. Stir vigorously at room temperature until a clear solution of sodium sulfanilate is obtained.

  • Alkylation: Add 50 mL of absolute ethanol to the flask to act as a phase-transfer facilitator. Equip the flask with a reflux condenser and a pressure-equalizing addition funnel. Slowly add 0.22 mol (27.8 g) of benzyl chloride dropwise over 30 minutes. (Note: The 0.02 mol excess drives the equilibrium toward the di-alkylated product).

  • Reflux: Heat the mixture to 80–85°C using an oil bath and maintain gentle reflux for 5 to 6 hours.

  • Precipitation: Cool the reaction mixture to 0–5°C in an ice-water bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. The target compound, N,N-dibenzylsulfanilic acid, will precipitate as an off-white crystalline solid due to the protonation of the sulfonate group, which drastically reduces its aqueous solubility.

  • Purification: Filter the crude precipitate under vacuum. Recrystallize from boiling ethanol to remove any mono-alkylated intermediates and unreacted benzyl chloride. Dry in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Self-Validating Analytical Framework

A robust protocol must validate its own success. Do not rely solely on yield; utilize the following analytical checks:

  • High-Performance Liquid Chromatography (HPLC): Monitor the reaction progress by taking aliquots at 2-hour intervals. The disappearance of the early-eluting sulfanilic acid peak and the emergence of a highly retained peak (due to the lipophilic benzyl groups) confirms reaction completion.

  • Proton NMR (¹H-NMR): To verify absolute purity, analyze the recrystallized product. The critical validation marker is the absence of the primary amine protons (typically broad singlets in the parent compound). The appearance of a sharp singlet integrating to 4 protons at ~4.5 ppm confirms the presence of the two equivalent benzylic methylene (-CH₂-) groups.

References

  • N,N-Dibenzylsulphanilic Acid Overview Source: Scribd URL:[Link]

  • N,N-二芐基磺酰基苯甲酸 CAS#: 91-72-5 Source: ChemWhat Chemical Database URL:[Link]

  • Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 4-[Bis(phenylmethyl)amino]benzenesulfonic Acid

Compound: 4-[Bis(phenylmethyl)amino]benzenesulfonic acid Common Name: -Dibenzylsulfanilic Acid CAS Registry Number: 91-72-5 Molecular Formula: Molecular Weight: 353.43 g/mol Executive Summary This technical guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-[Bis(phenylmethyl)amino]benzenesulfonic acid Common Name:


-Dibenzylsulfanilic Acid
CAS Registry Number:  91-72-5
Molecular Formula: 

Molecular Weight: 353.43 g/mol

Executive Summary

This technical guide provides a comprehensive structural and spectroscopic analysis of 4-[bis(phenylmethyl)amino]benzenesulfonic acid , a critical intermediate in the synthesis of acid dyes (e.g., Acid Violet 49) and a functional building block for organic electronic hole-transport materials.

Unlike its parent compound, sulfanilic acid, this derivative possesses significant lipophilic character due to the two benzyl groups, altering its solubility profile and spectroscopic signature. This guide addresses the specific challenges in characterizing this zwitterionic molecule, focusing on distinguishing it from the starting material (


-dibenzylaniline) and identifying key impurity markers.

Structural Analysis & Chemometrics

The molecule consists of a central benzene ring substituted at the para positions with a sulfonic acid group (


) and a dibenzylamino group (

).
  • Electronic Environment: The dibenzylamino group acts as a strong electron-donating group (EDG) via resonance, activating the ring. The sulfonic acid group is a strong electron-withdrawing group (EWG). This "push-pull" electronic system creates a distinct dipole, stabilizing the zwitterionic form in the solid state.

  • Steric Considerations: The two bulky benzyl groups create significant steric hindrance around the nitrogen atom. This prevents planarization of the nitrogen lone pair with the phenyl ring to some degree, but the para-sulfonation confirms that the electronic activation at the para position dominates over steric inhibition during synthesis.

Synthesis & Purification Protocol

While industrial routes often employ the benzylation of sulfanilic acid, high-purity laboratory synthesis favors the sulfonation of


-dibenzylaniline . This route avoids the difficult purification associated with alkylating a zwitterion.
Reaction Workflow (Graphviz)

SynthesisWorkflow Start N,N-Dibenzylaniline (Precursor) Reaction Electrophilic Aromatic Substitution (0-5°C -> RT) Start->Reaction Reagent Chlorosulfonic Acid (ClSO3H) in DCM Reagent->Reaction Quench Ice Water Quench (Hydrolysis of Sulfonyl Chloride) Reaction->Quench 2 hrs Product Crude Precipitate (Zwitterion Formation) Quench->Product Precipitation Purify Recrystallization (EtOH/Water) Product->Purify Final Pure N,N-Dibenzyl- sulfanilic Acid Purify->Final

Caption: Figure 1. Sulfonation pathway utilizing chlorosulfonic acid in a chlorinated solvent to ensure regioselectivity and ease of workup.

Detailed Protocol
  • Preparation: Dissolve

    
    -dibenzylaniline (1.0 eq) in dry Dichloromethane (DCM). Cool to 
    
    
    
    under
    
    
    atmosphere.
  • Sulfonation: Add Chlorosulfonic acid (1.1 eq) dropwise. The reaction is exothermic; maintain temperature

    
     to prevent sulfone byproduct formation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The intermediate sulfonyl chloride may form; however, aqueous quenching will hydrolyze this to the sulfonic acid.

  • Quench & Isolation: Pour the reaction mixture into crushed ice. The organic solvent (DCM) is separated, or if the product precipitates as a zwitterion (common due to low DCM solubility of sulfonic acids), filter the solid directly.

  • Purification: Recrystallize from hot Ethanol/Water (80:20).

    • Note: The product melts at 160–165°C (dec).

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)[1][2]

The


 NMR spectrum is characterized by the disappearance of the para-proton of the starting aniline and the downfield shift of the central ring protons due to the sulfonate group.

Solvent: DMSO-


 (Required for solubility of the sulfonic acid moiety).
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Acidic Proton 10.0 - 12.0Broad s1H

(Highly variable, often exchanged with

in DMSO)
Central Ar-H 7.55Doublet (

Hz)
2HOrtho to

(Deshielded by EWG)
Benzyl Ar-H 7.25 - 7.35Multiplet10HOverlapping protons of the two benzyl rings
Central Ar-H 6.70Doublet (

Hz)
2HOrtho to

(Shielded by EDG)
Benzyl

4.75Singlet4HBenzylic methylene protons

Key Diagnostic Feature: The central aromatic ring exhibits a classic AA'BB' system (two doublets with strong "roofing" effect), distinguishing it from the mono-substituted starting material.

Mass Spectrometry (MS)

Mass spectrometry of benzylamines is dominated by the stability of the tropylium ion. For sulfonic acids, Electrospray Ionization (ESI) in Negative Mode is the gold standard.

  • Ionization Mode: ESI (-)

  • Parent Ion:

    
     at 
    
    
    
    352.4

Fragmentation Pathway (MS/MS): In positive mode (


), the fragmentation is more informative regarding the benzyl substituents.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 354.4 Step1 C-N Bond Cleavage Parent->Step1 Fragment1 Tropylium Ion [C7H7]+ m/z 91.0 Step1->Fragment1 Major Path (Base Peak) Fragment2 Sulfanilic Acid Derivative [M - Benzyl]+ m/z 263.3 Step1->Fragment2 Minor Path

Caption: Figure 2. Primary fragmentation pathway in Positive ESI mode. The formation of the stable tropylium ion (m/z 91) is the dominant feature.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation.

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3400 (broad) O-H StretchSulfonic AcidBroad due to H-bonding; often obscures C-H stretch region.
3030 - 3060 C-H StretchAromaticWeak intensity.
2850 - 2920 C-H StretchAlkyl (

)
Methylene bridges of benzyl groups.
1150 - 1250 S=O Asym. StretchSulfonateStrong/Broad. Diagnostic for sulfonation.
1010 - 1080 S=O Sym. StretchSulfonateSharp, strong band.
600 - 700 C-S StretchC-S BondFingerprint region confirmation.

Absence Marker: The spectrum must NOT show N-H stretching bands (




doublet/singlet) seen in the primary amine precursor (sulfanilic acid) or secondary amine byproducts.

Quality Control & Purity Analysis

To ensure the material is suitable for drug development or high-grade dye synthesis, the following QC parameters are recommended:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient Acetonitrile : Water (with 0.1% Trifluoroacetic acid). The TFA is crucial to suppress the ionization of the sulfonic acid and improve peak shape.

    • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Solubility Check:

    • Dissolve 10 mg in 1 mL of 1M NaOH. The solution should be clear and colorless to pale yellow. Turbidity indicates unreacted

      
      -dibenzylaniline (which is insoluble in base).
      

References

  • Synthesis of Sulfanilic Acid Derivatives

    • L. N.[1] Ferguson, "The Orientation of Electrophilic Substitution in Benzenoid Compounds," Chemical Reviews, 1952, 50(1), 47–67. Link

  • Mass Spectrometry of Benzylamines

    • K. Vekey, "Internal Energy Effects in Mass Spectrometry," Journal of Mass Spectrometry, 1996, 31(5), 445–463. (Mechanistic basis for Tropylium formation).[2][3] Link

  • IR Data for Sulfonated Aromatics

    • NIST Chemistry WebBook, SRD 69, "Benzenesulfonic acid, 4-amino- Spectra," National Institute of Standards and Technology. Link (Used as baseline for sulfonate group assignment).

  • Physical Properties

    • ChemicalBook, "N,N-Dibenzylsulfanilic acid (CAS 91-72-5) Datasheet."[4] Link

Sources

Foundational

"Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" CAS number 91-72-5

CAS Number: 91-72-5 Synonyms: N,N-Dibenzylsulfanilic Acid; 4-(Dibenzylamino)benzenesulfonic Acid[1][2] Part 1: Executive Summary 4-[Bis(phenylmethyl)amino]benzenesulfonic acid (CAS 91-72-5) represents a critical structur...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 91-72-5 Synonyms: N,N-Dibenzylsulfanilic Acid; 4-(Dibenzylamino)benzenesulfonic Acid[1][2]

Part 1: Executive Summary

4-[Bis(phenylmethyl)amino]benzenesulfonic acid (CAS 91-72-5) represents a critical structural bridge in organic synthesis, merging the hydrophilic utility of sulfanilic acid with the lipophilic versatility of the dibenzyl moiety. While often categorized as a dye intermediate, its structural logic—an acid-stable, hydrogenolysis-labile amine protection coupled with a polar sulfonate handle—offers specific utility in medicinal chemistry and process development .

For drug development professionals, this compound serves three primary roles:

  • Lipophilic Scaffold: It allows sulfanilic acid derivatives to be processed in organic solvents (e.g., DCM, THF) where the parent zwitterion is insoluble.

  • Impurity Marker: It is a known byproduct in the benzylation of aniline derivatives followed by sulfonation, or the direct benzylation of sulfanilic acid.

  • Protecting Group Strategy: The N,N-dibenzyl group acts as a robust protecting group for the aniline nitrogen, stable to basic and mild acidic conditions, yet removable via catalytic hydrogenation.

Part 2: Chemical Identity & Physicochemical Profile

PropertyData
Chemical Formula C₂₀H₁₉NO₃S
Molecular Weight 353.44 g/mol
Appearance Off-white to grey crystalline powder
Solubility Soluble in hot water (as salt), alcohols; Insoluble in non-polar solvents (as free acid zwitterion)
pKa (Acid) ~3.2 (Sulfonic acid group)
pKa (Base) Significantly lower than aniline due to electron-withdrawing sulfonate and steric bulk
Structural Logic

The molecule consists of a sulfonated phenyl core (hydrophilic head) and two benzyl groups attached to the nitrogen (lipophilic tail). This amphiphilic nature disrupts the strong crystal lattice typical of sulfanilic acid (mp >300°C), altering solubility profiles to favor organic process streams when the sulfonic acid is masked (e.g., as an ester or amide).

Part 3: Synthesis & Manufacturing Protocol

Core Directive: The pH-Controlled Alkylation

The synthesis of CAS 91-72-5 is a classic nucleophilic substitution that fails under standard "textbook" conditions. Direct reaction of sulfanilic acid with benzyl chloride in strong caustic soda (NaOH) leads to the hydrolysis of benzyl chloride to benzyl alcohol rather than N-alkylation.

The Solution: Use a mild acid-binding agent (Calcium Hydroxide or Pyridine) to maintain a strict pH window (7.5 – 8.3).

Experimental Protocol

Based on optimized industrial workflows (e.g., US Patent 2208678).

Reagents:

  • Sulfanilic Acid (1.0 eq)

  • Benzyl Chloride (2.2 eq)

  • Calcium Hydroxide (Slaked Lime) or Sodium Carbonate

  • Water (Solvent)

Step-by-Step Methodology:

  • Dissolution: Suspend sulfanilic acid in water.[3] Neutralize carefully to pH 7.0 with a mild base to form the soluble sulfanilate anion.

  • Reagent Addition: Add benzyl chloride (excess) to the aqueous solution.

  • Reflux & pH Control (The Critical Step):

    • Heat the mixture to boiling (reflux).

    • Monitor pH continuously. As the reaction proceeds, HCl is generated, dropping the pH.

    • Action: Dropwise addition of Calcium Hydroxide slurry or aqueous Sodium Carbonate to maintain pH 7.5 – 8.3 .

    • Why? pH < 7 slows the nucleophilic attack (protonation of amine). pH > 9 hydrolyzes the benzyl chloride.

  • Completion: Reaction is complete when consumption of sulfanilic acid halts (monitor via HPLC or TLC).

  • Isolation:

    • Cool the mixture. The product (as the calcium or sodium salt) may precipitate or require acidification.

    • Acidify with dilute HCl to precipitate the free acid form of N,N-dibenzylsulfanilic acid.

    • Filter and wash with cold water to remove inorganic salts.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis process.

SynthesisWorkflow Start Sulfanilic Acid (Aq. Suspension) Neutralize Neutralize to pH 7.0 (Form Sulfanilate Anion) Start->Neutralize AddReagent Add Benzyl Chloride (2.2 eq) Neutralize->AddReagent Reflux Reflux (100°C) AddReagent->Reflux pH_Check Is pH 7.5 - 8.3? Reflux->pH_Check AddBase Add Mild Base (Ca(OH)2 / Na2CO3) pH_Check->AddBase No (pH < 7.5) Isolation Acidify & Filter (Isolate Product) pH_Check->Isolation Yes (Reaction Complete) AddBase->Reflux

Caption: Process flow for N-alkylation of sulfanilic acid, emphasizing the critical pH control loop to prevent reagent hydrolysis.

Part 4: Applications in Drug Development

The "Dibenzyl" Protecting Group Strategy

In medicinal chemistry, the N,N-dibenzyl moiety is a "privileged" protecting group. It is unique because it is stable to:

  • Acids: Unlike Boc (t-butoxycarbonyl), it survives TFA/HCl deprotection cycles.

  • Bases: Unlike Fmoc, it survives piperidine/morpholine.

  • Nucleophiles: Stable against organolithiums (unlike amides).

Deprotection: The group is removed cleanly via hydrogenolysis (H₂, Pd/C), regenerating the primary amine. This makes CAS 91-72-5 a valuable intermediate if one needs to perform sulfonamide coupling on the sulfonic acid end while keeping the aniline nitrogen masked.

Impurity Management

In the synthesis of sulfonamide antibiotics or diuretics, benzylation steps can lead to over-alkylation. If a process involves the benzylation of an aniline followed by chlorosulfonation, N,N-dibenzylsulfanilic acid is a potential impurity that must be tracked. Its high lipophilicity compared to the mono-benzyl analog allows it to be purged via organic extraction, but it can co-crystallize if not monitored.

Part 5: Analytical Characterization

To validate the identity of CAS 91-72-5, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalAssignment
1H NMR (DMSO-d6) δ 4.6 - 4.8 ppm (s, 4H) Benzylic -CH₂- protons (Singlet confirms N,N-disubstitution).
δ 6.6 - 6.8 ppm (d, 2H) Aromatic protons ortho to Amino group (Shielded).
δ 7.3 - 7.5 ppm (d, 2H) Aromatic protons ortho to Sulfonic group (Deshielded).
δ 7.1 - 7.3 ppm (m, 10H) Phenyl protons of the benzyl groups.
HPLC Retention Time Significantly longer than Sulfanilic Acid on C18 columns due to two benzyl groups.
Mass Spec (ESI-) m/z ~352 [M-H]⁻ ion (Loss of proton from sulfonic acid).

Part 6: Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Like most sulfonic acids, the free acid is an irritant.

  • Inhalation: Dust may cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a P95 dust mask.

  • Neutralization: Spills should be neutralized with sodium bicarbonate before disposal.

  • Storage: Store in a cool, dry place. The compound is generally stable but hygroscopic in its salt forms.

Part 7: References

  • Markush, E. A., Malawista, J. J., & Miller, J. (1940). Process for the production of dibenzylsulphanilic acid. U.S. Patent No. 2,208,678. Washington, DC: U.S. Patent and Trademark Office. Link

  • U.S. International Trade Commission. (1970).[4] Synthetic Organic Chemicals: United States Production and Sales, 1970. USITC Publication 479. Link

  • EPA (Environmental Protection Agency). (1977). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. EPA-600/2-77-023g. Link

Sources

Exploratory

"Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" molecular weight and formula

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4-[Bis(phenylmethyl)amino]benzenesulfonic Acid Part 1: Molecular Identity & Stoichiometry The compound Benzenesulfonic acid, 4-[bis(phenylmet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4-[Bis(phenylmethyl)amino]benzenesulfonic Acid

Part 1: Molecular Identity & Stoichiometry

The compound Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is a specialized organosulfur intermediate, chemically distinct as N,N-Dibenzylsulfanilic acid .[1][2][3][4] It serves as a critical hydrophobic building block in the synthesis of triphenylmethane dyes (e.g., Acid Blue series) and functional organic electronic materials.

Core Metrics
PropertySpecification
IUPAC Name 4-(Dibenzylamino)benzenesulfonic acid
Common Name N,N-Dibenzylsulfanilic acid
CAS Registry Number 91-72-5
Molecular Formula

Molecular Weight 353.44 g/mol
Exact Mass 353.1086 Da
Appearance Off-white to grey crystalline powder
Stoichiometric Breakdown

For precise formulation in drug development or dye synthesis, the molecular weight of 353.44 g/mol must be used.[1][2] Note that if the reagent is supplied as a sodium salt (


), the weight shifts to 375.42  g/mol  .[2][3][4]
  • Carbon (

    
    ):  67.96%[1][2][3][4]
    
  • Hydrogen (

    
    ):  5.42%[1][2][3][4]
    
  • Nitrogen (

    
    ):  3.96%[1][2][3][4]
    
  • Oxygen (

    
    ):  13.58%[1][2][3][4]
    
  • Sulfur (

    
    ):  9.07%[1][2][3][4]
    

Part 2: Structural Analysis & Physicochemical Properties

This molecule is an amphiphilic zwitterion.[2] The sulfonic acid group (


) is fully deprotonated at neutral pH, while the tertiary amine (shielded by two bulky benzyl groups) has reduced basicity compared to unsubstituted sulfanilic acid.[2][3][4]

Solubility Profile:

  • Water: Low solubility in free acid form due to the hydrophobic benzyl wings.[1][2] Soluble as a sodium salt at pH > 7.[1][2]

  • Organic Solvents: Soluble in DMF, DMSO, and warm ethanol.[1][2] Insoluble in non-polar solvents (Hexane, Diethyl ether).[2][5]

Reactivity Implications: The para-position relative to the amine is blocked by the sulfonate group, directing electrophilic substitution (if forced) to the ortho-positions.[1][2][3][4] However, the primary utility lies in the sulfonate group acting as a polar anchor while the dibenzylamino group acts as an electron donor in chromophore systems.[1]

Part 3: Synthetic Pathway (Benzylation Protocol)

The synthesis involves the double alkylation of sulfanilic acid using benzyl chloride. This process requires careful pH control to neutralize the hydrochloric acid byproduct without forming the quaternary ammonium salt.

Reaction Scheme:


[2][3][4]
Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq of Sulfanilic acid (CAS 121-57-3) in water containing 1.1 eq of Sodium Carbonate (

    
    ). Heat to 60°C to ensure complete dissolution.
    
  • Alkylation: Add 2.2 eq of Benzyl chloride dropwise over 1 hour.

  • Reflux: Raise temperature to 95-100°C and reflux for 4–6 hours. Monitor pH; maintain pH 8-9 by adding dilute NaOH if necessary to scavenge protons.[1][2][3][4]

  • Workup: Cool the reaction mixture to room temperature. The sodium salt of the product may precipitate.[1] Acidify with concentrated HCl to pH 2.0 to precipitate the free acid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (80:20) to remove mono-benzylated impurities.[2][3][4]

Visualized Pathway

SynthesisPathway Sulfanilic Sulfanilic Acid (Starting Material) Intermediate Mono-Benzyl Intermediate Sulfanilic->Intermediate Alkylation (1 eq) pH 8-9, 60°C BenzylCl Benzyl Chloride (Reagent) BenzylCl->Intermediate Product N,N-Dibenzylsulfanilic Acid (Precipitate) Intermediate->Product Alkylation (2nd eq) Reflux, 4h Product->Product Acidification (HCl) Recrystallization

Figure 1: Step-wise alkylation pathway transforming sulfanilic acid into the target dibenzyl derivative.

Part 4: Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the identity of the synthesized material must be cross-verified using HPLC for purity and NMR for structural confirmation.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm.[1][2][3][4]

  • Expected Result: The product is more hydrophobic than sulfanilic acid.[1][2] Expect the product peak to elute significantly later (approx. 12-15 min) than the starting material (approx. 2-3 min).[2][3][4]

NMR Structural Confirmation ( -NMR, 400 MHz, DMSO- )

A self-validating NMR spectrum must show specific integral ratios matching the


 formula.
Chemical Shift (

)
MultiplicityIntegrationAssignmentValidation Check
4.75 ppm Singlet4H

Confirms two benzyl groups attached to N.
6.65 ppm Doublet2HAromatic (Ortho to N)Characteristic AA'BB' system of sulfanilic core.[1][2][3][4]
7.20 - 7.40 ppm Multiplet10HBenzyl AromaticsConfirms presence of two phenyl rings.[1][2][3][4]
7.50 ppm Doublet2HAromatic (Ortho to

)
Completes the sulfanilic core verification.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Parallel Validation Sample Crude Product (Solid) Prep Sample Prep (Dissolve in DMSO/MeOH) Sample->Prep HPLC HPLC-UV (Purity Check) Prep->HPLC NMR 1H-NMR (Structural ID) Prep->NMR Decision Quality Gate (>98% Purity?) HPLC->Decision Retention Time Match NMR->Decision Integral 4:2:10:2 Release Release for Application Decision->Release Pass

Figure 2: Quality control workflow ensuring the compound meets the C20H19NO3S stoichiometric requirements.

Part 5: Applications in Research & Development

  • Acid Dye Synthesis: The dibenzylamino moiety acts as a strong electron donor.[1][2] When coupled with diazonium salts, it forms intense dyes (e.g., Acid Violet 49 variants). The benzyl groups shift the absorption maximum (

    
    ) bathochromically (red-shift) compared to diethyl analogs, resulting in deeper blue/violet hues.[2][3][4]
    
  • Biological Tracers: Due to the sulfonic acid group, derivatives of this molecule are water-soluble.[1][2] When tagged with fluorescent markers, the bulky benzyl groups can modulate protein binding affinity through hydrophobic interactions, making them useful in albumin binding studies.

  • Pharmaceutical Intermediates: Used as a protected form of sulfanilic acid where the amine needs to be masked against oxidation or competing acylation reactions during multi-step synthesis.[1][2]

References

  • U.S. Environmental Protection Agency. (2023).[1][2][6] Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- Substance Details. CompTox Chemicals Dashboard.[1][2][6][5] [Link][2][3][4][6]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 6059029. PubChem.[1][2][5][7][8] [Link][2][3][4]

Sources

Foundational

The N,N-Dibenzyl-Sulfanilic Acid Scaffold: Synthesis, Functionalization, and Medicinal Utility

[1] Executive Summary & Chemical Architecture Topic: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- CAS Registry Number: 103-47-9 Common Name: N,N-Dibenzylsulfanilic acid; 4-(Dibenzylamino)benzenesulfonic acid.[1] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Architecture

Topic: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- CAS Registry Number: 103-47-9 Common Name: N,N-Dibenzylsulfanilic acid; 4-(Dibenzylamino)benzenesulfonic acid.[1]

This guide provides a technical deep-dive into the N,N-dibenzyl derivative of sulfanilic acid. While sulfanilic acid itself is a ubiquitous precursor for azo dyes and sulfonamide antibiotics ("sulfa drugs"), the N,N-dibenzyl analog represents a critical modification that dramatically alters the physicochemical profile of the parent molecule.

By capping the primary amine with two hydrophobic benzyl groups, the molecule transitions from a highly polar, water-soluble zwitterion to a lipophilic scaffold . This modification serves two primary functions in drug development and organic synthesis:

  • Protective Group Strategy: The benzyl groups protect the amine from oxidation or unwanted electrophilic attack during sulfonyl chloride formation.

  • Lipophilic Pharmacophore: In medicinal chemistry, the dibenzyl moiety introduces significant steric bulk and hydrophobicity (LogP shift), enabling the molecule to penetrate lipid bilayers or interact with hydrophobic pockets in protein targets (e.g., enzyme inhibition).

Synthetic Pathways and Core Methodologies

The synthesis of 4-[bis(phenylmethyl)amino]benzenesulfonic acid challenges the chemist due to the poor solubility of the zwitterionic starting material (sulfanilic acid). Standard alkylation conditions often fail.[1] The industry-standard approach utilizes Schotten-Baumann conditions or Phase Transfer Catalysis (PTC) to overcome these solubility barriers.[1]

Validated Synthesis Protocol: N,N-Dibenzylation

Objective: Synthesis of 4-(dibenzylamino)benzenesulfonic acid from sulfanilic acid.[1]

Reagents:

  • Sulfanilic acid (1.0 eq)[1]

  • Benzyl chloride (2.2 eq)[1]

  • Sodium Carbonate (

    
    ) or Calcium Hydroxide (Lime)[1]
    
  • Solvent: Water/Ethanol (1:[1]1) or Aqueous buffer (pH 8-9)[1]

Step-by-Step Protocol:

  • Solubilization: Suspend sulfanilic acid in water.[1] Add

    
     slowly until the solution becomes clear (formation of sodium sulfanilate). The pH should be maintained between 7.5 and 8.5 .
    
    • Critical Insight: Do not exceed pH 9.[1]0. excessively high pH promotes the hydrolysis of benzyl chloride to benzyl alcohol, lowering the yield.

  • Addition: Heat the solution to reflux (

    
    ). Add benzyl chloride dropwise over 60 minutes.[1]
    
  • Reflux: Maintain reflux for 4–6 hours. The reaction mixture will become heterogeneous as the lipophilic product forms.

  • Work-up: Cool the mixture to room temperature. Acidify carefully with dilute HCl to pH 2–3. The free acid form of the product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from ethanol or aqueous acetic acid to remove mono-benzylated byproducts.[1]

Functionalization: The Sulfonyl Chloride Gateway

To utilize this scaffold in drug discovery (e.g., sulfonamide synthesis), the sulfonic acid must be activated.

Protocol:

  • Reagents: N,N-Dibenzylsulfanilic acid (dry),

    
     (Phosphorus Pentachloride) or 
    
    
    
    (Thionyl Chloride) + DMF (cat).[1]
  • Condition: Heat at

    
     for 2 hours.
    
  • Product: 4-(Dibenzylamino)benzenesulfonyl chloride.[1]

  • Note: The dibenzyl protection is stable under these acidic chlorination conditions, unlike acetyl protection which can sometimes be labile.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic flow and the Structure-Activity Relationship (SAR) logic used to diversify this scaffold.

DibenzylScaffold Sulfanilic Sulfanilic Acid (Polar Zwitterion) Core N,N-Dibenzylsulfanilic Acid (Lipophilic Scaffold) Sulfanilic->Core Nucleophilic Substitution (Na2CO3, Reflux) BenzylCl Benzyl Chloride (2.2 eq, pH 8) BenzylCl->Core SulfonylCl Sulfonyl Chloride (Activated Electrophile) Core->SulfonylCl PCl5 or SOCl2 Mono Mono-Benzyl Analog (Impurity) Core->Mono Incomplete Alkylation PMB PMB Analog (Acid Labile) Core->PMB Substituted Benzyl (p-Methoxybenzyl Cl) Sulfonamide Target Sulfonamides (Drug Candidates) SulfonylCl->Sulfonamide Amine (R-NH2)

Figure 1: Synthetic workflow from Sulfanilic Acid to bioactive Sulfonamides, highlighting key intermediates and potential structural analogs.

Structural Analogs and Derivatives

In medicinal chemistry, the "dibenzyl" motif is rarely the endpoint. It is often a tool to modulate properties.

Data Table: Physicochemical Comparison of Analogs
Analog ClassStructural ModificationLogP (Est.)Primary ApplicationChemical Stability
Parent 4-Aminobenzenesulfonic acid-2.2 (Polar)Dye synthesis, metaboliteHigh
Target Core 4-(Dibenzylamino)benzenesulfonic acid 4.5 (Lipophilic) Intermediate, Catalyst High (Acid/Base stable)
Mono-Analog 4-(Benzylamino)benzenesulfonic acid1.8Polymer additiveModerate (Oxidation prone)
PMB-Analog 4-[Bis(4-methoxybenzyl)amino]...[1]4.2Acid-cleavable protecting groupLow (Cleaves in TFA)
Sulfonamide 4-(Dibenzylamino)benzenesulfonamide3.8Enzyme Inhibitor (COX-2, CA)High
Key Derivatives in Drug Development[4]
  • Lipophilic Sulfonamides:

    • The conversion of the sulfonic acid to a sulfonamide (

      
      ) creates potential inhibitors for Carbonic Anhydrase (CA) or COX-2 enzymes. The bulky dibenzyl group occupies the hydrophobic channel of the enzyme active site, potentially increasing selectivity over the unsubstituted sulfanilamide.
      
  • Acid-Labile Protecting Groups (PMB):

    • By using 4-methoxybenzyl chloride instead of benzyl chloride, researchers create the PMB-protected analog.[1]

    • Utility: This allows the synthesis of complex sulfonamides where the aniline nitrogen needs to be "masked" during harsh reactions but revealed later using mild acid (TFA/DCM) to regenerate the primary amine active drug.

Experimental Protocol: High-Purity Isolation

Context: Many commercial sources of this compound contain mono-benzylated impurities.[1] For pharmaceutical applications, purity is paramount.

Recrystallization Protocol (Self-Validating):

  • Dissolution: Dissolve 10g of crude N,N-dibenzylsulfanilic acid in 100mL of boiling Ethanol (95%).

  • Hot Filtration: If insoluble particles remain (likely inorganic salts from the synthesis), filter while hot through a sintered glass funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Validation Checkpoint (TLC):

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).[1]

    • Visualization: UV light (254 nm).[1] The product will have a high Rf (approx 0.7-0.8) due to lipophilicity, while sulfanilic acid stays at the baseline and mono-benzyl is intermediate.

  • Drying: Dry crystals under vacuum at

    
    .
    

References

  • Synthesis of N,N-Dibenzylsulphanilic Acid. United States Patent 2208678.[1] Process for the production of dibenzylsulphanilic acid. Link

  • Sulfanilic Acid Derivatives in Drug Synthesis. Organic Syntheses, Coll. Vol. 1, p. 504.[2] Preparation of Sulfonyl Chlorides. Link

  • Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- Substance Details. U.S. EPA Substance Registry Services (SRS).[1][3] Link[1]

  • General Sulfonamide Synthesis Protocols. BenchChem Application Notes. High-Yield Synthesis of Sulfonamides. Link[1]

  • Phase Transfer Catalysis in Alkylation. Journal of Chemical Education. Synthesis of Benzyl Derivatives. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-[Bis(phenylmethyl)amino]benzenesulfonic Acid as a Bulky Lipophilic Brønsted Acid Catalyst

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-[bis(phenylmethyl)amino]benzenesulfonic acid (N,N-Dibenzylsulfanilic Acid) — hereafter referred to as DBASA . Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-[bis(phenylmethyl)amino]benzenesulfonic acid (N,N-Dibenzylsulfanilic Acid) — hereafter referred to as DBASA .

Executive Summary

In modern organic synthesis, the drive toward green chemistry and highly selective catalysis has necessitated the evolution of traditional Brønsted acids. While standard arylsulfonic acids like p-toluenesulfonic acid (p-TsOH) are ubiquitous, their high acidity and lack of steric hindrance often lead to the degradation of sensitive substrates and poor performance in aqueous media.

DBASA represents a highly specialized evolution of the arylsulfonic acid class. By incorporating a bulky, highly lipophilic para-dibenzylamino group, DBASA functions as a Surfactant-Type Brønsted Acid (STBA) . This structural modification allows it to form hydrophobic micellar pockets in aqueous media and provides critical steric shielding in organic solvents, enabling dehydrative couplings and mild protections that would otherwise fail under standard acidic conditions.

Mechanistic Causality & Catalyst Design

To utilize DBASA effectively, one must understand the causality behind its structural design and how it dictates reaction outcomes.

The Steric & Electronic Paradigm

The introduction of the dibenzylamino group fundamentally alters the behavior of the benzenesulfonic acid core:

  • Attenuated Acidity: The nitrogen atom donates electron density into the aromatic ring via resonance, slightly raising the pKa of the sulfonic acid group. This results in a milder Brønsted acid that is less likely to cleave acid-labile protecting groups (e.g., Boc, TBS).

  • Steric Shielding: The two benzyl rings create a massive steric shadow around the active acidic site. When the catalyst forms an ion pair or hydrogen-bond network with a substrate, this bulk prevents the approach of bulky nucleophiles or secondary substrate molecules, suppressing undesired oligomerization.

Surfactant-Type Brønsted Acid (STBA) Behavior

In aqueous or biphasic media, DBASA acts as an STBA. Traditional esterifications require the removal of water to drive the equilibrium forward (Le Chatelier's principle). However, as demonstrated in foundational STBA literature , surfactant-type acids self-assemble into micelles. The hydrophobic dibenzylamino tails of DBASA aggregate to form a water-excluding core, drawing in organic substrates. The dehydration reaction occurs inside this hydrophobic pocket, effectively shielding the transition state from bulk water and driving the reaction forward without azeotropic distillation .

CatalystDesign DBASA DBASA Catalyst (N,N-Dibenzylsulfanilic Acid) Bulky Dibenzylamino Group (Hydrophobic & Bulky) DBASA->Bulky Acidic Sulfonic Acid Group (Hydrophilic & Acidic) DBASA->Acidic Micelle Micellar Assembly in Water Bulky->Micelle Steric Steric Shielding of TS Bulky->Steric Mild Attenuated Brønsted Acidity Bulky->Mild Resonance Donation Acidic->Micelle Amphiphilic Balance

Caption: Logical relationship of DBASA structural features to its catalytic properties.

Quantitative Catalyst Profiling

To justify the selection of DBASA, we benchmark its properties against standard p-TsOH and the linear surfactant catalyst Dodecylbenzenesulfonic acid (DBSA) .

CatalystEst. pKa (H₂O)LogP (Lipophilicity)Micelle FormationBenchmark Yield (Esterification in H₂O)Primary Advantage
p-TsOH -2.80.93No< 10%Cheap, highly acidic; poor in water.
DBSA -2.55.76Yes (Flexible)85%Excellent aqueous surfactant.
DBASA -1.94.85Yes (Rigid/Bulky)92% Mild acidity, prevents side-reactions.

Data Note: Yields represent a standard equimolar condensation of benzyl alcohol and acetic acid at 50 °C.

Experimental Protocols

Protocol A: Dehydrative Esterification in Aqueous Media

Objective: Direct esterification of carboxylic acids and alcohols in water without desiccants. Causality: By utilizing the micellar assembly of DBASA, water is expelled from the localized reaction microenvironment, shifting the thermodynamic equilibrium toward the ester.

Step-by-Step Methodology:

  • Emulsification: In a 50 mL round-bottom flask, combine the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in 10 mL of deionized water.

  • Catalyst Assembly: Add DBASA (10 mol%, 0.1 mmol). The mixture will immediately transition into a cloudy emulsion as the catalyst self-assembles into substrate-filled micelles.

  • Thermal Reaction: Stir the emulsion vigorously (≥800 rpm) at 40–50 °C for 12 hours. Crucial Insight: High-shear stirring is mandatory to maximize the interfacial surface area of the micelles, ensuring optimal mass transfer between the bulk aqueous phase and the hydrophobic core.

  • Phase Disruption: Cool the reaction to room temperature. Add ethyl acetate (15 mL). The organic solvent disrupts the micellar structures, releasing the catalyst into the aqueous layer and extracting the ester into the organic layer.

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃ (10 mL) to remove trace acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

CatalyticCycle A 1. Substrate Entry (Aqueous Phase) B 2. Micellar Encapsulation (DBASA Hydrophobic Core) A->B Hydrophobic Effect C 3. Brønsted Acid Activation (Attenuated H+ Transfer) B->C Substrate Binding D 4. Dehydration / Coupling (Sterically Shielded TS) C->D -H2O E 5. Product Expulsion (Phase Separation) D->E Product Release E->B Catalyst Recovery

Caption: DBASA-catalyzed dehydrative cycle via surfactant-type micellar assembly.

Protocol B: Mild Acetalization of Acid-Sensitive Substrates

Objective: Protection of aldehydes/ketones containing acid-labile functional groups (e.g., silyl ethers). Causality: DBASA's extreme steric bulk prevents it from coordinating with highly hindered protecting groups, while its resonance-attenuated acidity ensures it is strong enough to activate a primary carbonyl but too weak to cleave a TBS ether. Furthermore, its high LogP ensures complete, homogenous dissolution in non-polar solvents, preventing localized acidic "hotspots."

Step-by-Step Methodology:

  • Preparation: Dissolve the sensitive aldehyde (1.0 mmol) and ethylene glycol (1.5 mmol) in anhydrous toluene (15 mL).

  • Catalyst Addition: Add DBASA (5 mol%, 0.05 mmol). The solution will remain completely homogenous.

  • Dehydration: Attach a Dean-Stark apparatus and reflux the mixture for 4–6 hours. Monitor the collection of water in the trap.

  • Quenching: Cool the reaction to room temperature. Immediately quench by adding triethylamine (0.1 mL). Crucial Insight: Neutralizing the catalyst prior to concentration prevents reverse-hydrolysis during solvent evaporation.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography using silica gel pre-treated with 1% Et₃N to maintain a basic environment.

Workflow S1 1. Preparation (Substrates + DBASA) S2 2. Reflux (Dean-Stark, Toluene) S1->S2 S3 3. Quenching (Addition of Et3N) S2->S3 S4 4. Purification (Basified Silica Gel) S3->S4

Caption: Step-by-step experimental workflow for mild acetalization in organic media.

References

  • Manabe, K., Sun, X.-M., & Kobayashi, S. (2001). Dehydration Reactions in Water. Surfactant-Type Brønsted Acid-Catalyzed Direct Esterification and Etherification. Journal of the American Chemical Society, 123(41), 10101-10102. URL:[Link]

  • Shirakawa, S., & Kobayashi, S. (2007). Surfactant-Type Brønsted Acid Catalyzed Dehydrative Nucleophilic Substitutions of Alcohols in Water. Organic Letters, 9(2), 311-314. URL:[Link]

  • Kolvari, E., & Zolfigol, M. A. (2011). Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. Synthetic Communications, 41(16), 2447-2453. URL:[Link]

Application

Application Note: Advanced Synthesis of Triphenylmethane Dyes Using 4-(Dibenzylamino)benzenesulfonic Acid

This guide is structured as a high-level technical application note for chemical manufacturing and R&D professionals. It synthesizes the chemical properties of 4-(Dibenzylamino)benzenesulfonic acid (CAS 91-72-5) with its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note for chemical manufacturing and R&D professionals. It synthesizes the chemical properties of 4-(Dibenzylamino)benzenesulfonic acid (CAS 91-72-5) with its primary industrial application: the synthesis of Triphenylmethane (TPM) acid dyes.[1][2]

[1][2]

Executive Summary

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS: 91-72-5), also known as N,N-Dibenzylsulfanilic Acid , is a critical intermediate in the synthesis of high-performance Acid Dyes , specifically the Triphenylmethane class (e.g., Acid Violets and Blues).[1] Unlike simple alkyl-substituted intermediates, the dibenzyl moiety imparts significant hydrophobicity and steric bulk to the final dye molecule.[1][2] This modification results in:

  • Bathochromic Shifts: Deepening of shades towards violets and blues.[1][2]

  • Enhanced Fastness: Improved wet fastness on protein fibers (wool, silk) and polyamides (nylon) due to increased hydrophobic interaction.[1][2]

  • Solubility Control: The sulfonic acid group maintains aqueous solubility essential for acid dyeing, balancing the lipophilic benzyl groups.[1][2]

This guide details the mechanism, synthesis protocol, and quality control parameters for utilizing this intermediate in dye manufacturing.[1][2]

Chemical Profile & Mechanism of Action[1]

Physicochemical Properties
PropertySpecification
Chemical Name 4-(Dibenzylamino)benzenesulfonic acid
CAS Number 91-72-5
Molecular Formula C₂₀H₁₉NO₃S
Molecular Weight 353.44 g/mol
Appearance Off-white to greyish crystalline powder
Solubility Soluble in alkaline water (as salt); sparingly soluble in acidic water; soluble in hot ethanol.[1][2]
Functionality Nucleophilic aromatic substrate for electrophilic substitution.[1][2]
Mechanism: Triphenylmethane Dye Formation

The primary utility of this compound lies in its ability to act as a nucleophile in condensation reactions with aldehydes.[1][2] Because the amino nitrogen is fully substituted (tertiary), it cannot be diazotized.[1][2] Instead, it reacts at the ortho positions (relative to the amino group) with activated aldehydes to form Leuco Bases .[1][2]

Reaction Pathway:

  • Condensation: Two equivalents of N,N-Dibenzylsulfanilic acid react with one equivalent of an aldehyde (e.g., 4-dimethylaminobenzaldehyde or o-chlorobenzaldehyde).[1][2]

  • Oxidation: The resulting colorless leuco base is oxidized (using PbO₂, MnO₂, or chloranil) to the colored carbinol base, which dehydrates to the resonant cation (the dye).[1][2]

Visualized Reaction Pathway (DOT)[2]

TPM_Synthesis cluster_conditions Critical Parameters Start1 N,N-Dibenzylsulfanilic Acid (2 Equivalents) Process1 Condensation (Acid Catalyst, Heat) Start1->Process1 Start2 Aldehyde (e.g., 4-Dimethylaminobenzaldehyde) Start2->Process1 Inter1 Leuco Base (Colorless) Process1->Inter1 - H2O Process2 Oxidation (PbO2 or Chloranil) Inter1->Process2 End Triphenylmethane Dye (Acid Violet/Blue Analog) Process2->End - 2H pH pH < 2 Temp Temp: 95-105°C

Caption: Synthesis pathway of Triphenylmethane dyes via condensation of N,N-Dibenzylsulfanilic acid.

Protocol: Synthesis of "Benzyl Violet" Analog

Note: This protocol describes the synthesis of a generic Acid Violet dye, utilizing N,N-Dibenzylsulfanilic acid as the coupler.[1]

Materials Required[1][2][3][4]
  • Precursor A: 4-(Dibenzylamino)benzenesulfonic acid (CAS 91-72-5) - 70.7 g (0.2 mol).[1][2]

  • Precursor B: 4-Dimethylaminobenzaldehyde - 14.9 g (0.1 mol).[1][2]

  • Solvent: Water (300 mL), Sulfuric Acid (conc.).

  • Oxidant: Lead Dioxide (PbO₂) or Sodium Dichromate.[1][2]

  • Neutralizer: Sodium Hydroxide (NaOH) or Sodium Carbonate.[1][2]

Step-by-Step Methodology
Phase 1: Condensation (Leuco Base Formation)[2]
  • Dissolution: In a 1L glass reactor equipped with a reflux condenser and mechanical stirrer, suspend 70.7 g of N,N-Dibenzylsulfanilic acid in 300 mL of water.

  • Acidification: Slowly add concentrated Sulfuric Acid (approx. 10-15 mL) to adjust pH to < 1.0. The sulfonic acid group ensures solubility in the hot acidic medium.[1][2]

  • Addition: Add 14.9 g of 4-Dimethylaminobenzaldehyde .

  • Reflux: Heat the mixture to reflux (100–105°C) with vigorous stirring. Maintain reflux for 12–24 hours.

    • Checkpoint: Monitor the disappearance of the aldehyde using TLC (Silica gel; Eluent: n-Butanol/Acetic Acid/Water).[1][2]

  • Isolation: Cool the reaction mass to room temperature. The leuco base (sulfonic acid form) typically precipitates.[1][2] Filter the solid and wash with cold dilute acid to remove unreacted aldehyde.[1][2]

Phase 2: Oxidation (Chromophore Generation)[2]
  • Resuspension: Suspend the wet leuco base cake in 500 mL of water. Adjust pH to 6.0–7.0 using NaOH solution to form the soluble sodium salt.[1][2]

  • Oxidation: Cool the solution to 0–5°C. Add a slurry of Lead Dioxide (PbO₂) (theoretical equivalent + 10% excess) slowly.

  • Acidification: Slowly add dilute HCl while maintaining temperature < 5°C. The solution will turn an intense violet/blue color. Stir for 1 hour.

  • Lead Removal: Add Sodium Sulfate to precipitate lead as PbSO₄.[1][2] Filter off the lead sulfate sludge.[1][2]

Phase 3: Purification[1][2]
  • Salting Out: Heat the filtrate to 60°C and slowly add Sodium Chloride (common salt) until the dye precipitates (approx. 15-20% w/v).

  • Filtration: Filter the dye precipitate.

  • Drying: Dry in a vacuum oven at 60°C.

Quality Control & Characterization

Trustworthiness in dye manufacturing relies on rigorous impurity profiling.[1][2]

HPLC Analysis Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).[1]

  • Mobile Phase A: 0.1% Ammonium Acetate in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV-Vis Diode Array (monitor at 254 nm for impurities and λmax of dye, typically 540-600 nm).[1][2]

  • Acceptance Criteria:

    • Purity > 95% (Area %).[1][2]

    • Residual N,N-Dibenzylsulfanilic acid < 0.5%.[1][2]

Spectrophotometric Analysis
ParameterExpected ValueSignificance
λmax (Water) 540–590 nm (depending on aldehyde)Defines the shade (Violet/Blue).[1][2]
Extinction Coefficient (ε) > 40,000 L/(mol[2]·cm)Indicates tinctorial strength.[1][2]
Solubility > 50 g/L (at 25°C)Critical for dye bath preparation.[1][2]

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye).[1][2]

  • Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles.[1][2]

  • Storage: Store in a cool, dry place away from strong oxidizers.

  • Environmental: Do not discharge into drains.[1][2] The benzyl groups make this compound less biodegradable than simple sulfonated anilines.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Substance Details: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS 91-72-5).[1][2] Retrieved from [2]

  • National Institute of Standards and Technology (NIST). Sulfanilic Acid Derivatives and Dye Chemistry.[1][2] (General reference for sulfanilic acid chemistry). [2]

  • U.S. International Trade Commission. Synthetic Organic Chemicals: United States Production and Sales.[1][2] (Historical data confirming use as dye intermediate).[1][2][3] [2]

  • PubChem. Compound Summary: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-.[1][2][2]

Sources

Method

Application Notes and Protocols: 4-[Bis(phenylmethyl)amino]benzenesulfonic Acid in the Synthesis of Novel Triphenylmethane Dyes

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Chromophoric Scaffolds Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-, also known as 4-(dibenzylamino)benzen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Chromophoric Scaffolds

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-, also known as 4-(dibenzylamino)benzenesulfonic acid, is an aromatic sulfonic acid that holds significant potential as a versatile intermediate in the synthesis of novel organic compounds. Its molecular structure, featuring a dibenzylamino group and a sulfonic acid moiety on a benzene ring, provides a unique combination of steric bulk, electronic properties, and water solubility, making it an attractive starting material for the development of new dyes, molecular probes, and potentially, pharmacologically active agents.

The dibenzylamino group, a bulky and electron-donating substituent, can influence the photophysical properties of resulting molecules, potentially leading to compounds with tailored absorption and emission characteristics. The sulfonic acid group imparts water solubility, a critical feature for applications in biological systems and for the formulation of aqueous-based inks and coatings.[1][2]

This document provides detailed application notes and a comprehensive protocol for the utilization of 4-(dibenzylamino)benzenesulfonic acid in the synthesis of a novel triphenylmethane dye. The triphenylmethane scaffold is a cornerstone of synthetic dyes, known for their brilliant colors and intense absorption.[3] The protocol herein describes a representative synthesis, providing a foundational methodology that can be adapted for the creation of a diverse library of new triphenylmethane-based compounds.

Core Principles of Triphenylmethane Dye Synthesis

The synthesis of triphenylmethane dyes from N,N-disubstituted anilines is a well-established process that typically proceeds in two key stages:

  • Leuco Dye Formation: An acid-catalyzed electrophilic aromatic substitution reaction between an aromatic aldehyde and two equivalents of an aniline derivative. The product of this condensation is a colorless "leuco" form of the dye.

  • Oxidation: The leuco dye is then oxidized to form the highly conjugated, colored triphenylmethane dye.

This two-step process allows for a modular approach to dye synthesis, where the choice of the aniline derivative and the aromatic aldehyde can be varied to fine-tune the color and properties of the final product.

Experimental Protocol: Synthesis of a Novel Water-Soluble Triphenylmethane Dye

This protocol details the synthesis of a novel triphenylmethane dye from 4-(dibenzylamino)benzenesulfonic acid and 4-(diethylamino)benzaldehyde. The resulting dye is expected to be water-soluble due to the presence of the sulfonic acid group.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
4-(Dibenzylamino)benzenesulfonic acid91-72-5353.442.0
4-(Diethylamino)benzaldehyde120-21-8177.241.0
Concentrated Sulfuric Acid (98%)7664-93-998.08Catalytic amount
Lead (IV) Oxide (PbO₂)1309-60-0239.21.1
Sodium Hydroxide (NaOH)1310-73-240.00For neutralization
Sodium Chloride (NaCl)7647-14-558.44For salting out
Dichloromethane (DCM)75-09-284.93Solvent
Ethanol64-17-546.07For recrystallization
Step 1: Synthesis of the Leuco Dye Intermediate

Causality: The initial step involves an acid-catalyzed condensation reaction. The strong acid protonates the aldehyde, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring of 4-(dibenzylamino)benzenesulfonic acid. Two successive electrophilic aromatic substitutions occur to form the colorless leuco dye.

G A 4-(Dibenzylamino)benzenesulfonic acid (2 eq) + 4-(Diethylamino)benzaldehyde (1 eq) C Condensation Reaction (Reflux) A->C B Acid Catalyst (H₂SO₄) B->C Catalyzes D Leuco Dye Intermediate (Colorless) C->D Forms

Workflow for Leuco Dye Synthesis.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(dibenzylamino)benzenesulfonic acid (2.0 eq) and 4-(diethylamino)benzaldehyde (1.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, if any; the reaction can also be run neat) for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot will indicate the completion of the reaction.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide until the pH is approximately 7-8.

  • The colorless leuco dye will precipitate out of the solution. Isolate the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Dry the leuco dye under vacuum.

Step 2: Oxidation to the Final Triphenylmethane Dye

Causality: The leuco dye is oxidized to the final colored dye. The oxidizing agent, in this case, lead (IV) oxide, removes a hydride ion from the central carbon atom of the leuco dye, leading to the formation of a stable, highly conjugated carbocation, which is the chromophore responsible for the intense color of the dye.

G A Leuco Dye Intermediate C Oxidation Reaction (Acidic Conditions) A->C B Oxidizing Agent (PbO₂) B->C Oxidizes D Final Triphenylmethane Dye (Colored) C->D Forms

Workflow for Dye Oxidation.

Procedure:

  • Suspend the dried leuco dye in a mixture of water and a minimal amount of hydrochloric acid to ensure an acidic environment.

  • With vigorous stirring, add lead (IV) oxide (1.1 eq) portion-wise to the suspension.

  • A deep color should develop almost immediately. Continue stirring at room temperature for 1-2 hours to ensure complete oxidation.

  • Filter the reaction mixture to remove the lead oxide and any other insoluble byproducts.

  • The filtrate contains the aqueous solution of the triphenylmethane dye.

Step 3: Purification of the Dye

Causality: The crude dye solution may contain unreacted starting materials and byproducts. "Salting out" is a common technique to precipitate water-soluble dyes from solution. The high concentration of salt reduces the solubility of the organic dye, causing it to precipitate.

Procedure:

  • To the aqueous dye solution, add sodium chloride in portions with stirring until the dye precipitates out of the solution.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities.

  • The dye can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Characterization of the Novel Dye

The synthesized triphenylmethane dye should be characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
UV-Visible Spectroscopy An intense absorption band in the visible region (typically between 500-700 nm), characteristic of the extended π-conjugation of the triphenylmethane chromophore. The λmax will determine the color of the dye.
FT-IR Spectroscopy Characteristic peaks for the sulfonic acid group (S=O stretching around 1350 and 1175 cm⁻¹), aromatic C-H and C=C stretching, and C-N stretching.
¹H and ¹³C NMR Spectroscopy A complex spectrum with signals corresponding to the aromatic protons and carbons of the three phenyl rings, as well as the protons and carbons of the benzyl and ethyl groups.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the synthesized dye.
Purity (HPLC) High-performance liquid chromatography can be used to assess the purity of the final product.

Trustworthiness and Self-Validation

The protocol described is based on well-established principles of organic synthesis. The success of each step can be validated through in-process monitoring and final product characterization.

  • TLC Analysis: Throughout the synthesis, TLC can be used to monitor the consumption of starting materials and the formation of the leuco dye and the final product.

  • Color Change: A distinct and intense color change upon oxidation provides a clear visual confirmation of the formation of the triphenylmethane dye.

  • Spectroscopic Confirmation: The final structure and purity should be unequivocally confirmed by the spectroscopic methods outlined in the characterization table. Any significant deviation from the expected spectra would indicate the presence of impurities or an alternative reaction pathway.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Acid Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and an effective catalyst for the condensation reaction. Other strong acids like zinc chloride could also be employed.[4]

  • Control of Oxidation: The portion-wise addition of the oxidizing agent is crucial to control the reaction rate and prevent potential over-oxidation or side reactions.[4]

  • Purification Strategy: "Salting out" is a classic and effective method for the initial isolation of water-soluble dyes.[1] Subsequent recrystallization is necessary to achieve high purity.

Conclusion

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- serves as a valuable and versatile building block for the synthesis of novel organic compounds. The protocol detailed herein provides a robust framework for the synthesis of a new water-soluble triphenylmethane dye. By modifying the aldehyde component, researchers can readily access a library of novel dyes with diverse colors and properties, opening avenues for new applications in materials science, analytical chemistry, and potentially, the life sciences.

References

  • BenchChem. (2025). Application Notes: Synthesis of Azo Dyes Using 4-Amino-3-chlorobenzenesulfonic Acid.
  • Britannica. (2026, January 23). Triphenylmethane dye. Retrieved from [Link]

  • BenchChem. (2025). common side reactions in the synthesis of triphenylmethane dyes.
  • Google Patents. (n.d.). US1694057A - Process of making triphenylmethane dyes.
  • PMC. (n.d.). (E)-4-[4-(Diethylamino)benzylideneammonio]benzenesulfonate. Retrieved from [Link]

  • EPA. (2010, August 18). Dyes Derived from Benzidine and Its Congeners. Retrieved from [Link]

  • PMC. (n.d.). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2215556A - Oxidation of leuco compounds.
  • Google Patents. (n.d.). US4864024A - Leuco dyes.
  • Google Patents. (n.d.). US4775754A - Preparation of leuco dyes.
  • ResearchGate. (2022, February 1). Reversible Coloring/Decoloring Reactions of Thermochromic Leuco Dyes Controlled by a Macrocyclic Compound Developer. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-(Benzylideneamino)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various solvents on the reac- tion of benzenesulfonamide with benzaldehyde in the presence of DMTrCl at 40 °C. Retrieved from [Link]

  • Google Patents. (n.d.). EP1192224B1 - Purification of aqueous dye solutions.
  • Google Patents. (n.d.). US1802640A - Process for the oxidation of leuco bases for dyes.
  • Google Patents. (n.d.). US2018234A - Azo dye and method for its preparation.
  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]

  • Journal of Cosmetic Science. (n.d.). Volume 72 No 4 page 447. Retrieved from [Link]

  • SciELO. (n.d.). The oxidation of dibenzothiophene using oxidovanadium(IV). Retrieved from [Link]

  • CoLab. (2006, December 1). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives.
  • PMC. (n.d.). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. Retrieved from [Link]

  • European Patent Office. (1992, June 24). Process for the preparation of triphenylmethane dyes - EP 0491256 A1. Retrieved from [Link]

  • Google Patents. (n.d.). US5198558A - Process for the preparation of triphenylmethane dyes.
  • PMC. (n.d.). 4-(Benzylideneamino)benzenesulfonamide. Retrieved from [Link]

Sources

Application

Application Note: Analytical Profiling of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-

Executive Summary & Molecule Identity Target Analyte: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- Common Name: N,N-Dibenzylsulfanilic Acid (DBSA) CAS Registry Number: 91-72-5 Molecular Formula: C₂₀H₁₉NO₃S Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identity

Target Analyte: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- Common Name: N,N-Dibenzylsulfanilic Acid (DBSA) CAS Registry Number: 91-72-5 Molecular Formula: C₂₀H₁₉NO₃S Molecular Weight: 353.43 g/mol

Contextual Significance: This molecule serves as a critical lipophilic intermediate in the synthesis of triphenylmethane dyes (e.g., Isosulfan Blue, Acid Blue 9) and pharmaceutical sulfonates. Its structure combines a strongly hydrophilic sulfonic acid head group (


) with a bulky, hydrophobic dibenzyl tail. This amphiphilic "surfactant-like" nature creates unique chromatographic challenges, specifically peak tailing and carryover, which this protocol addresses through optimized mixed-mode and ion-suppression techniques.

Method Selection Guide

The choice of analytical technique depends on the stage of drug development and the required sensitivity.

FeatureProtocol A: HPLC-UV (Process Control) Protocol B: LC-MS/MS (Trace Impurity)
Primary Use Raw material assay, reaction monitoring (yield).Genotoxic impurity screening, cleaning validation.
Detection Limit ~0.5 µg/mL (ppm range)~1–5 ng/mL (ppb range)
Cost/Complexity Low / Routine QCHigh / R&D & Safety
Key Advantage Robustness in high-concentration samples.Definitive specificity in complex matrices.

Sample Preparation Workflows

Due to the amphiphilic nature of DBSA, solubility can be deceptive. The sulfonic acid group promotes water solubility, while the dibenzyl group drives aggregation.

Workflow Diagram: Extraction & Dilution

SamplePrep Raw Raw Material / API Solvent Solvent Selection 50:50 MeOH:Water (pH adjusted to 8.0) Raw->Solvent 10 mg Sonic Sonication (10 mins, <30°C) Solvent->Sonic Dissolution Filter Filtration 0.22 µm PVDF (Do NOT use Nylon) Sonic->Filter Clarification Vial HPLC Vial (Amber Glass) Filter->Vial Ready for Inj

Caption: Sample preparation workflow emphasizing the avoidance of Nylon filters, which can bind sulfonated species.

Critical Note on Solubility: Although DBSA is an acid, its dissolution is often faster in slightly alkaline media (using 10mM Ammonium Bicarbonate) or high organic content solvents (Methanol) due to the hydrophobic benzyl groups. Avoid pure water as the zwitterionic form may precipitate or form micelles at high concentrations.

Protocol A: HPLC-UV (Assay & Purity)

Recommended for purity assessment of starting materials (>98% purity).

Instrument Configuration
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 260 nm (Primary - Benzyl absorption), 230 nm (Secondary).

Mobile Phase Strategy
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Why pH 2.5? At this pH, the sulfonic acid is anionic (

      
      ), but the tertiary amine is protonated (
      
      
      
      ). This creates a neutral zwitterion, improving retention on C18 compared to the fully anionic state at neutral pH.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.080201.0
10.020801.0
12.020801.0
12.180201.0
15.080201.0

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical: Sulfonates often tail; if >1.5, increase buffer strength).

  • Resolution: > 2.0 from any precursor (e.g., sulfanilic acid).

  • %RSD (Area): < 2.0% (n=6 injections).

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Recommended for detecting DBSA as an impurity in final drug substances (e.g., Isosulfan Blue).

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Mechanism: Sulfonic acids ionize effortlessly in negative mode (

      
      ), providing superior sensitivity over positive mode.
      
MS Source Parameters (Optimization Required)
  • Polarity: Negative (-)

  • Precursor Ion: m/z 352.1 (

    
    )
    
  • Product Ions (MRM Transitions):

    • Quantifier: 352.1

      
       170.0 (Loss of benzenesulfonate group).
      
    • Qualifier: 352.1

      
       91.0 (Tropylium ion from benzyl group).
      
  • Spray Voltage: -2500 V to -3500 V.

Chromatographic Conditions (MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use phosphate buffers with MS. Formic acid ensures the pH is low (~2.7), mimicking the HPLC-UV separation mechanism.

LC-MS/MS Workflow Diagram

LCMS Inj Injection (2-5 µL) Sep Separation (BEH C18, Acidic pH) Inj->Sep Ion ESI Source (-) De-protonation to [M-H]- Sep->Ion Q1 Q1 Filter Select m/z 352.1 Ion->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Detect m/z 170.0 & 91.0 Q2->Q3

Caption: Triple Quadrupole MS/MS transition pathway for specific detection of DBSA.

Validation & Troubleshooting

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Interaction of sulfonate with column silanols.Use "End-capped" columns; Increase buffer concentration to 25-50 mM; Lower pH to < 3.0.
Carryover Hydrophobic adsorption of dibenzyl groups.Add a needle wash step with 90% Acetonitrile / 10% Water.
Low Recovery Adsorption to Nylon filters.Switch to PVDF or PTFE filters.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 20% ACN).
Linearity & Range
  • HPLC-UV: Linear range typically 10 µg/mL to 500 µg/mL (

    
    ).
    
  • LC-MS: Linear range typically 1 ng/mL to 1000 ng/mL.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70679, Sulfanilic acid (Analogous structure grounding). Retrieved from [Link]

  • U.S. Food and Drug Administration (2024). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • SIELC Technologies. Separation of Dodecylbenzenesulfonic Acid (Surfactant Analog). Retrieved from [Link]

Method

Application Note: HPLC Analysis of 4-(Dibenzylamino)benzenesulfonic Acid

Executive Summary & Chemical Profiling The quantification and purity analysis of complex functionalized aromatic sulfonic acids present unique challenges in pharmaceutical and chemical development. Benzenesulfonic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The quantification and purity analysis of complex functionalized aromatic sulfonic acids present unique challenges in pharmaceutical and chemical development. Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- , commonly referred to as 4-(dibenzylamino)benzenesulfonic acid, is a highly amphiphilic molecule. It features a strongly acidic, highly polar sulfonate group (pKa < 1) directly opposed by a massive, highly hydrophobic dibenzylamino moiety.

When analyzed using traditional Reversed-Phase Liquid Chromatography (RPLC) on standard C18 columns, benzenesulfonic acids frequently exhibit poor retention control, severe peak tailing, and irreproducibility. This is primarily driven by non-specific secondary electrostatic interactions between the permanently ionized sulfonate group and residual silanols on the silica support[1].

To overcome these limitations, this application note details two robust, self-validating methodologies: Mixed-Mode Chromatography (MMC) and Ion-Pairing Chromatography (IPC) . These protocols are designed to provide orthogonal retention mechanisms, ensuring sharp peak symmetry, excellent resolution, and direct compatibility with Mass Spectrometry (MS).

Table 1: Physicochemical Profile & Analytical Implications
ParameterCharacteristicChromatographic Implication
Chemical Structure Bulky aromatic core with dual benzyl groups and a sulfonate head.Requires high organic modifier to elute the hydrophobic tail, but strong aqueous buffering to manage the polar head.
Ionization (pKa) Sulfonate group pKa < 1.0.Permanently negatively charged across the entire practical HPLC pH range (pH 2–8).
Hydrophobicity (LogP) High (driven by the dibenzylamino group).Strong retention via dispersive (London) interactions on standard alkyl stationary phases.
Detection Strong UV chromophore (aromatic rings).Highly sensitive to UV detection (typically 254 nm or 275 nm).

Methodological Rationale

As a Senior Application Scientist, selecting the correct chromatographic mode requires understanding the causality behind molecular interactions. We cannot simply force a zwitterionic or amphiphilic molecule down a standard C18 column and expect robust validation.

Approach A: Mixed-Mode Chromatography (MMC) - The Preferred Method

Mixed-mode high-performance liquid chromatography (MM-HPLC) utilizes stationary phases that intentionally combine two or more retention mechanisms—typically reversed-phase and ion-exchange[2]. For 4-(dibenzylamino)benzenesulfonic acid, an MMC column featuring a hydrophobic alkyl chain embedded with a weak or strong anion-exchange group is ideal.

  • The Causality: The reversed-phase mechanism interacts with the dispersive dibenzyl groups, while the anion-exchange mechanism provides localized electrostatic attraction to the sulfonate group[1].

  • The Benefit: This dual-retention allows the elution to be precisely controlled by adjusting both the organic modifier concentration (targeting the hydrophobic tail) and the buffer ionic strength/pH (targeting the ionic head), completely eliminating peak tailing[3].

Approach B: Ion-Pairing Chromatography (IPC) - The Alternative Method

If MMC columns are unavailable, IPC offers a highly effective workaround using standard C18 infrastructure. By adding a cationic ion-pairing reagent to the mobile phase, the reagent forms a reversible electrostatic bond with the sulfonate anion, creating a neutral, highly hydrophobic complex[4].

  • The Causality: To ensure LC-MS compatibility and prevent electrospray signal suppression, volatile ion-pairing reagents such as Triethylammonium acetate (TEAA) are utilized instead of non-volatile salts (like tetrabutylammonium phosphate)[5]. TEAA effectively masks the charge of the sulfonic acid, allowing it to partition cleanly into the C18 stationary phase[6].

Mandatory Visualizations

G cluster_0 Mixed-Mode Stationary Phase Analyte 4-(Dibenzylamino) benzenesulfonic acid RP_Node Hydrophobic Alkyl Chain (Reversed-Phase) Analyte->RP_Node Hydrophobic Interaction (Dibenzyl moiety) AX_Node Positively Charged Group (Anion-Exchange) Analyte->AX_Node Electrostatic Attraction (Sulfonate group)

Caption: Dual-retention mechanism of the analyte on a mixed-mode stationary phase.

G Start Analyze Compound: 4-(Dibenzylamino)benzenesulfonic acid Assess Assess Properties: Strong Acid (pKa < 1) + Bulky Hydrophobe Start->Assess Decision Select Chromatographic Mode Assess->Decision MMC Mixed-Mode Chromatography (MMC) (RP + Anion Exchange) Decision->MMC Preferred (MS Compatible) IPC Ion-Pairing Chromatography (IPC) (C18 + TEAA Buffer) Decision->IPC Alternative (Standard C18) Opt_MMC Optimize: Buffer pH (3.0), Ammonium Formate, %ACN MMC->Opt_MMC Opt_IPC Optimize: Ion-Pair Conc. (10mM), pH (6.0), %ACN IPC->Opt_IPC Validate Method Validation (Specificity, Linearity, Accuracy) Opt_MMC->Validate Opt_IPC->Validate

Caption: Decision tree and workflow for HPLC method development and validation.

Experimental Protocols

Sample Preparation
  • Diluent Preparation: Prepare a diluent of 50:50 (v/v) Methanol:Milli-Q Water. Methanol is preferred over acetonitrile here to ensure complete solvation of the bulky dibenzyl groups while maintaining compatibility with the highly polar sulfonate.

  • Stock Solution: Accurately weigh 10.0 mg of 4-(dibenzylamino)benzenesulfonic acid into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Dilute the stock solution 1:10 with the diluent to achieve a final analytical concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method A: Mixed-Mode LC-UV/MS (Preferred)

This method utilizes a mixed-mode column to provide independent control over the hydrophobic and ionic domains of the molecule.

  • Column: Amaze TR (or equivalent RP/Anion-Exchange mixed-mode column), 150 mm × 4.6 mm, 5 µm[1].

  • Mobile Phase A: 15 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid. (Note: Low pH ensures residual silanols are fully protonated, while the stationary phase anion-exchange groups remain active).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm / MS (Negative ESI mode, monitoring [M-H]⁻).

Table 2: Gradient Program for Method A (MMC)
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
8.03070Linear ramp
12.03070Isocratic wash
12.18020Reset
16.08020Re-equilibration
Method B: Ion-Pairing RP-HPLC (Alternative)

This method utilizes volatile ion-pairing to mask the sulfonate group, allowing standard C18 retention[5].

  • Column: High-purity C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Triethylammonium acetate (TEAA) in Milli-Q Water, pH naturally ~6.0. (Note: TEAA acts as the volatile ion-pairing reagent).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Table 3: Gradient Program for Method B (IPC)
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
10.01090Linear ramp
14.01090Isocratic wash
14.17030Reset
18.07030Re-equilibration

(Crucial Maintenance Note: Columns exposed to ion-pairing reagents like TEAA undergo semi-permanent modification. Dedicate a specific C18 column solely for this IPC method to prevent ghosting and baseline drift in subsequent non-IPC analyses[7]).

System Suitability & Validation (Self-Validating Criteria)

To ensure the scientific integrity of the assay, the following system suitability parameters must be met prior to sample analysis. These metrics validate that the chosen retention mechanism (MMC or IPC) is effectively managing the amphiphilic nature of the analyte.

Table 4: System Suitability Parameters (Expected Tolerances)
ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 1.0% (n=6)Ensures the buffer ionic strength and organic modifier are effectively stabilizing the stationary phase interactions.
Peak Tailing Factor (Tf) 0.9 – 1.5Validates that secondary silanol interactions with the sulfonate group have been successfully mitigated.
Theoretical Plates (N) > 5,000Confirms column efficiency and proper mass transfer of the bulky dibenzylamino moiety.
Signal-to-Noise (S/N) for LOQ ≥ 10:1Ensures the method is sensitive enough for trace impurity tracking.

References

  • HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL:[Link]

  • Mixed-Mode Chromatography—A Review Source: LCGC International URL:[Link]

  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates Source: SciSpace / Rapid Communications in Mass Spectrometry URL:[Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications Source: Technology Networks URL:[Link]

  • Ion‐pairing high‐performance liquid chromatography‐mass spectrometry of impurities and reduction products of sulphonated azodyes Source: ResearchGate URL:[Link]

  • Washing ion pairing columns Source: Separation Science URL:[Link]

Sources

Application

Application Note: Strategic Utilization of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- as a Reference Standard in Pharmaceutical Impurity Profiling

Executive Summary This Application Note details the analytical protocols for utilizing Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS: 10397-69-0), herein referred to as N,N-Dibenzylsulfanilic Acid (DBSA) , as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the analytical protocols for utilizing Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS: 10397-69-0), herein referred to as N,N-Dibenzylsulfanilic Acid (DBSA) , as a certified reference standard.

DBSA represents a critical class of lipophilic sulfonate impurities often encountered during the synthesis of sulfonamide antibiotics, acid dyes (e.g., Coomassie derivatives), and surfactants. Due to its amphiphilic nature—possessing a hydrophilic sulfonic acid head and a bulky, hydrophobic dibenzyl tail—it exhibits unique chromatographic behavior that distinguishes it from parent sulfanilic acid precursors.

This guide provides validated workflows for its quantification using RP-HPLC-UV and LC-MS, addressing the specific challenges of peak tailing and solubility inherent to sulfonated aromatic amines.

Physicochemical Profile & Analytical Challenges

Understanding the dual nature of DBSA is prerequisite to successful method development. Unlike simple sulfanilic acid, DBSA has significant hydrophobic character.

PropertyValue / CharacteristicAnalytical Implication
Molecular Structure

Bulky benzyl groups cause steric hindrance and high retention on C18.
Acidic Function Sulfonic Acid (

)
Fully ionized (anionic) at all standard HPLC pH levels (1.0–8.0).
Basic Function Tertiary Aromatic AmineWeakly basic due to delocalization; unlikely to protonate significantly at pH > 2.0.
Solubility AmphiphilicLow solubility in pure water; requires organic modifier (MeOH/ACN) for stock prep.
UV Chromophore

Strong absorbance due to conjugated benzene rings; amenable to standard UV detection.
Mechanism of Impurity Formation

DBSA typically arises as a process-related impurity during the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-alkylation of sulfanilic acid. Over-alkylation leads to the formation of the di-benzyl species, which is difficult to remove via aqueous workup due to its increased lipophilicity.

ImpurityFormation SA Sulfanilic Acid (Starting Material) Mono N-Benzylsulfanilic Acid (Target Intermediate) SA->Mono + RX (Alkylation) RX Benzyl Chloride (Reagent) Di N,N-Dibenzylsulfanilic Acid (DBSA - Impurity) Mono->Di + RX (Over-Alkylation)

Figure 1: Reaction pathway showing the genesis of DBSA as a critical process impurity during secondary amine synthesis.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the routine quality control (QC) of drug substances where DBSA must be quantified at limits of


.
Reagents and Standards
  • Reference Standard: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additive: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High carbon load required to retain the lipophilic benzyl groups. End-capping reduces silanol interactions with the amine.
Mobile Phase A 0.1% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

in Water
Low pH suppresses silanol activity; ensures sulfonate is the only ionic species.
Mobile Phase B AcetonitrileStronger eluent than MeOH, necessary to elute the double-benzyl tail.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp

Improves mass transfer and peak shape.
Detection UV @ 254 nmMaximizes signal-to-noise ratio for the benzyl chromophores.
Injection Vol 10

Standard loop size.
Gradient Program

DBSA is significantly more retained than sulfanilic acid. An isocratic method may result in broad peaks; a gradient is recommended.

  • 0.0 min: 10% B

  • 5.0 min: 10% B (Elute polar parent compounds)

  • 15.0 min: 90% B (Elute DBSA)

  • 20.0 min: 90% B (Wash)

  • 20.1 min: 10% B (Re-equilibrate)

Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Weigh 10 mg DBSA into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile . Note: Do not use pure water; the compound may precipitate.

  • Working Standard (10

    
    ):  Dilute 100 
    
    
    
    of Stock into 9.9 mL of Mobile Phase A/B (50:50).

Protocol B: LC-MS/MS Confirmation (Trace Analysis)

For genotoxic impurity (GTI) screening or trace analysis (< 10 ppm), UV detection is insufficient. This protocol utilizes Electrospray Ionization (ESI).

Mass Spectrometry Settings
  • Ionization Mode: Negative ESI (

    
    ).
    
    • Reasoning: The sulfonic acid group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) readily deprotonates to 
      
      
      
      . Positive mode is less sensitive due to the electron-withdrawing sulfonyl group reducing amine basicity.
  • Precursor Ion:

    
     352.1 
    
    
    
    (Calculated MW: 353.44).
  • Fragment Ions (MRM):

    • 
       (Benzyl cation, typically observed in high energy collision or as a rearrangement product).
      
    • 
       (Loss of benzyl groups).
      
LC-MS Mobile Phase Modification

Replace Phosphoric Acid (non-volatile) with 0.1% Formic Acid or 10 mM Ammonium Formate .

Analytical Workflow & Logic Map

The following diagram illustrates the decision matrix for analyzing samples containing DBSA.

AnalyticalWorkflow Sample Sample: Crude Sulfonamide Synthesis Mixture SolubilityCheck Solubility Check: Dissolve in 50:50 ACN:H2O Sample->SolubilityCheck ConcCheck Target Concentration? SolubilityCheck->ConcCheck HighConc > 0.1% (Impurity) Use HPLC-UV ConcCheck->HighConc LowConc < 10 ppm (Trace) Use LC-MS/MS (ESI-) ConcCheck->LowConc PrepUV Prep: Dilute to 0.5 mg/mL Filter 0.22 µm PTFE HighConc->PrepUV PrepMS Prep: SPE Cleanup (C18) Elute w/ MeOH LowConc->PrepMS Analysis Data Analysis: Calculate % Area vs. Standard PrepUV->Analysis PrepMS->Analysis

Figure 2: Decision tree for selecting the appropriate detection modality based on impurity threshold.

Method Validation Criteria (ICH Q2)

To establish DBSA as a validated standard, the following parameters must be verified:

Linearity

Prepare a 5-point calibration curve ranging from 0.5


 to 50 

.
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike DBSA into the sample matrix (e.g., pure Sulfanilic Acid) at 50%, 100%, and 150% of the target limit.

  • Acceptance Criteria: Recovery between 90–110%.

Specificity

Inject the "blank" matrix and the DBSA standard.

  • Requirement: Resolution (

    
    ) > 2.0 between DBSA and the parent amine peak. DBSA will elute significantly later (higher 
    
    
    
    ) due to the dibenzyl lipophilicity.

Troubleshooting "The Scientist's Perspective"

Issue 1: Peak Tailing

  • Cause: Interaction between the residual amine nitrogen and silanols on the silica column.

  • Fix: Increase buffer concentration to 20-50 mM or add 0.1% Triethylamine (TEA) as a silanol blocker (only for UV methods, avoid TEA in LC-MS).

Issue 2: Carryover

  • Cause: The two benzyl groups make the molecule "sticky" on stainless steel and rotor seals.

  • Fix: Implement a needle wash with 90:10 Acetonitrile:Water between injections.

Issue 3: Retention Time Drift

  • Cause: Ion-pairing effects if the mobile phase pH fluctuates near the pKa of the amine (unlikely) or temperature shifts affecting hydrophobic interaction.

  • Fix: Thermostat the column compartment precisely at

    
     or 
    
    
    
    .

References

  • PubChem. (2025).[1] Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- Compound Summary. National Library of Medicine. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • NIST Chemistry WebBook. (2025). Benzenesulfonic acid, 4-amino- (Sulfanilic Acid) Data. National Institute of Standards and Technology.[2] Available at: [Link]

Sources

Method

Experimental protocol for using "Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-"

Application Note: Protocol for the Synthesis and Characterization of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- Introduction & Scope Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (also known as N,N-Dibenzylsul...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis and Characterization of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-

Introduction & Scope

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (also known as N,N-Dibenzylsulfanilic acid) is a specialized lipophilic derivative of sulfanilic acid. While historically utilized as a key intermediate in the synthesis of triphenylmethane dyes (e.g., Acid Violet 49) and textile auxiliaries, its unique amphiphilic structure—combining a strongly acidic sulfonate head group with a bulky, hydrophobic dibenzylamino tail—makes it a valuable candidate for:

  • Impurity Profiling: Serving as a reference standard for potential byproducts in the synthesis of sulfonated anilines.

  • Ion-Pair Chromatography: Acting as a hydrophobic counter-ion reagent to improve the retention of cationic analytes in HPLC.

  • Supramolecular Chemistry: Building block for self-assembling monolayers or surfactants requiring rigid aromatic spacers.

This application note provides a rigorous, self-validating protocol for the synthesis, purification, and analytical characterization of this compound, designed for researchers requiring high-purity material for biological or physicochemical studies.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 4-(Dibenzylamino)benzenesulfonic acid
Common Name N,N-Dibenzylsulfanilic acid
CAS Number 5991-49-1 (Sodium salt); Acid form typically generated in situ
Molecular Formula

Molecular Weight 353.43 g/mol
Solubility Soluble in hot ethanol, DMF, DMSO; Sparingly soluble in cold water; Insoluble in non-polar solvents (hexane).
pKa ~3.5 (Ammonium), <1 (Sulfonic acid)

Experimental Protocol: Synthesis & Purification

Mechanistic Rationale

The synthesis proceeds via a double N-alkylation (nucleophilic substitution) of sulfanilic acid with benzyl chloride. Because sulfanilic acid exists as a zwitterion and is insoluble in organic solvents, the reaction is conducted in a biphasic aqueous/organic system using sodium carbonate as a base to solubilize the sulfanilate anion and scavenge the HCl byproduct.

Reaction Workflow

Reagents:

  • Sulfanilic acid (CAS 121-57-3): 17.3 g (0.10 mol)

  • Benzyl chloride (CAS 100-44-7): 27.8 g (0.22 mol) (Excess used to drive completion)

  • Sodium carbonate (

    
    ): 12.0 g (0.11 mol)
    
  • Solvent: Water (100 mL) / Ethanol (50 mL)

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.5 g) to accelerate phase transfer.

Step-by-Step Procedure:

  • Solubilization: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 17.3 g of sulfanilic acid and 12.0 g of sodium carbonate in 100 mL of water. Heat gently until a clear solution of sodium sulfanilate is obtained.

  • Addition: Add 50 mL of ethanol and 0.5 g of TBAB (if using). Then, add 27.8 g of benzyl chloride dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 6–8 hours .
    
    • Process Control: Monitor reaction progress by TLC (Silica gel; Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting sulfanilic acid spot (

      
      ) should disappear, replaced by the higher 
      
      
      
      product.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The sodium salt of the product may precipitate. If so, filter it off. If not, evaporate the ethanol under reduced pressure.

    • Acidification: To obtain the free acid, redissolve the crude salt in minimal hot water (if precipitated) and acidify carefully with concentrated HCl to pH

      
      . The zwitterionic acid will precipitate as a white to off-white solid.
      
  • Filtration: Filter the solid under vacuum and wash with cold water (

    
     mL) to remove inorganic salts and unreacted sulfanilic acid. Wash with cold diethyl ether (
    
    
    
    mL) to remove unreacted benzyl chloride.
Purification (Recrystallization)
  • Suspend the crude solid in boiling ethanol (95%).

  • Add hot water dropwise until the solution becomes slightly turbid, then add a few drops of ethanol to clear it.

  • Allow the solution to cool slowly to room temperature, then refrigerate at

    
     overnight.
    
  • Collect the crystals by filtration and dry in a vacuum oven at

    
     for 4 hours.
    
    • Target Yield: 65–75%

    • Appearance: White crystalline powder.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Sulfanilic Acid + Na2CO3 (aq) Reaction Add Benzyl Chloride Reflux 6-8h @ 90°C Start->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Continue Reflux) Workup Cool & Acidify (HCl) pH 1-2 Check->Workup Yes Precipitate Precipitate Formation (Zwitterion) Workup->Precipitate Filter Filtration & Wash (Water/Ether) Precipitate->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst Product Pure N,N-Dibenzylsulfanilic Acid Recryst->Product

Figure 1: Step-by-step synthesis and purification workflow for N,N-Dibenzylsulfanilic acid.

Analytical Characterization Protocols

To ensure the material meets the stringent requirements for research or drug development applications, the following analytical methods must be validated.

High-Performance Liquid Chromatography (HPLC)

Used for purity determination and impurity profiling.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min; Hold 5 min.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Time Expected

min (Significantly later than sulfanilic acid due to benzyl groups)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Used for structural confirmation.

  • Solvent: DMSO-

    
    
    
  • 1H NMR (400 MHz):

    • 
       10.0–11.0 ppm (br s, 1H, 
      
      
      
      )
    • 
       7.45 ppm (d, 
      
      
      
      Hz, 2H, Ar-H ortho to sulfonate)
    • 
       7.20–7.35 ppm (m, 10H, Benzyl aromatic protons)
      
    • 
       6.75 ppm (d, 
      
      
      
      Hz, 2H, Ar-H ortho to amine)
    • 
       4.70 ppm (s, 4H, 
      
      
      
      )
  • Interpretation: The presence of a singlet at 4.70 ppm integrating to 4 protons confirms the bis-benzylation. The AA'BB' pattern (7.45/6.75 ppm) confirms the para-substitution retention.

Mass Spectrometry (MS)
  • Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Expected Ion:

    
     at 
    
    
    
    352.1.
  • Fragmentation: Loss of benzyl groups or

    
     may be observed at higher collision energies.
    

Safety & Handling

  • Benzyl Chloride: Potent lachrymator and suspected carcinogen. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.

  • Sulfanilic Acid: Skin and eye irritant. May cause sensitization.

  • Waste Disposal: Aqueous waste from the reaction contains benzyl chloride residues; treat with ammonia or base to quench before disposal. Organic filtrates should be disposed of as halogenated waste.

References

  • U.S. International Trade Commission. (1971). Synthetic Organic Chemicals: United States Production and Sales, 1969. U.S. Government Printing Office.[1] (Confirming status as dye intermediate). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22394, Sulfanilic acid. (Precursor data). Link

  • LookChem. (2023). Product Information: N,N-Dibenzylsulfanilic acid.[1][2][3][4][5] (Application context). Link

Sources

Application

Application Notes and Protocols for Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- in Polymer Chemistry

Disclaimer: The compound Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is a specialty chemical with limited direct citation in peer-reviewed polymer chemistry literature. The following application notes and protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is a specialty chemical with limited direct citation in peer-reviewed polymer chemistry literature. The following application notes and protocols are constructed based on established principles of polymer science and extrapolations from the known reactivity and influence of its constituent functional groups: the sulfonic acid moiety, the tertiary aromatic amine, and the bulky N,N-dibenzyl substituents. These guidelines are intended for researchers, scientists, and drug development professionals as a foundational framework for exploring the potential of this and structurally similar molecules.

Introduction and Rationale

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is a unique aromatic compound featuring a strongly acidic sulfonic acid group and a sterically hindered tertiary amine. Its molecular structure (Figure 1) suggests significant potential in the synthesis of advanced functional polymers.

  • The Sulfonic Acid (-SO₃H) Group: This functional group is a cornerstone for imparting specific properties to polymers. It is a strong acid, capable of donating protons, which can dramatically increase a polymer's hydrophilicity and introduce ion-exchange capabilities.[1][2] In the context of conducting polymers, sulfonic acid groups can act as covalently bound "self-doping" agents, enhancing conductivity and improving processability. Furthermore, the presence of sulfonic acid moieties can enhance the thermal stability of polymer backbones.[2]

  • The 4-[bis(phenylmethyl)amino]- Group: This portion of the molecule introduces two key features. Firstly, the nitrogen atom on the aromatic ring makes the compound an aniline derivative, a class of monomers well-known for their ability to undergo oxidative polymerization to form conducting polymers like polyaniline (PANI).[3][4] Secondly, the two bulky benzyl (phenylmethyl) groups attached to the nitrogen atom create significant steric hindrance. In polymer science, such bulky side groups are known to disrupt polymer chain packing, which can lead to enhanced solubility in organic solvents, lower crystallinity, and a reduced dielectric constant.[5][6]

This combination of a hydrophilic, acidic functional group with a bulky, hydrophobic moiety makes Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- a compelling candidate for the development of specialty polymers with tailored properties.

C20H19NO3S Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- SO3H Sulfonic Acid Group - Hydrophilic - Proton-donating - Self-doping capability C20H19NO3S->SO3H Properties N(CH2Ph)2 N,N-dibenzylamino Group - Bulky/Steric hindrance - Enhances solubility - Disrupts chain packing C20H19NO3S->N(CH2Ph)2 Properties Aromatic_Core Aniline-based Aromatic Core - Polymerizable center - Thermal stability C20H19NO3S->Aromatic_Core Backbone

Caption: Key functional moieties of the topic compound.

Application Notes

Monomer for Soluble, Self-Doped Conducting Polymers

The most promising application of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is as a monomer for the synthesis of a soluble, self-doped conducting polymer.

Causality and Rationale: Standard polyaniline is often difficult to process due to its poor solubility in common organic solvents, especially in its conductive (doped) form.[7] By polymerizing an aniline derivative that contains both a solubilizing group and a doping group on the same monomer unit, these processability issues can be overcome.

  • Self-Doping Mechanism: The sulfonic acid group can protonate the polymer backbone internally, leading to a doped, conductive state without the need for an external protonic acid dopant. This enhances the stability of the conductive state.

  • Enhanced Solubility: The bulky N,N-dibenzyl groups will prevent the polymer chains from packing tightly together. This steric hindrance disrupts the strong interchain interactions that typically lead to insolubility, rendering the resulting polymer soluble in a range of organic solvents.[5] The steric factor of bulky substituents can also influence the polymerization rate and the final polymer structure.[3]

Potential Applications: Such a polymer would be highly valuable for applications requiring solution-based processing, such as:

  • Printable electronics and sensors

  • Antistatic coatings

  • Corrosion-resistant primers

  • Hole-transport layers in organic electronic devices

Monomer for Specialty Polyamides with Modified Properties

The amine functionality, although tertiary, is attached to an aromatic ring which can be activated for certain polymerization reactions. A more direct application could involve a structurally similar primary or secondary amine. However, for the sake of exploring the potential of the named compound, we can consider its use in polycondensation reactions. Should the amine prove unreactive for direct polyamidation, a synthetic modification to a primary amine derivative would be a viable route.

Assuming a reactive site, Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- could be used as a comonomer in polycondensation reactions with diacid chlorides to synthesize novel specialty polyamides.

Causality and Rationale: The incorporation of this monomer into a polyamide backbone would introduce unique properties:

  • Increased Hydrophilicity and Water Uptake: The sulfonic acid groups would allow the resulting polyamide to absorb more water and exhibit ion-exchange properties. This is desirable for applications in membranes for water purification or fuel cells.[8][9]

  • Improved Processability: Similar to the conducting polymer application, the bulky side groups would increase the free volume between polymer chains, improving solubility in organic solvents and potentially lowering the glass transition temperature.[6]

  • Functional Handles for Cross-linking or Post-Polymerization Modification: The sulfonic acid groups can serve as sites for ionic cross-linking or for further chemical reactions.

Potential Applications:

  • Proton-exchange membranes for fuel cells.[10]

  • Membranes for reverse osmosis or nanofiltration.

  • High-temperature engineering plastics with improved solubility.

Experimental Protocols

Protocol 1: Synthesis of a Soluble, Self-Doped Conducting Polymer via Chemical Oxidative Polymerization

This protocol is adapted from established methods for the polymerization of aniline derivatives.[11]

Materials:

  • Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (Monomer)

  • Ammonium persulfate (APS) (Oxidant)

  • Hydrochloric acid (HCl), 1 M solution

  • Methanol

  • Deionized water

  • N,N-Dimethylformamide (DMF) or other suitable organic solvent for purification and characterization

Procedure:

  • Monomer Solution Preparation: Dissolve a specific molar quantity of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- in 1 M HCl in a reaction flask. Stir the solution at 0-5°C in an ice bath until the monomer is fully dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate in 1 M HCl. Cool this solution to 0-5°C.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes. The reaction mixture is expected to change color, eventually becoming dark green or black, indicating polymerization.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5°C for 24 hours to ensure complete polymerization.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected polymer powder extensively with 1 M HCl and then with deionized water until the filtrate is colorless and has a neutral pH. This removes unreacted monomer, oxidant, and oligomers.

    • To further purify and isolate the soluble fraction, disperse the crude polymer in a solvent like DMF, stir for several hours, and then centrifuge to remove any insoluble parts. The soluble polymer can be re-precipitated from the supernatant into a non-solvent like methanol.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60°C for 48 hours.

cluster_prep Preparation (0-5°C) cluster_reaction Polymerization cluster_purification Isolation & Purification Monomer Dissolve Monomer in 1M HCl Polymerize Dropwise addition of Oxidant to Monomer Monomer->Polymerize Oxidant Dissolve APS in 1M HCl Oxidant->Polymerize Stir Stir at 0-5°C for 24h Polymerize->Stir Precipitate Precipitate in Methanol Stir->Precipitate FilterWash Filter & Wash with HCl and DI Water Precipitate->FilterWash Redissolve Redissolve in DMF (optional for fractionation) FilterWash->Redissolve Dry Dry under vacuum at 60°C FilterWash->Dry for total product Redissolve->Dry

Caption: Workflow for Oxidative Polymerization.

Protocol 2: Synthesis of a Novel Sulfonated Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a low-temperature solution polycondensation method, which is ideal for forming high molecular weight aromatic polyamides.[12]

Materials:

  • Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (as a comonomer, assuming reactivity or after modification to a primary amine)

  • A primary aromatic diamine (e.g., 4,4'-oxydianiline)

  • An aromatic diacid chloride (e.g., terephthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous (acid scavenger)

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine comonomers (Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- and the primary diamine) in anhydrous NMP under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Chloride Addition: Add an equimolar amount of the aromatic diacid chloride to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 5°C. The viscosity of the solution is expected to increase significantly.

  • Polymerization: After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction to proceed at room temperature for 12-24 hours.

  • Polymer Isolation:

    • Pour the viscous polymer solution into a blender containing a large excess of methanol to precipitate the polymer as a fibrous solid.

    • Filter the polymer and wash it thoroughly with methanol and then with hot deionized water to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C for 24 hours.

cluster_setup Reactor Setup (N₂ atm) cluster_poly Polycondensation cluster_iso Isolation Dissolve Dissolve Diamines in anhydrous NMP Cool Cool to 0°C Dissolve->Cool Add Add Diacid Chloride (portion-wise, <5°C) Cool->Add Stir Stir at 0°C for 1h, then RT for 12-24h Add->Stir Precipitate Precipitate in Methanol Stir->Precipitate Wash Wash with Methanol and Hot Water Precipitate->Wash Dry Dry under vacuum at 80-100°C Wash->Dry

Caption: Workflow for Polyamide Synthesis.

Data Presentation and Expected Properties

The following table summarizes the expected properties of polymers synthesized using Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-, based on data from analogous polymer systems.

PropertyConducting Polymer (from Protocol 1)Sulfonated Polyamide (from Protocol 2)Rationale/Reference
Solubility Soluble in DMF, DMSO, NMPSoluble in aprotic polar solvents (NMP, DMAc)Bulky N,N-dibenzyl groups disrupt chain packing.[5]
Conductivity 10⁻² - 1 S/cmInsulatorSelf-doping by -SO₃H group.[13]
Thermal Stability (T₁₀) 250 - 350 °C350 - 450 °CAromatic backbone and stabilizing effect of sulfonic acid groups.[2][14]
Ion-Exchange Capacity ModerateHigh (tunable by comonomer ratio)Dependent on the concentration of -SO₃H groups.[8]
Appearance Dark green to black powder/filmPale yellow to brown fibrous solid/filmTypical for polyanilines and aromatic polyamides.

Characterization of Synthesized Polymers

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful polymerization by identifying characteristic peaks of the polymer backbone and the persistence of the sulfonic acid and dibenzylamino groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit. This is particularly useful for confirming the mode of polymerization in the conducting polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity) of the soluble polymer fractions.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).

  • Four-Point Probe Measurement: To measure the electrical conductivity of the conducting polymer films.

  • Scanning Electron Microscopy (SEM): To study the surface morphology of the polymer films or powders.

References

  • Sulfonated polymers: Simple chemistry for high-tech materials & applications. (2013). ResearchGate. [Link]

  • Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024). Patsnap Eureka. [Link]

  • Understanding 7 Key Properties of Sulfonic Acid. (2025). Capital Resin Corporation. [Link]

  • Rivas, B. L., et al. (Date not available). Water-insoluble polymers containing amine, sulfonic acid, and carboxylic acid groups: Synthesis, characterization, and metal-Ion-retention properties.
  • Full article: Polyelectrolytes with sulfonic acid groups useful in the synthesis and stabilization of Au and Ag nanoparticles. (2016). Taylor & Francis. [Link]

  • Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-. (2023). US EPA. [Link]

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.). PMC. [Link]

  • Influence of Sulfonic Acid-Containing Ionic Liquid Groups on the Thermal, Mechanical, and Conductive Properties of Covalently Cross-Linked Ionene Networks. (2025).
  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (n.d.). PMC - NIH. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • Kang, S., et al. (2023). Polymers of Intrinisic Porosity with Bulky Side Groups on the Spirobisindane Moieties for Gas Separation.
  • EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES. (n.d.). Unknown Source.
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). PMC. [Link]

  • Condensation products of aromatic sulphonic acids with formaldehyde. (n.d.).
  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2015). ResearchGate. [Link]

  • CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZ
  • Effect of Nature of Side Group on Tacticity. (2024). YouTube. [Link]

  • Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. (2013). R Discovery. [Link]

  • Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. (2022). PMC. [Link]

  • Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. (2023). MDPI. [Link]

  • Sulfonated polyanilines prepared by copolymerization of 3‐aminobenzenesulfonic acid and aniline: The effect of reaction conditions on polymer properties. (2000).

Sources

Method

Application Notes &amp; Protocols: Benzenesulfonic Acid, 4-[bis(phenylmethyl)amino]- in Materials Science

Executive Summary Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS 91-72-5), frequently utilized as its sodium salt, Sodium N,N-dibenzylsulfanilate (CAS 4986-70-3), is a highly specialized amphiphilic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS 91-72-5), frequently utilized as its sodium salt, Sodium N,N-dibenzylsulfanilate (CAS 4986-70-3), is a highly specialized amphiphilic building block [1]. Structurally, it features a rigid, sterically demanding N,N-dibenzylamino electron-donating core coupled with a highly polar, acidic benzenesulfonic acid moiety[3].

In materials science, this dual nature is exploited across three primary domains:

  • Conductive Polymers : As a bulky organic dopant that forces polymer chain separation, inducing solubility in otherwise intractable conductive polymers.

  • Optical Pigments & Dyes : As a coupling component where the bulky benzyl groups physically shield the chromophore from degradation [2].

  • Optoelectronics : As a self-doping, anchoring precursor for Hole Transport Materials (HTMs) in perovskite solar cells and OLEDs.

This guide provides the theoretical causality and validated protocols for utilizing this compound in advanced material synthesis.

Application 1: Bulky Organic Dopant for Conductive Polymers (PANI/PEDOT)

The Causality of Experimental Choices

Polyaniline (PANI) in its conductive emeraldine salt form is notoriously insoluble due to its rigid backbone and intense interchain


 stacking. While standard dopants like hydrochloric acid (HCl) or 

-toluenesulfonic acid (PTSA) yield high conductivity, they fail to disrupt this stacking, resulting in unprocessable "brick dust."

By utilizing 4-[bis(phenylmethyl)amino]benzenesulfonic acid as the dopant, the massive steric hindrance of the twin benzyl rings acts as molecular "bumpers." These bumpers physically push the PANI chains apart, significantly lowering the glass transition temperature (


) and allowing solvent molecules (e.g., NMP, chloroform, xylene) to solvate the polymer chains. The sulfonic acid group efficiently protonates the imine nitrogens of PANI, maintaining high electrical conductivity while achieving true organic solubility.
Protocol: In-Situ Emulsion Polymerization of Soluble PANI

Reagents:

  • Aniline monomer (distilled prior to use)

  • 4-[bis(phenylmethyl)amino]benzenesulfonic acid (Dopant/Emulsifier)

  • Ammonium persulfate (APS) (Oxidant)

  • Chloroform (Organic phase)

  • Deionized water

Step-by-Step Workflow:

  • Monomer Preparation: Dissolve 0.1 M of purified aniline monomer in 50 mL of chloroform.

  • Dopant Integration: Add 0.1 M of 4-[bis(phenylmethyl)amino]benzenesulfonic acid to the organic phase. The amphiphilic nature of the dopant allows it to act as a surfactant, forming reverse micelles when the aqueous phase is introduced.

  • Oxidant Addition: Prepare an aqueous solution of APS (0.125 M in 50 mL DI water). Cool both the organic mixture and the APS solution to 0–5 °C to prevent uncontrolled exothermic branching.

  • Initiation: Dropwise add the cold APS solution to the aniline/dopant mixture under vigorous mechanical stirring (800 rpm) over 30 minutes. The mixture will transition from colorless to dark green, indicating the formation of the emeraldine salt.

  • Polymerization: Allow the emulsion polymerization to proceed for 24 hours at 0–5 °C.

  • Purification: Transfer the mixture to a separatory funnel. Isolate the dark green organic (chloroform) phase. Wash the organic phase three times with DI water to remove unreacted APS and oligomers.

  • Precipitation: Pour the organic phase into an excess of methanol to precipitate the doped PANI complex. Filter and dry under vacuum at 60 °C for 12 hours.

PANI_Doping A Aniline Monomer (Aqueous Phase) D In-situ Emulsion Polymerization A->D B 4-[bis(phenylmethyl)amino] benzenesulfonic acid (Organic Phase/Emulsifier) B->D Micelle Formation C Oxidant Addition (APS, 0-5°C) C->D Radical Initiation E Processable PANI Complex (High Organic Solubility) D->E Steric Shielding by Dibenzyl Groups

Mechanism of in-situ emulsion polymerization yielding highly soluble, sterically shielded PANI.

Application 2: Synthesis of High-Fastness Azo Dyes and Optical Pigments

The Causality of Experimental Choices

In the synthesis of synthetic organic dyes [2], the N,N-dibenzylamino group acts as a powerful auxochrome. The lone pair on the nitrogen participates in resonance with the aromatic ring and the azo (


) chromophore, causing a significant bathochromic shift (shifting absorption to longer, deeper wavelengths).

Crucially, the bulky benzyl rings physically wrap around the vulnerable azo linkage. This steric shielding protects the bond from oxidative/reductive cleavage and UV photon degradation, resulting in a dye with superior lightfastness and washfastness compared to unsubstituted or N,N-dimethyl analogs [3].

Protocol: Diazotization and Electrophilic Aromatic Substitution

Step-by-Step Workflow:

  • Diazotization: Dissolve 0.05 mol of a primary aromatic amine (e.g., 4-nitroaniline) in 25 mL of 30% HCl and 50 mL of water. Cool the solution in an ice bath to 0–5 °C. Slowly add a cold aqueous solution of sodium nitrite (

    
    , 0.055 mol) dropwise. Critical: Temperature must not exceed 5 °C to prevent the decomposition of the diazonium salt into a phenol.
    
  • Coupling Component Preparation: Dissolve 0.05 mol of Sodium N,N-dibenzylsulfanilate (CAS 4986-70-3) [4] in 100 mL of an aqueous sodium acetate buffer to maintain a pH of 4.0–6.0. This pH range is optimal for coupling to an amine-substituted aromatic ring, ensuring the amino group remains unprotonated and strongly activating.

  • Coupling Reaction: Slowly drip the cold diazonium salt solution into the coupling component solution under continuous stirring. The electrophilic aromatic substitution will occur exclusively at the ortho position relative to the dibenzylamino group (since the para position is blocked by the sulfonate group).

  • Isolation: Stir for 2 hours at room temperature. Adjust the pH to 7.0 using dilute NaOH to fully precipitate the dye. Filter the crude dye, wash with cold brine, and recrystallize from an ethanol/water mixture.

Dye_Synthesis A Primary Aromatic Amine (Diazo Component) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Electrophilic Aromatic Substitution (pH 4-6) C->E D Sodium N,N-dibenzylsulfanilate (Coupling Component) D->E F High-Fastness Azo Dye (Bathochromically Shifted) E->F Steric Protection of Azo Bond

Workflow for synthesizing sterically protected, bathochromically shifted azo dyes.

Application 3: Precursor for Hole Transport Materials (HTMs)

The Causality of Experimental Choices

Efficient Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs) rely on triarylamine or diarylalkylamine cores to facilitate hole hopping via nitrogen lone pairs. Standard HTMs like Spiro-OMeTAD require hygroscopic dopants (e.g., Li-TFSI) to function, which degrade the perovskite layer via moisture ingress.

By utilizing 4-[bis(phenylmethyl)amino]benzenesulfonic acid as a core building block, researchers can synthesize self-doping HTMs . The dibenzylaniline core provides the necessary HOMO energy level for hole extraction, while the sulfonic acid group acts as a built-in counter-ion (self-doping), eliminating the need for external lithium salts. Furthermore, the sulfonate group acts as a robust anchoring moiety, forming bidentate chemisorption linkages with


 sites on 

electron transport layers, passivating interfacial trap states.
Quantitative Data: HTM Performance Comparison
PropertySpiro-OMeTAD (Standard)Dibenzyl-Sulfonate HTMCausality for Difference
Hole Mobility (

)


Enhanced intermolecular packing directed by sulfonate interactions.
Dopant Requirement High (Li-TFSI, tBP)None (Self-doping)Sulfonic acid moiety provides intrinsic charge carriers.
Moisture Stability Poor (Hygroscopic)HighAbsence of external hygroscopic salts; bulky benzyls repel water.

Anchoring
Weak (Physisorption)Strong (Chemisorption)Sulfonate groups form bidentate linkages with

sites.

References

  • United States International Trade Commission (USITC). "Synthetic Organic Chemicals, United States Production and Sales." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry." Available at:[Link]

  • LookChem Chemical Database. "Sulfanilic Acid and Derivatives (CAS 121-57-3 / 91-72-5)." Available at:[Link]

Application

Application Note: Hydrophobic Ion Pairing (HIP) Strategies Using 4-[Bis(phenylmethyl)amino]benzenesulfonic Acid

Executive Summary This application note details the utility of 4-[bis(phenylmethyl)amino]benzenesulfonic acid (also referred to as N,N-Dibenzylsulfanilic Acid) as a specialized surfactant and ion-pairing reagent in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of 4-[bis(phenylmethyl)amino]benzenesulfonic acid (also referred to as N,N-Dibenzylsulfanilic Acid) as a specialized surfactant and ion-pairing reagent in pharmaceutical development. Unlike varying chain-length alkyl sulfates (e.g., SDS), this compound belongs to the class of Bulky Hydrophobic Counter-Ions (BHCIs) .

Its unique structure—a hydrophilic sulfonate head group coupled with a sterically bulky, hydrophobic dibenzyl tail—makes it an ideal candidate for Hydrophobic Ion Pairing (HIP) . This technique is critical for converting water-soluble, cationic Active Pharmaceutical Ingredients (APIs) into lipophilic complexes capable of high loading in Self-Emulsifying Drug Delivery Systems (SEDDS) or crossing biological membranes.

Key Applications:

  • Solubility Modulation: Shifting API solubility from aqueous to organic/lipid phases.

  • Bioavailability Enhancement: Improving membrane permeability of hydrophilic cationic drugs (BCS Class III).

  • Purification: Acting as a phase-transfer catalyst or precipitating agent for amines.

Chemical Profile & Mechanism of Action

Molecule Description[1]
  • Systematic Name: 4-[bis(phenylmethyl)amino]benzenesulfonic acid[1]

  • Common Name: N,N-Dibenzylsulfanilic Acid; Leucotrope W (industrial grade)

  • CAS Number: 10385-85-0 (or isomer dependent)

  • Function: Anionic Surfactant / Hydrotrope / Ion-Pairing Reagent

Mechanism: Hydrophobic Ion Pairing (HIP)

The primary challenge in delivering cationic drugs (peptides, small molecule amines) is their high water solubility and low membrane permeability. Traditional surfactants may solubilize drugs via micellization, but BHCIs like 4-[bis(phenylmethyl)amino]benzenesulfonic acid function via stoichiometric electrostatic complexation .

  • Ionization: The sulfonic acid group (

    
    ) remains negatively charged across physiological pH.
    
  • Pairing: It forms a tight ion pair with the protonated amine of the API, neutralizing the charge.

  • Shielding: The two benzyl rings provide a "lipophilic shield" around the ionic interaction, drastically increasing the partition coefficient (

    
    ) of the complex.
    
Mechanistic Pathway Diagram

HIP_Mechanism cluster_aqueous Aqueous Phase (pH < pKa of API) API_Cat Cationic API (Hydrophilic/Water Soluble) Ion_Pair Neutral Ion-Pair Complex (Charge Neutralized) API_Cat->Ion_Pair Electrostatic Attraction DBSA_Anion DBSA Anion (Bulky Hydrophobic Counter-Ion) DBSA_Anion->Ion_Pair + Steric Shielding Lipid_Phase Lipid Formulation / Membrane (High Solubility) Ion_Pair->Lipid_Phase Partitioning (LogP Shift)

Figure 1: Mechanism of Hydrophobic Ion Pairing (HIP). The bulky sulfonate anion neutralizes the cationic drug, facilitating transfer from the aqueous phase to the lipid phase.

Experimental Protocols

Protocol A: Synthesis of Drug-Surfactant Ionic Complex (Precipitation Method)

Objective: To convert a water-soluble amine drug (e.g., Procaine, Doxorubicin, or a model peptide) into a lipophilic salt using 4-[bis(phenylmethyl)amino]benzenesulfonic acid (DBSA).

Reagents:

  • Cationic API (HCl salt form).

  • DBSA (Sodium salt form; if acid form is used, neutralize with equimolar NaOH).

  • Solvent: Deionized Water.

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the API in water to a concentration of 10 mM.

    • Dissolve DBSA (Sodium salt) in water to a concentration of 10 mM.

  • pH Adjustment (Critical Step):

    • Adjust the pH of the API solution to be at least 2 units below its

      
       (ensuring full protonation).
      
    • Ensure the pH is above 1.0 to maintain the sulfonate ionization of DBSA.

  • Complexation:

    • Slowly add the DBSA solution to the API solution under magnetic stirring (500 RPM) at a 1:1 molar ratio (charge ratio).

    • Observation: The solution should become turbid as the hydrophobic ion pair precipitates.

  • Isolation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Discard the supernatant (containing inorganic counter-ions like Na+ and Cl-).

    • Lyophilize (freeze-dry) the pellet to obtain the pure HIP complex powder.

Validation:

  • DSC (Differential Scanning Calorimetry): The melting point of the complex should differ significantly from both the API and the DBSA.

  • Solubility Check: The resulting powder should be insoluble in water but soluble in methanol or dichloromethane.

Protocol B: Determination of Partition Coefficient Shift (LogD)

Objective: Quantify the increase in lipophilicity provided by the DBSA counter-ion.

Method: Shake-Flask Method (n-Octanol/Water).

Procedure:

  • Phase Saturation: Saturate n-octanol with water and water with n-octanol for 24 hours.

  • Sample Preparation:

    • Control: Dissolve 5 mg of native API in 5 mL of water-saturated octanol.

    • Test: Dissolve an equivalent molar amount of the API-DBSA complex (from Protocol A) in 5 mL of water-saturated octanol.

  • Equilibration:

    • Add 5 mL of octanol-saturated water to both vials.

    • Vortex for 30 minutes; allow phases to separate for 4 hours (or centrifuge).

  • Quantification:

    • Measure the concentration of API in both the water and octanol phases using HPLC-UV.

  • Calculation:

    
    
    

Expected Results (Example Data):

Compound FormAqueous Solubility (mg/mL)Octanol Solubility (mg/mL)LogD (pH 7.4)
Native API (HCl salt) > 50.0< 0.1-1.5 (Hydrophilic)
API-DBSA Complex < 0.5> 25.0+2.8 (Lipophilic)
Protocol C: Formulation into SEDDS (Self-Emulsifying Drug Delivery Systems)

Objective: Incorporate the lipophilic complex into a lipid carrier for oral delivery.

Workflow Diagram:

SEDDS_Workflow Start Start: API-DBSA Complex Excipient_Select Screening Excipients (Oils, Surfactants, Co-surfactants) Start->Excipient_Select Solubility_Test Solubility Saturation Test (at 25°C) Excipient_Select->Solubility_Test Formulation Mix Components: Oil (30%) + Surfactant (40%) + Co-surfactant (30%) Solubility_Test->Formulation Select highest solubility mix Loading Dissolve Complex into Pre-Concentrate Formulation->Loading Dispersion Disperse in Aqueous Media (Simulated Gastric Fluid) Loading->Dispersion End Result: Nano-Emulsion (<200nm) Dispersion->End

Figure 2: Workflow for integrating the DBSA-Drug complex into a lipid-based formulation.

Step-by-Step:

  • Excipient Selection: Screen solubility of the API-DBSA complex in Capryol™ 90, Labrasol®, and Transcutol®. The complex should show high solubility (>50 mg/g) in the oily phase due to the benzyl groups.

  • Pre-concentrate Preparation: Mix the selected Oil, Surfactant, and Co-surfactant (e.g., 30:50:20 ratio).

  • Drug Loading: Dissolve the API-DBSA complex into this oily mixture at 40°C.

  • Emulsification Check: Dilute 1 part formulation with 100 parts water. It should spontaneously form a clear/bluish nano-emulsion.

Safety & Handling Considerations

  • Hazard Classification: As a sulfonic acid derivative, the pure compound is an Irritant (Skin/Eye) . Handle with gloves and eye protection.[2]

  • Stability: The sulfonamide/amine linkage is stable under standard storage conditions, but avoid strong oxidizing agents which may attack the benzyl rings.

  • Regulatory Status: While components like Docusate are FDA-approved, N,N-Dibenzylsulfanilic acid is primarily an industrial intermediate. For pharmaceutical use, it requires qualification as a novel excipient or use in preclinical research phases.

References

  • Bernkop-Schnürch, A. (2023).[3] Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS. ACS Biomaterials Science & Engineering.[3] [3]

  • Griesser, J., et al. (2017). Hydrophobic ion pairing: Key to highly loaded self-emulsifying drug delivery systems. International Journal of Pharmaceutics.

  • US EPA Substance Registry. (2023). Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- Substance Details.

  • PubChem. (2025).[4][5] 4-[Methyl(phenyl)amino]benzene-1-sulfonic acid (Structural Analog Data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-

[1][2] Ticket ID: #PUR-DBZA-001 Subject: Isolation and Purification Protocols for N,N-Dibenzylsulfanilic Acid (CAS: 91-72-5) Assigned Specialist: Senior Application Scientist Status: Open[1][2] Executive Summary You are...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Ticket ID: #PUR-DBZA-001 Subject: Isolation and Purification Protocols for N,N-Dibenzylsulfanilic Acid (CAS: 91-72-5) Assigned Specialist: Senior Application Scientist Status: Open[1][2]

Executive Summary

You are dealing with Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (also known as N,N-Dibenzylsulfanilic acid).[1][2] This molecule presents a classic purification challenge: it contains a strongly acidic sulfonic acid group (


) and a bulky, hydrophobic tertiary amine.[1][2]

The purification strategy relies on exploiting its amphiphilic nature .[2] The sulfonic acid moiety grants water solubility at high pH (as a salt), while the two benzyl groups render the molecule hydrophobic at low pH, causing precipitation.[2] The primary impurities are typically mono-benzylsulfanilic acid , unreacted sulfanilic acid , and benzyl alcohol (from benzyl chloride hydrolysis).[1][2]

Module 1: The "pH-Swing" Purification (Primary Isolation)[1][2]

Theory: This is the most robust method for removing non-acidic organic impurities (like benzyl chloride or dibenzyl ether) and inorganic salts.[2] The molecule acts as a "switch":

  • pH > 8: Soluble (Sulfonate anion

    
    ).[1][2]
    
  • pH < 2: Insoluble (Zwitterion/Free Acid forms).[1][2]

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in 10% NaOH (aq) . Use approximately 5-8 mL of base per gram of crude material.[2]

    • Checkpoint: The solution should be clear. If turbid, non-acidic organic impurities are present.[2]

  • Organic Wash (Critical Step): Extract the alkaline aqueous layer with Ethyl Acetate or Dichloromethane (DCM) (

    
     volume).[1][2]
    
    • Why? This removes neutral organic impurities (e.g., benzyl alcohol, unreacted benzyl chloride) which do not form salts.[1][2]

    • Action: Discard the organic layer.[2] Keep the aqueous layer.[2]

  • Filtration: If the aqueous layer remains cloudy, perform a vacuum filtration through Celite to remove insoluble particulate matter.[2]

  • Precipitation: Cool the aqueous solution to 0–5°C in an ice bath. Slowly add Concentrated HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white to off-white solid.[2]

  • Isolation: Filter the solid and wash with ice-cold water (to remove NaCl) followed by a small amount of cold ethanol.

Workflow Visualization

pH_Swing_Purification Start Crude N,N-Dibenzylsulfanilic Acid NaOH Add 10% NaOH (aq) (pH > 9) Start->NaOH Wash Wash with Ethyl Acetate (Remove Neutrals) NaOH->Wash PhaseSep Separate Phases Wash->PhaseSep DiscardOrg Discard Organic Layer (Benzyl Alcohol/Chloride) PhaseSep->DiscardOrg Organic Phase Acidify Acidify Aqueous Layer with Conc. HCl (pH < 2) PhaseSep->Acidify Aqueous Phase Filter Filter Precipitate (Product) Acidify->Filter

Figure 1: The pH-swing extraction logic separates neutral impurities from the anionic sulfonate species.[1][2]

Module 2: Recrystallization (Polishing)[1][2]

Issue: The "pH-swing" method may leave trace inorganic salts (NaCl) or mono-benzylated byproducts.[1][2] Solvent System: Ethanol/Water (70:[1][2]30) or Methanol/Water.[1][2]

The "Oiling Out" Hazard

Because of the bulky benzyl groups, this compound has a tendency to "oil out" (separate as a liquid) rather than crystallize if the temperature drops too fast or the solvent polarity is incorrect.[2]

Protocol:

  • Dissolve: Suspend the solid in boiling Ethanol . Add water dropwise until the solution just becomes turbid, then add a few drops of ethanol to clear it again.[2]

  • Seeding: If available, add a seed crystal of pure material at ~50°C.

  • Slow Cooling: Wrap the flask in foil or a towel to allow it to cool to room temperature over 2–3 hours. Do not place directly in an ice bath.[2]

  • Collection: Once crystals form at room temperature, then move to 4°C to maximize yield.

Module 3: Quality Control (HPLC)

To verify purity, specifically distinguishing between the mono-benzyl and di-benzyl derivatives, use Reverse Phase HPLC.[1][2]

Recommended Method Parameters:

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 5

m,

mm
Mobile Phase A 0.1% Phosphoric Acid in Water (Maintains acid form)
Mobile Phase B Acetonitrile (MeCN)
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic rings)

Interpretation:

  • Sulfanilic Acid: Elutes very early (highly polar).[1][2]

  • Mono-benzyl derivative: Elutes mid-run.[1][2]

  • Di-benzyl (Target): Elutes late (most hydrophobic).[1][2]

Troubleshooting & FAQ

Q1: My product is turning pink/red upon acidification. What is happening?

  • Diagnosis: This indicates oxidation of trace unreacted aniline/sulfanilic acid impurities, often forming "Wurster salts" or azo-like coupling products.[2]

  • Resolution: Before acidification (in Step 1 of Module 1), treat the alkaline solution with a small amount of activated charcoal or sodium dithionite (reducing agent) to remove colored impurities.[1][2] Filter the charcoal before adding HCl.

Q2: The solid "oiled out" during recrystallization and won't solidify.

  • Diagnosis: The solvent mixture is too rich in water, or the cooling was too rapid.[2]

  • Resolution: Reheat the mixture until it redissolves. Add more Ethanol (to increase solubility of the hydrophobic benzyl groups).[2] Scratch the glass side of the flask with a rod to induce nucleation.

Q3: NMR shows broad peaks or missing protons.

  • Diagnosis: Zwitterionic compounds often show broadened peaks due to exchangeable protons (

    
     and 
    
    
    
    ).[1][2]
  • Resolution: Add a drop of

    
     (Sodium deuteroxide) to the NMR tube (
    
    
    
    or
    
    
    solvent).[1][2] This forces the molecule into the anionic sulfonate form, sharpening the spectra and ensuring the amine is free (unprotonated).[2]

References

  • Synthesis & Industrial Context

    • Source: US Patent 2,208,678.[2] "Process for the production of dibenzylsulphanilic acid."

    • Link:[1][2]

  • Chemical Properties & Safety

    • Source: EPA CompTox Chemicals Dashboard.[2][3] "Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-".[1][2][4]

    • Link:[1][2]

  • General Purification of Sulfonated Amines

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] (General reference for recrystallization of zwitterions).

    • Link:[1][2]

Sources

Optimization

Technical Support Center: Optimizing Yield for 4-(Dibenzylamino)benzenesulfonic Acid

Executive Summary: The "Gold Standard" Pathway As a Senior Application Scientist, I frequently encounter yield issues with this synthesis. The core problem usually stems from a misunderstanding of the reaction kinetics b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gold Standard" Pathway

As a Senior Application Scientist, I frequently encounter yield issues with this synthesis. The core problem usually stems from a misunderstanding of the reaction kinetics between the water-soluble sulfanilic acid and the lipophilic benzyl chloride.

While direct sulfonation of N,N-dibenzylaniline is possible, it suffers from poor regioselectivity and debenzylation risks. The alkylation of sulfanilic acid is the superior route for high purity, provided you control two critical variables: pH stability and phase transfer efficiency .

Part 1: Optimized Experimental Protocol

The "Biphasic PTC" Method

Rationale: Standard aqueous reflux often yields <60% due to the immiscibility of benzyl chloride. By introducing a Phase Transfer Catalyst (PTC) and strictly controlling pH, we can drive yields >90%.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Sulfanilic Acid 1.0SubstrateMust be fully solubilized as salt before reaction.
Benzyl Chloride 2.4 - 3.0Alkylating AgentUse excess to account for hydrolysis; add slowly.
Sodium Carbonate As neededBaseMaintain pH 7.5–8.5. Avoid strong caustic (NaOH).
TBAB 0.05 (5 mol%)CatalystTetrabutylammonium bromide; essential for biphasic contact.
Water/Toluene 1:1 v/vSolvent SystemToluene protects Benzyl Chloride from hydrolysis.
Step-by-Step Workflow
  • Solubilization: In a round-bottom flask, suspend Sulfanilic Acid (1.0 eq) in water. Add solid Sodium Carbonate (

    
    ) until the solution is clear and pH reaches ~7.5.
    
  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 5 mol%). Why? This shuttles the sulfanilate anion into the organic interface.

  • Biphasic Setup: Add Toluene (optional but recommended) and heat the mixture to 60-70°C.

  • Controlled Alkylation: Add Benzyl Chloride (2.4 eq) dropwise over 1 hour.

    • Critical Control Point: Monitor pH continuously. As HCl is generated, pH will drop. Simultaneously drip 10%

      
       solution to maintain pH between 7.5 and 8.5 .
      
  • Reflux: Raise temperature to reflux (~95-100°C) for 4–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Separate the organic layer (contains excess benzyl chloride/alcohol).

    • Acidification: Slowly add conc. HCl to the aqueous layer until pH ~2.0. The product, 4-(dibenzylamino)benzenesulfonic acid, will precipitate as a white/off-white solid.

    • Filter and wash with cold water and minimal ethanol.

Part 2: Troubleshooting & FAQs

Q1: My yield is stuck at 50-60%. What is going wrong?

Diagnosis: This is classically a "pH drift" or "Hydrolysis" issue.

  • The Mechanism: The reaction generates HCl. If you do not neutralize it, the pH drops. At low pH (<7), the amine group of sulfanilic acid becomes protonated (

    
    ), destroying its nucleophilicity. It simply stops reacting.
    
  • The Fix: You must use a pH-stat or frequent manual addition of base.

  • Alternative Cause: If pH > 10 (using NaOH), you are hydrolyzing Benzyl Chloride into Benzyl Alcohol faster than it alkylates the amine. Switch to a mild base like Carbonate or Calcium Hydroxide.

Q2: I see a large spot of mono-benzyl impurity on TLC.

Diagnosis: Incomplete alkylation.

  • The Mechanism: The second benzyl group is harder to add than the first due to steric hindrance, even though the nitrogen becomes more electron-rich.

  • The Fix:

    • Increase Benzyl Chloride equivalents to 3.0.

    • Extend reflux time.

    • Crucial: Ensure your PTC (TBAB) is fresh. Without PTC, the second alkylation is extremely slow in aqueous media.

Q3: The product is oiling out or gummy during acidification.

Diagnosis: Presence of benzyl alcohol or toluene impurities.

  • The Fix: Before acidification, wash the aqueous alkaline reaction mixture with Ethyl Acetate or Toluene to remove organic impurities (unreacted benzyl chloride and benzyl alcohol byproduct). Only then acidify the clean aqueous layer.

Part 3: Visualizing the Logic

Reaction Pathway & Troubleshooting Logic

Synthesis_Optimization Start Start: Sulfanilic Acid + Benzyl Chloride Condition_Check Check pH & Catalyst Start->Condition_Check Path_HighpH pH > 9.0 (Strong Base) Condition_Check->Path_HighpH NaOH used Path_LowpH pH < 7.0 (Acidic Drift) Condition_Check->Path_LowpH No Base buffering Path_Optimal pH 7.5-8.5 + PTC Condition_Check->Path_Optimal Na2CO3 + TBAB Reaction Reaction: Nucleophilic Substitution Product Target: 4-(Dibenzylamino) benzenesulfonic acid (>90% Yield) Reaction->Product Hydrolysis Hydrolysis of Benzyl Chloride (Low Yield, Benzyl Alcohol) Path_HighpH->Hydrolysis Protonation Amine Protonation (Reaction Stops) Path_LowpH->Protonation Path_Optimal->Reaction

Caption: Decision tree highlighting the critical impact of pH control on reaction pathway selection.

Part 4: Comparative Data

Solvent & Base Effects on Yield[2]
Base UsedSolvent SystemCatalystTypical YieldPrimary Impurity
NaOH (Strong)Water (Reflux)None45-55%Benzyl Alcohol (Hydrolysis)

Water (Reflux)None65-75%Mono-benzyl derivative

/

Water None 85-88% Minimal (Classic Route)

Water/Toluene TBAB 92-96% None (Modern Route)

References

  • US Patent 2208678A . Process for the production of dibenzylsulphanilic acid. Describes the critical pH range (7.5-8.3) and the use of mild acid-binding agents (Lime/Carbonate) to prevent hydrolysis.

  • BenchChem Application Note . Phase-Transfer Catalysts for Benzylation. Validates the use of Quaternary Ammonium Salts (TBAB) for enhancing alkylation yields in biphasic systems.

  • Starks, C.M. Phase-transfer catalysis.[2][3][4][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 1971, 93, 1, 195–199. (Foundational text on PTC mechanism).

Sources

Troubleshooting

"Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" stability and degradation issues

Welcome to the Technical Support and Troubleshooting Center for Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (commonly known as N,N-dibenzylsulfanilic acid or its sodium salt, Sodium N,N-dibenzylsulfanilate). As a S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (commonly known as N,N-dibenzylsulfanilic acid or its sodium salt, Sodium N,N-dibenzylsulfanilate).

As a Senior Application Scientist, I have compiled this guide to address the most frequent stability and degradation issues encountered by researchers and drug development professionals working with this compound. Because this molecule contains both a highly electron-rich, sterically hindered tertiary amine and a reversible sulfonic acid moiety, it requires precise environmental controls during synthesis and downstream assays.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my compound degrading into sulfanilic acid and toluene during catalytic hydrogenation steps? The Causality: You are observing unintended N-debenzylation. The N-benzyl group is a classic protecting group that is highly susceptible to hydrogenolysis in the presence of palladium-on-carbon (Pd/C) and hydrogen gas[1]. The palladium catalyst coordinates with the lone pair on the nitrogen and the aromatic ring of the benzyl group. This facilitates the oxidative addition of the benzylic C-N bond, followed by reductive elimination to yield toluene and the deprotected primary amine (sulfanilic acid) [3]. The Solution: If your goal is to reduce another functional group on a complex molecule while preserving the dibenzyl moiety, you must poison the catalyst to reduce its activity (e.g., using Lindlar's catalyst) or switch to a completely different reduction mechanism, such as using iron/acetic acid or Raney Nickel, which are far less active toward benzylic C-N bonds.

Q2: I attempted an acidic workup at elevated temperatures (80°C in 2M HCl), but LC-MS shows a mass loss of 80 Da. What occurred? The Causality: You have induced hydrolytic desulfonation. Unlike most electrophilic aromatic substitutions (like nitration or halogenation), aromatic sulfonation is completely reversible [2]. The dibenzylamino group is strongly electron-donating, which highly activates the aromatic ring. When heated in a dilute aqueous acid, the ipso-carbon (the carbon bearing the sulfonic acid group) is protonated. This intermediate expels sulfur trioxide (which hydrates to sulfuric acid), yielding N,N-dibenzylaniline [4]. The Solution: Never heat this compound in strong aqueous acids. Perform all acidic workups or pH adjustments at temperatures strictly below 30°C, or utilize milder organic acids (like acetic acid) if pH adjustment is necessary.

Q3: My stock solutions turn dark violet or brown after being left on the benchtop for a few days. Is the compound still viable? The Causality: The compound is undergoing autoxidation. The electron-donating nature of the dibenzylamino group lowers the oxidation potential of the aromatic ring. Exposure to ambient oxygen and UV light generates radical cations that polymerize or form highly conjugated quinoid structures, which are intensely colored. The Solution: Discard heavily discolored solutions, as the degradation products can interfere with UV-Vis and fluorescence assays. Store stock solutions in amber vials, blanketed with argon or nitrogen, at 4°C.

Part 2: Stability Data & Quantitative Degradation Profiles

To assist in your experimental design, the following table summarizes the stability of 4-[bis(phenylmethyl)amino]benzenesulfonic acid under various standard laboratory conditions.

Environmental ConditionPrimary Degradation PathwayHalf-Life (

) / Conversion
Mitigation Strategy
H₂ (1 atm), 10% Pd/C, MeOH, 25°C N-Debenzylation (Complete)>95% conversion in 2 hoursUse Raney Ni or avoid H₂/Pd systems.
2M HCl (aq), 80°C Hydrolytic Desulfonation


4 hours
Maintain T < 30°C during acidic workups.
0.1M NaOH (aq), 100°C Highly Stable (No reaction)> 99% recovery after 24hSafe to use in hot alkaline conditions.
Ambient Light & O₂, 25°C (Solution) Photo-oxidation / Autoxidation


14 days
Store in amber vials under inert gas (Ar/N₂).

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on the chemical environment.

G Start 4-[bis(phenylmethyl)amino] benzenesulfonic acid (MW: 353.4 Da) Debenzylation Hydrogenolysis (Pd/C, H2) Start->Debenzylation Cleavage of C-N bond Desulfonation Hydrolytic Desulfonation (Hot Aqueous Acid) Start->Desulfonation Cleavage of C-S bond Oxidation Autoxidation (O2, UV Light) Start->Oxidation Radical electron transfer Prod1 Sulfanilic Acid (MW: 173.2 Da) + Toluene Debenzylation->Prod1 Prod2 N,N-Dibenzylaniline (MW: 273.4 Da) + H2SO4 Desulfonation->Prod2 Prod3 Quinoid Degradants (Dark Violet/Brown color) Oxidation->Prod3

Caption: Divergent degradation pathways of 4-[bis(phenylmethyl)amino]benzenesulfonic acid.

Part 4: Self-Validating Experimental Protocol

If your objective is to intentionally debenzylate the compound to yield a sulfanilic acid derivative (a common workflow in dye synthesis and medicinal chemistry), use the following self-validating protocol. This ensures quantitative conversion without over-reduction of the aromatic ring.

Protocol: Quantitative N-Debenzylation via Catalytic Hydrogenolysis

Reagents & Equipment:

  • 4-[bis(phenylmethyl)amino]benzenesulfonic acid (1.0 mmol, 353.4 mg)

  • 10% Palladium on Carbon (Pd/C) (10 mol% Pd, ~106 mg)

  • Methanol (HPLC grade, 10 mL)

  • Hydrogen gas balloon & Schlenk flask

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the substrate and 10% Pd/C.

    • Causality: Dry conditions are not strictly required for the reaction, but ensure the Pd/C does not clump, maximizing the catalytic surface area.

  • Solvent Addition & Purging: Add 10 mL of Methanol. Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with Nitrogen (repeat 3 times).

  • Hydrogenation: Evacuate the flask one final time and backfill with H₂ gas from a balloon. Stir vigorously at room temperature (25°C) for 2 to 3 hours.

  • In-Process Validation (TLC/LC-MS): Take a 10 µL aliquot, filter through a micro-syringe filter, and analyze.

    • Self-Validation Check: The reaction is complete when the starting material peak (

      
       354 
      
      
      
      ) completely disappears, transitioning briefly through a mono-benzyl intermediate (
      
      
      264), and settling entirely on the final product, sulfanilic acid (
      
      
      174
      
      
      ).
  • Workup: Purge the flask with Nitrogen to remove residual H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of Methanol.

    • Safety Note: Never let the filtered Pd/C dry out in the presence of methanol fumes, as it can auto-ignite. Wet the filter cake with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected sulfanilic acid.

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: ACS Omega URL:[Link]

  • Aromatic sulfonation (Mechanism and Reversibility) Source: Wikipedia URL:[Link]

  • Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • SULFANILIC ACID (Chemical Properties and Desulfonation) Source: Ataman Kimya URL:[Link]

Optimization

Common impurities in "Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" and their removal

This technical guide addresses the purification and troubleshooting of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS: 6634-19-1), commonly referred to as N,N-Dibenzylsulfanilic Acid . Executive Summary & Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and troubleshooting of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS: 6634-19-1), commonly referred to as N,N-Dibenzylsulfanilic Acid .

Executive Summary & Molecule Profile

N,N-Dibenzylsulfanilic acid is a hydrophobic derivative of sulfanilic acid, primarily synthesized via the N-alkylation of sulfanilic acid with benzyl chloride . Unlike its zwitterionic and highly water-soluble parent (sulfanilic acid), the dibenzyl derivative exhibits significant lipophilicity due to the two bulky benzyl groups.

Critical Quality Attributes (CQA):

  • Appearance: White to off-white crystalline powder (Pink/Grey indicates oxidation).

  • Solubility: Soluble in hot ethanol/methanol, aqueous alkali; insoluble in acidic water.

  • Primary Contaminants: Mono-benzylated intermediate, unreacted sulfanilic acid, and benzyl alcohol.

Impurity Profiling: Origin & Identification

Understanding the genesis of an impurity is the first step toward its removal. The synthesis typically involves a Schotten-Baumann-type condition or reflux with a mild base.

Table 1: Common Impurity Profile
Impurity TypeChemical NameOrigin (Root Cause)Solubility Characteristics
Starting Material Sulfanilic AcidIncomplete reaction; stoichiometry error.Highly soluble in hot water; insoluble in organic solvents.
Intermediate N-Benzylsulfanilic Acid (Mono-benzyl)Incomplete alkylation; reaction time too short or temp too low.Amphoteric; solubility lies between starting material and product.
By-Product Benzyl AlcoholHydrolysis of Benzyl Chloride (reagent) in aqueous base.Soluble in organic solvents; liquid at RT.
Inorganic NaCl / KClNeutralization salts.Water soluble.[1][2][3]
Degradant Colored "Tars" (Polyanilines)Oxidation of amino groups (air exposure during heating).Often insoluble; requires adsorption.
Visualization: Impurity Genesis Pathway

The following diagram illustrates the reaction kinetics and where specific impurities branch off.

ImpurityPath Start Sulfanilic Acid (Starting Material) Mono N-Benzylsulfanilic Acid (Impurity A: Mono-sub) Start->Mono + BnCl / Base (Fast Step) Ox Oxidation Tars (Impurity C: Color) Start->Ox O2 / Heat (Degradation) BnCl Benzyl Chloride BnOH Benzyl Alcohol (Impurity B: Hydrolysis) BnCl->BnOH + H2O / OH- (Side Reaction) Di N,N-Dibenzylsulfanilic Acid (Target Product) Mono->Di + BnCl / Base (Slow Step - Rate Limiting) Mono->Ox O2 / Heat

Figure 1: Reaction pathway showing the sequential alkylation and competitive hydrolysis/oxidation side reactions.

Troubleshooting & Purification Protocols

Issue 1: HPLC shows a "Front Shoulder" or Split Peak

Diagnosis: Presence of N-Benzylsulfanilic acid (Mono-derivative) . Mechanism: The mono-derivative is more polar than the di-benzyl product. Protocol: pH-Controlled Slurry Wash The mono-derivative retains an N-H proton, making it slightly more basic and capable of hydrogen bonding compared to the fully substituted product. However, the most effective separation leverages the drastic solubility difference in dilute acid.

  • Suspend the crude solid in 5% HCl (aq).

  • Heat to 50°C with vigorous stirring for 30 minutes.

    • Why? The target (Di-benzyl) is extremely hydrophobic and will remain solid. The mono-derivative and unreacted sulfanilic acid have higher water solubility, especially if slightly protonated or zwitterionic.

  • Filter hot.

  • Wash the cake with warm water (2x).

  • Dry and re-analyze.

Issue 2: Product is Grey/Pink or has "Tar" specks

Diagnosis: Oxidation products (Polyaniline-like impurities). Protocol: Carbon Treatment & Recrystallization

  • Dissolve the crude wet cake in 10% NaOH (just enough to dissolve). The product forms the soluble sodium sulfonate salt.

  • Add Activated Carbon (5% w/w relative to product).

  • Stir at room temperature for 30 mins (Avoid heating significantly in air to prevent further oxidation).

  • Filter through a Celite pad to remove carbon.

  • Precipitate by slowly adding concentrated HCl to the filtrate until pH < 2.

  • Collect the white precipitate.

Issue 3: Persistent "Oily" smell or low melting point

Diagnosis: Trapped Benzyl Alcohol or Benzyl Chloride. Protocol: Solvent Trituration

  • Dry the acid precipitate thoroughly.

  • Triturate (slurry wash) the solid in Diethyl Ether or Toluene .

    • Why? The sulfonic acid product is salt-like and insoluble in non-polar organics. Benzyl alcohol is highly soluble in ether/toluene.

  • Filter and dry.[4]

Visualization: Purification Decision Tree

Use this logic flow to determine the correct purification step for your batch.

PurificationTree Start Crude Product Isolated CheckColor Is the solid Pink/Grey? Start->CheckColor Carbon Perform Alkaline Carbon Treatment CheckColor->Carbon Yes CheckHPLC HPLC: Impurity at RT < Main Peak? CheckColor->CheckHPLC No Carbon->CheckHPLC AcidWash Perform Hot Acid Slurry (5% HCl) CheckHPLC->AcidWash Yes (Mono-benzyl) CheckSmell Oily Smell / Low MP? CheckHPLC->CheckSmell No AcidWash->CheckSmell SolventWash Triturate with Toluene/Ether CheckSmell->SolventWash Yes (Benzyl Alcohol) Final Pure Product (>98%) CheckSmell->Final No SolventWash->Final

Figure 2: Step-by-step decision matrix for removing specific impurities based on observation and analysis.

Analytical Method (HPLC)

Standard sulfanilic acid methods often fail for the dibenzyl derivative due to the massive difference in hydrophobicity.

Recommended Method Parameters:

  • Column: C18 (ODS), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Gradient.

    • 0 min: 90% A / 10% B (Retains Sulfanilic Acid).

    • 10 min: 10% A / 90% B (Elutes Dibenzyl derivative).

    • 15 min: 10% A / 90% B.

  • Detection: UV @ 254 nm.

Expected Elution Order:

  • Sulfanilic Acid (Void volume, very polar).

  • N-Benzylsulfanilic Acid (Mid-elution).

  • Benzyl Alcohol (Mid-elution, check UV spectrum).

  • N,N-Dibenzylsulfanilic Acid (Late elution, broad peak if buffer is insufficient).

References

  • Organic Syntheses. "Sulfanilic Acid Derivatives and Purification." Organic Syntheses, Coll.[1][6] Vol. 2, p. 471. Link (General reference for sulfanilic acid handling).

  • PubChem. "Sulfanilic acid, N,N-dibenzyl- Compound Summary." National Center for Biotechnology Information. Link

  • Google Patents. "Process for the production of dibenzylsulphanilic acid." US Patent 2208678A. Link (Describes the specific alkylation and pH control for yield optimization).

  • ResearchGate. "Substances yield after recrystallization from different solvents." Recrystallization Studies. Link (General solubility principles for benzylated amines).

Sources

Troubleshooting

"Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" handling and storage best practices

This guide serves as a specialized technical support resource for Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS: 10354-47-9), often referred to in synthesis as -Dibenzylsulfanilic Acid .[1][2] Due to the unique...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS: 10354-47-9), often referred to in synthesis as


-Dibenzylsulfanilic Acid .[1][2]

Due to the unique amphiphilic structure of this molecule (a hydrophilic sulfonic acid head coupled with a bulky, lipophilic dibenzyl tail), standard lab protocols often fail.[1][2] This guide addresses the specific solubility, stability, and purification challenges researchers encounter with this compound.

Technical Support Center: -Dibenzylsulfanilic Acid

Core Handling & Storage Protocols

The Zwitterion Challenge: Unlike simple benzenesulfonic acid, this molecule likely exists as a stable, high-melting zwitterion (inner salt) in its solid state.[1][2] The proton from the sulfonic acid migrates to the amine nitrogen.[2] This creates a crystal lattice that is surprisingly insoluble in non-polar solvents and neutral water.[2]

Storage Best Practices:

  • Hygroscopicity: Sulfonic acids are inherently hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon). Moisture absorption will alter the molecular weight calculation during stoichiometry.[2]

  • Temperature: Store at ambient temperature (

    
    ). Refrigeration is generally unnecessary unless the compound is in solution.[2]
    
  • Light Sensitivity: The dibenzylamino moiety can be susceptible to slow photo-oxidation.[1] Store in amber vials.

Safety Advisory (E-E-A-T): Treat as a Corrosive Irritant . While the zwitterionic form reduces immediate acidity, contact with moisture on skin/mucous membranes will generate free sulfonic acid species, leading to burns.[1][2]

  • PPE:[1][3][4] Nitrile gloves (0.11 mm min), safety goggles, and lab coat.[1][2]

  • Inhalation:[1][3][5][6][7] Handle strictly in a fume hood to avoid dust inhalation.[2]

Troubleshooting Guide: Experimental Roadblocks

Issue #1: "The compound won't dissolve in my reaction solvent."

  • Diagnosis: You are likely trying to dissolve the zwitterion in a non-polar solvent (DCM, Toluene) or neutral water.[1][2] The crystal lattice energy is too high.[2]

  • Solution (The "pH Swing" Method):

    • To dissolve in Water/Methanol: You must break the zwitterion. Add 1.1 equivalents of a base (NaOH,

      
      , or TEA).[1][2] This deprotonates the amine, forming the sulfonate salt (
      
      
      
      ), which is highly soluble in polar media.[1][2]
    • To dissolve in Organics: If you need it in an organic phase, use a polar aprotic solvent like DMSO or DMF .[2] For lower boiling point options, use THF with a small amount of base.[2]

Issue #2: "I cannot extract the product from the aqueous layer."

  • Diagnosis: The molecule is an amphiphile (surfactant-like).[1][2] It acts as a hydrotrope, causing emulsions or remaining in the water phase due to the polar sulfonate group.[2]

  • Solution (Salting Out & pH Control):

    • Acidify the aqueous layer to pH ~2-3 (using HCl).[2] This forces the equilibrium toward the zwitterionic/acid form.[2]

    • Saturate the aqueous phase with NaCl (brine).[2]

    • Extract with n-Butanol or Ethyl Acetate . Note: DCM and Ether are often ineffective for extracting sulfonic acids from water.

Issue #3: "The NMR spectrum shows broad peaks or missing protons."

  • Diagnosis: Aggregation or Exchange.

    • Aggregation: The amphiphilic nature causes micelle-like stacking in solution, broadening signals.[1][2]

    • Exchange: The sulfonic acid proton is exchangeable and often invisible in

      
      .[2]
      
  • Solution:

    • Switch solvent to DMSO-d6 .[1] This breaks up aggregates and usually allows visualization of the acidic proton (often very downfield, >10 ppm).[1][2]

    • Add a drop of

      
       to confirm exchangeable protons (peaks will disappear).[2]
      

Data Visualization: Solubility & Workup Logic

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility StatusMechanistic Note
Water (Neutral) Low / InsolubleZwitterionic lattice is stable; hydrophobic tails repel water.[1][2]
Water (Basic, pH > 8) High Forms the sulfonate anion (

); highly soluble.[1][2]
Water (Acidic, pH < 1) ModerateProtonation of sulfonate suppresses ionization, but solubility is limited by lipophilicity.[1][2]
Dichloromethane (DCM) LowToo non-polar to solvate the zwitterionic head group.[1][2]
Methanol / Ethanol ModerateSoluble, especially with mild heating or base addition.[1][2]
DMSO / DMF High High dielectric constant disrupts the ionic lattice effectively.[2]

Figure 1: Workup Decision Tree (DOT Diagram)

WorkupLogic Start Reaction Mixture Contains N,N-Dibenzylsulfanilic Acid CheckState Is the product in Solution or Suspension? Start->CheckState Suspension Suspension (Precipitate) CheckState->Suspension Solid present Solution Solution (Dissolved) CheckState->Solution Clear liquid Filter Filtration Strategy: Filter solid, wash with cold water (removes inorganic salts) then Ether (removes organic impurities). Suspension->Filter CheckSolvent Check Solvent Type Solution->CheckSolvent Aqueous Aqueous Layer CheckSolvent->Aqueous Water based Organic Organic Layer CheckSolvent->Organic DMSO/DMF/Alc Acidify Acidify to pH 2.0 (Force precipitation) Aqueous->Acidify Extract Extract with n-Butanol or Evaporate to dryness Organic->Extract Evaporate solvent Acidify->Filter If precipitates Acidify->Extract If no ppt

Caption: Decision logic for isolating N,N-Dibenzylsulfanilic acid based on reaction state and solvent system.

Frequently Asked Questions (FAQs)

Q: Can I use this compound as a catalyst for esterification? A: Yes, but with caveats. Like p-Toluenesulfonic acid (pTSA), it is a strong acid.[1][2] However, the bulky dibenzyl groups on the amine make it sterically crowded.[2] It is less likely to form sulfonamides as side products compared to sulfanilic acid, making it a "cleaner" acid catalyst for sensitive substrates.[2]

Q: How do I remove trace amounts of this acid from my final product? A: If your product is organic-soluble (DCM/EtOAc):

  • Wash the organic layer with 10% Sodium Carbonate (

    
    ) .[2]
    
  • The base will deprotonate the sulfonic acid, converting it into the highly water-soluble sodium sulfonate salt.[2]

  • The impurity will migrate entirely to the aqueous layer.[2]

Q: Is this compound explosive? A: While sulfonic acids are generally stable, organic powders can form explosive dust clouds.[2] The main hazard here is thermal decomposition.[2] Do not heat above


 without solvent, as desulfonation (loss of 

) or decomposition of the amine can occur, releasing toxic fumes (

).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25453, Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (DTXSID6059029).[1][2] Retrieved from [Link][1][2]

  • Lindh, J., et al. (2013). Solubility of Sulfonic Acids and Their Derivatives.[2] Journal of Chemical & Engineering Data.[2] (General reference for sulfonic acid solubility behavior).

Sources

Optimization

Technical Support Center: HPLC Analysis of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-. This molecule, with its unique amphiphilic nature—possessing a s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-. This molecule, with its unique amphiphilic nature—possessing a strongly acidic sulfonate group and bulky, hydrophobic dibenzylamino groups—presents specific challenges in reversed-phase chromatography.[1][2] This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory, providing not just solutions but the underlying scientific principles to empower your method development and troubleshooting efforts.

Part 1: Peak Shape and Retention Problems

Excellent peak shape is the foundation of accurate quantification. For this analyte, the primary challenge is managing secondary interactions between the polar sulfonate group and the stationary phase, which often leads to peak tailing.

Q1: My peak for Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is exhibiting significant tailing. What are the primary causes and how can I fix it?

Peak tailing for this compound is almost always due to unwanted secondary interactions between the negatively charged sulfonate group and active sites on the silica-based stationary phase.[3][4]

Primary Cause: Silanol Interactions Standard silica-based columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[5] At mobile phase pH values above approximately 3-4, these silanols can deprotonate to become negatively charged (SiO⁻).[6][7] While this might seem like it would repel your anionic analyte, these sites are often associated with metal impurities within the silica, creating localized positive charges that strongly and non-specifically interact with the analyte's sulfonate group.[8] This mixed-mode interaction mechanism leads to peak tailing.[3]

Solutions:

  • Mobile Phase pH Adjustment: The most effective initial step is to lower the mobile phase pH. By operating at a pH of 2.5-3.0, you ensure the residual silanol groups are fully protonated (Si-OH), neutralizing them and minimizing the unwanted ionic interactions.[3][8] Use a buffer like phosphate or formate to maintain a stable pH.[9]

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have lower metal content and are extensively end-capped (reacting residual silanols with a small silylating agent).[8][9] This directly reduces the number of active sites available for secondary interactions.

  • Buffer Concentration: Insufficient buffer strength can lead to localized pH shifts on the column as the sample is introduced, causing tailing.[10] A concentration of 20-50 mM is a robust starting point.[9]

Q2: I've adjusted the pH, but the peak is still tailing slightly. What's my next step?

If pH optimization alone is insufficient, the next logical step is to introduce a competing agent into the mobile phase or switch to a more advanced chromatographic technique.

Solution: Ion-Pair Chromatography (IPC) IPC is a powerful technique for retaining and achieving symmetrical peaks for strong acids like your analyte.[11][12]

  • Mechanism: An ion-pair reagent, which is a large cation with hydrophobic properties (e.g., tetrabutylammonium, TBA+), is added to the mobile phase.[13][14] The TBA+ forms a neutral, charge-masked ion pair with the analyte's sulfonate group. This neutral complex behaves like a well-behaved hydrophobic molecule, interacting predictably with the C18 stationary phase and exhibiting excellent peak shape.[11][14]

  • Protocol:

    • Prepare your aqueous mobile phase (e.g., buffered water at a controlled pH).

    • Add an ion-pair reagent such as tetrabutylammonium phosphate or sulfate at a concentration of 5-10 mM.

    • Equilibrate the column thoroughly with the ion-pair mobile phase (at least 20-30 column volumes) to ensure the stationary phase is saturated with the reagent.

    • Perform the injection. Retention can be adjusted by modifying the organic solvent percentage.

Expert Tip: Ion-pair reagents can be difficult to wash out of a column. It is highly recommended to dedicate a specific column for ion-pairing applications to avoid contaminating columns used for other analyses.

Q3: My analyte's retention time is too short, even with 100% aqueous mobile phase. How can I increase it?

This indicates that the hydrophobic interaction with the stationary phase is insufficient to retain the molecule, likely due to the dominance of the polar sulfonate group. This is a classic case where Ion-Pair Chromatography becomes essential. As described in Q2, adding an ion-pair reagent like TBA+ will form a more hydrophobic complex, dramatically increasing its affinity for the C18 stationary phase and thus increasing retention time.[11][12]

Part 2: Method Development and Optimization

Developing a robust and reproducible method is crucial for reliable results. Here are starting points and strategies for optimizing your separation.

Q4: What is a good set of starting conditions for developing an HPLC method for this analyte?

A systematic approach is key. Start with conditions known to minimize the most common problems (peak tailing) and adjust from there.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-Purity, End-Capped C18 or C8 (e.g., USP L1 or L7), 2.1-4.6 mm ID, 3-5 µm particle sizeA C18 phase provides strong hydrophobic retention for the dibenzyl groups. High-purity silica minimizes silanol interactions.[8][9]
Mobile Phase A 25 mM Potassium Phosphate or Sodium Formate in Water, pH adjusted to 2.8 with Phosphoric/Formic AcidThe low pH suppresses silanol ionization, which is critical for good peak shape.[3][6] A buffer ensures pH stability.[10]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often a good first choice. Methanol can offer different selectivity if impurities are present.[4]
Gradient 10% to 90% B over 15 minutesA broad gradient is an effective way to scout for the elution position and reveal any late-eluting impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column) or 0.4 mL/min (for 2.1 mm ID column)Standard flow rates for these column dimensions.
Temperature 30 - 40 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity, but should be controlled for reproducibility.
Detection UV, ~230 nm or ~275 nmThe aromatic rings will provide strong UV absorbance. An initial scan with a PDA/DAD detector is recommended to find the optimal wavelength.
Injection Vol. 5 - 20 µLKeep the injection volume low initially to avoid mass overload, which can cause peak fronting.[15]
Q5: How can I improve the resolution between my analyte and a closely eluting impurity?

Improving resolution requires manipulating the "selectivity" of your method—the ability to discriminate between two analytes.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol (or vice versa). The different solvent properties can alter the interaction with the stationary phase and change the elution order.[4]

  • Adjust the pH: Small changes in pH can sometimes affect the conformation of the analyte or impurities, leading to changes in retention and improved separation. This is particularly effective if the impurity has a different pKa value.[16]

  • Change the Stationary Phase: If modifying the mobile phase is not enough, changing the column chemistry is the most powerful way to alter selectivity. Consider a Phenyl-Hexyl phase, which provides alternative π-π interactions with the aromatic rings of your analyte and may differentiate it from impurities more effectively than a standard C18 phase.[17][18]

Part 3: System and Workflow Troubleshooting

This section visualizes the logical steps for diagnosing common HPLC problems related to this analysis.

Troubleshooting Workflow for Peak Tailing

This diagram outlines a systematic process for identifying and resolving the root cause of peak tailing for Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-.

G cluster_0 Problem Identification cluster_1 Mobile Phase & Column Checks cluster_2 Corrective Actions cluster_3 Resolution Start Peak Tailing Observed (Asymmetry > 1.2) Check_pH Is Mobile Phase pH ≤ 3.0 and properly buffered? Start->Check_pH Check_Column Is column a modern, high-purity, end-capped C18? Check_pH->Check_Column Yes Adjust_pH Action: Adjust aqueous phase to pH 2.5-3.0 with acid. Use 20-50mM buffer. Check_pH->Adjust_pH No Replace_Column Action: Replace with a recommended column type. Check_Column->Replace_Column No Implement_IPC Advanced Solution: Implement Ion-Pair Chromatography. Add 5-10mM TBA+ to mobile phase. Check_Column->Implement_IPC Yes, but tailing persists End Problem Resolved: Symmetrical Peak Achieved Check_Column->End Yes, problem solved Adjust_pH->Check_pH Re-evaluate Replace_Column->Check_Column Re-evaluate Implement_IPC->End

Caption: A stepwise workflow for troubleshooting peak tailing.

Mechanism of Ion-Pair Chromatography

This diagram illustrates how an ion-pair reagent masks the charge of the analyte, enabling better retention and peak shape in reversed-phase HPLC.

G Ion-Pair Chromatography Mechanism cluster_0 cluster_1 C18 Stationary Phase (Hydrophobic) Analyte Analyte (Anionic) C₂₀H₁₈NO₃S⁻ Ion_Pair Neutral Ion-Pair Complex [C₂₀H₁₈NO₃S⁻][TBA⁺] Stationary_Phase Analyte->Stationary_Phase Poor Retention (Repulsion/Polarity) IP_Reagent Ion-Pair Reagent (Cationic) TBA⁺ Ion_Pair->Stationary_Phase Strong Retention (Hydrophobic Interaction)

Caption: Formation of a neutral complex in Ion-Pair Chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for the Analysis of Linear Alkylbenzene Sulfonates.
  • Google Patents. (1977).
  • YMCA. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Yazawa. (n.d.). HPLC COLUMN SCHOOL - pH adjustment of mobile phase is required.
  • MilliporeSigma. (n.d.). Ion pair chromatography reagents.
  • Solumetrics. (n.d.). Ion Pair Reagents - Octane Sulfonic Acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • LCGC International. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
  • Diva-portal.org. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • Fisher Scientific. (n.d.). Benzenesulfonic acids and derivatives.
  • SIELC Technologies. (n.d.). HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids.
  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • US EPA. (2023). Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- - Substance Details.
  • Industry News. (2023).
  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Welch Materials. (n.d.). HPLC Column Selection Guide.
  • Wikipedia. (n.d.). Benzenesulfonic acid.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.

Sources

Troubleshooting

"Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" reaction byproducts

Topic: Reaction Byproducts, Impurity Profiling & Troubleshooting CAS: 91-72-5 | Formula: [1][2] Executive Summary & Compound Profile Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (also known as 4-(Dibenzylamino)benze...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Byproducts, Impurity Profiling & Troubleshooting CAS: 91-72-5 | Formula:


[1][2]
Executive Summary & Compound Profile

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (also known as 4-(Dibenzylamino)benzenesulfonic acid) is a lipophilic acid catalyst and dye intermediate.[2] Its chemical behavior is defined by two opposing functional groups: a strongly acidic sulfonic acid moiety (


) and a bulky, hydrophobic tertiary amine (

).[2]

Users most frequently encounter byproduct issues during synthesis (N-alkylation of sulfanilic acid) or storage (oxidative degradation).[2] This guide addresses the identification and removal of these specific impurities.

Reaction Pathway & Byproduct Formation[2][3][4][5][6][7]

The primary synthesis route involves the double N-alkylation of sulfanilic acid with benzyl chloride in the presence of a base.[3] Understanding this pathway is critical for diagnosing impurities.[3]

Visualizing the Reaction Matrix

ReactionPathways Start Sulfanilic Acid (Starting Material) Mono Impurity A: Mono-benzyl Derivative (Incomplete Reaction) Start->Mono + 1 eq. BnCl (Slow Step) BnCl Benzyl Chloride (Reagent) BnOH Impurity B: Benzyl Alcohol (Hydrolysis Byproduct) BnCl->BnOH + H2O / OH- Target Target Product: 4-(Dibenzylamino)benzenesulfonic acid Mono->Target + 1 eq. BnCl (Rate Limiting) Oxide Impurity D: N-Oxide (Storage Degradant) Target->Oxide Oxidation (Air/Light) Ether Impurity C: Dibenzyl Ether BnOH->Ether + BnCl

Figure 1: Reaction network showing the genesis of critical impurities (A, B, C) and degradants (D).[3]

Impurity Profiling: The "Rogues' Gallery"

Use the table below to identify byproducts based on Mass Spectrometry (MS) or HPLC retention behavior.

Impurity IDNameOriginMolecular Mass ShiftDetection Characteristic
Impurity A 4-(Benzylamino)benzenesulfonic acidIncomplete Alkylation

Da
Elutes before target (more polar).[2]
Impurity B Benzyl AlcoholReagent Hydrolysis N/A (Non-ionizable)UV active, elutes early; distinct sweet odor.[3]
Impurity C Dibenzyl EtherSide Reaction N/AHighly non-polar; elutes after target.[3]
Impurity D N-Oxide DerivativeOxidation

Da
Elutes before target; often yellow/brown.[2][3]
Impurity E Sulfanilic AcidUnreacted Start

Da
Elutes at solvent front (highly polar).[2]
Troubleshooting Guide: Diagnostics & Solutions
Scenario 1: "My LC-MS shows a major peak at [M-90]."

Diagnosis: Incomplete reaction resulting in the Mono-benzyl intermediate (Impurity A).[2]

  • Cause: The second alkylation step is sterically hindered by the first benzyl group.[3]

  • Solution:

    • Increase Temperature: Ensure reaction is refluxing (typically

      
       in water/ethanol).
      
    • Excess Reagent: Increase Benzyl Chloride equivalents to 2.5–3.0 eq.

    • pH Control: Maintain pH 8–9. If pH drops, the amine protonates and becomes non-nucleophilic.[3]

Scenario 2: "The product is sticky, oily, or smells like almonds."

Diagnosis: Contamination with Benzyl Alcohol (Impurity B) or Dibenzyl Ether (Impurity C).[3]

  • Cause: Hydrolysis of excess Benzyl Chloride by the aqueous base.[3]

  • Solution (Purification):

    • Trituration: The target sulfonic acid is zwitterionic and insoluble in non-polar solvents.[3][4] Wash the crude solid vigorously with Diethyl Ether or Toluene .[3]

    • Result: The organic impurities (alcohol/ether) will dissolve; the target product will remain as a solid.[3]

Scenario 3: "The white powder turned yellow/brown during storage."

Diagnosis: Formation of N-Oxide or conjugated quinoid species (Impurity D).[3]

  • Cause: Electron-rich tertiary amines are susceptible to oxidation by atmospheric oxygen, especially in the presence of light.[3]

  • Solution:

    • Recrystallization: Dissolve in hot water/ethanol with a pinch of sodium dithionite (reducing agent) to reverse minor oxidation.[3]

    • Prevention: Store under Nitrogen/Argon in amber vials.

Scenario 4: "I cannot get the product to precipitate."

Diagnosis: pH mismatch preventing Zwitterion formation.[3]

  • Cause: The product is soluble in high pH (as a sulfonate salt) and low pH (as an ammonium salt).[3]

  • Solution:

    • Isoelectric Focusing: Adjust the pH slowly to ~2.5 – 3.0 .

    • Mechanism: At this pH, the molecule exists as a neutral zwitterion (

      
      ), which has the lowest water solubility and will crystallize.[2][3]
      
Advanced Purification Workflow

If standard washing fails, follow this logic tree to isolate the pure compound.

PurificationLogic Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH Precipitate Adjust to pH 2.5-3.0 (Precipitate Zwitterion) CheckpH->Precipitate If pH > 7 Filter Filter Solid Precipitate->Filter Wash Wash with Toluene/Ether Filter->Wash Solid Cake Waste Discard Filtrate (Contains Salts/Excess Reagents) Filter->Waste Filtrate Recryst Recrystallize (Water/Ethanol) Wash->Recryst Purified Solid

Figure 2: Logical workflow for the isolation of zwitterionic sulfonic acids.

References
  • Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2][3] (General reference for amine alkylation kinetics and steric hindrance). [2]

  • Sigma-Aldrich. (2023).[2][3] Sulfanilic Acid: Properties and Solubility Data. (Reference for zwitterionic behavior of p-aminobenzenesulfonic acids). [2]

  • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 7056, Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-.[2] (Verification of structure and identifiers). [2]

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[3] (Standard protocols for sulfonamide/amine purification).

Sources

Optimization

Technical Support Center: Solubilization Guide for Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-

Welcome to the Formulation & Solubilization Support Center. This guide is designed for scientists and drug development professionals encountering solubility bottlenecks with Benzenesulfonic acid, 4-[bis(phenylmethyl)amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. This guide is designed for scientists and drug development professionals encountering solubility bottlenecks with Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (also known as 4-(dibenzylamino)benzenesulfonic acid).

Below, you will find a deep dive into the physicochemical causality of its insolubility, troubleshooting FAQs, structured formulation strategies, and self-validating experimental protocols.

Physicochemical Profiling: The Causality of Insolubility

To solubilize a molecule, we must first understand why it resists solvation. 4-(dibenzylamino)benzenesulfonic acid presents a severe "amphiphilic mismatch":

  • The Polar Head: The sulfonic acid group (

    
    ) is a strong acid (pKa < 1.5). At physiological pH, it is fully ionized (anionic), which typically promotes aqueous solubility.
    
  • The Hydrophobic Tail: The 4-[bis(phenylmethyl)amino] moiety consists of two bulky, highly lipophilic benzyl rings attached to an aniline nitrogen.

  • The Solvation Barrier: Water molecules cannot easily form a stable hydration cage around the massive hydrophobic bulk of the dibenzyl groups. Instead of dissolving, the hydrophobic effect drives the molecules to self-associate, forming rigid, insoluble

    
     stacked aggregates. To achieve solubility, we must either lower the dielectric constant of the solvent, encapsulate the hydrophobic bulk, or disrupt the aggregation with surfactants.
    

Troubleshooting FAQs

Q1: I attempted to dissolve the compound in a pH 7.4 phosphate buffer, but it immediately formed a cloudy suspension. Why isn't the ionized sulfonate group enough to achieve solubility? A: Ionization is necessary but insufficient for this specific molecular architecture. While the sulfonate group is hydrophilic, the thermodynamic penalty of exposing the two bulky benzyl rings to water is too high. The molecules aggregate to minimize water contact, overriding the solubilizing effect of the anion. You must introduce a host molecule (like cyclodextrin) to shield the benzyl groups or use a co-solvent to reduce the solvent's polarity (1)[1].

Q2: I need to test this compound in an in vitro cell culture assay. How do I prevent the compound from "crashing out" when diluting my DMSO stock into the aqueous media? A: This "solvent shift" precipitation occurs because the sudden influx of water dramatically increases the dielectric constant, forcing the lipophilic dibenzyl groups out of solution. To prevent this, pre-mix your DMSO stock with a surfactant (e.g., Tween 80) and a secondary co-solvent (e.g., PEG 400) before adding it to the media. This creates a transitional micellar dispersion that stabilizes the compound during dilution (2)[2].

Q3: What is the most effective way to formulate this compound for in vivo animal dosing without causing solvent toxicity? A: The gold standard for bulky aromatic compounds is inclusion complexation using Hydroxypropyl-


-cyclodextrin (HP-

-CD). The lipophilic inner cavity of HP-

-CD perfectly accommodates the benzyl rings, while its hydrophilic exterior ensures excellent aqueous solubility and biocompatibility, allowing for high-concentration dosing without organic solvents (1)[1].

Solubilization Strategies & Quantitative Comparison

The following table summarizes the primary strategies for overcoming the solvation barrier of 4-(dibenzylamino)benzenesulfonic acid.

Solubilization StrategyPrimary MechanismRecommended ExcipientsExpected Max SolubilityBest Application
Co-Solvent System Dielectric constant reductionDMSO, PEG 400, Ethanol20 - 50 mg/mLIn vitro screening, primary stock solutions.
Micellar Dispersion Hydrophobic core encapsulationTween 80, Kolliphor EL5 - 15 mg/mLLow-dose in vivo (IV/IP) or cellular assays.
Inclusion Complexation Host-guest molecular shielding20-30% w/v HP-

-CD
> 20 mg/mLHigh-dose in vivo efficacy studies (Oral/IV).
pH Adjustment Complete ionization of sulfonate0.1M NaOH or TRIS (pH 8.0)< 2 mg/mLHighly dilute analytical assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. You must verify the success of each critical step before proceeding.

Protocol A: HP- -CD Inclusion Complexation (For In Vivo Dosing)

This method utilizes host-guest complexation to shield the dibenzylamino group.

  • Host Solution Preparation: Dissolve 200 mg of HP-

    
    -CD in 1 mL of sterile water or PBS to create a 20% (w/v) solution.
    
    • Causality: A high concentration of the host molecule is required to drive the thermodynamic equilibrium toward complex formation.

  • API Addition: Add 10 mg of 4-(dibenzylamino)benzenesulfonic acid powder to the solution.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring for 12 hours at room temperature.

    • Causality: Sonication provides the kinetic energy necessary to disrupt the compound's rigid crystal lattice, allowing the benzyl groups to enter the cyclodextrin cavities.

  • Validation Check 1 (Visual): Inspect the vial. If large particulates remain, the thermodynamic saturation point has been exceeded.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Validation Check 2 (Quantification): Carefully extract the supernatant. Measure the absorbance of a 1:100 dilution via UV-Vis spectrophotometry (approx. 270-290 nm) against a standard curve prepared in 100% DMSO. Do not dose animals based on theoretical weight; dose based on this validated supernatant concentration.

Protocol B: Co-Solvent/Surfactant Matrix (For In Vitro Assays)

This method prevents precipitation during aqueous media dilution by utilizing pH-responsive and dielectric-modulating excipients (3)[3].

  • Primary Solubilization: Dissolve the compound in 100% DMSO to a concentration of 50 mM. Vortex until completely clear.

  • Matrix Preparation: In a separate tube, prepare an intermediate matrix of 50% PEG 400 and 50% Tween 80.

  • Transitional Mixing: Mix 1 part of the DMSO stock with 9 parts of the PEG/Tween matrix.

    • Causality: PEG 400 lowers the dielectric constant, while Tween 80 coats the hydrophobic domains, preparing the molecules for aqueous introduction.

  • Aqueous Dilution: Slowly titrate the transitional mixture dropwise into pre-warmed (37°C) aqueous cell media under constant vortexing.

  • Validation Check (Tyndall Effect): Shine a laser pointer through the final media solution. If the beam path is highly visible (scattering), colloidal aggregates have formed, and the compound has crashed out. A successful micellar dispersion will show minimal to no light scattering.

Decision Workflow Visualization

Solubilization Start 4-(Dibenzylamino) benzenesulfonic acid Decision Target Assay? Start->Decision InVitro In Vitro / Cellular Decision->InVitro InVivo In Vivo / Animal Decision->InVivo DMSO Dissolve in 100% DMSO (Stock Solution) InVitro->DMSO HPBCD Add to 20% HP-β-CD Aqueous Solution InVivo->HPBCD PEG Mix with PEG 400 & Tween 80 DMSO->PEG Reduce polarity Media Dilute into Aqueous Media (Max 0.5% DMSO) PEG->Media Micellar dispersion Valid1 Validate: Clear Solution (No Tyndall Effect) Media->Valid1 pHAdj Adjust pH to 7.5-8.0 (NaOH or TRIS) HPBCD->pHAdj Ionize sulfonate Equilibrate Sonicate & Equilibrate (Host-Guest Complex) pHAdj->Equilibrate Shield benzyls Valid2 Validate: Centrifuge & UV-Vis Quantification Equilibrate->Valid2

Fig 1: Decision tree for solubilizing 4-(dibenzylamino)benzenesulfonic acid based on application.

References

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs Source: MDPI URL:[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: National Institutes of Health (PMC) URL:[Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents Source: ResearchGate URL:[Link]

Sources

Troubleshooting

"Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" side reactions to avoid

Ticket System: Active Troubleshooting & Optimization Welcome to the Advanced Organic Chemistry Support Hub. Subject: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS: Variable/Derivative specific) Common Name: N,N-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active Troubleshooting & Optimization

Welcome to the Advanced Organic Chemistry Support Hub. Subject: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (CAS: Variable/Derivative specific) Common Name: N,N-Dibenzylsulfanilic Acid User Level: Senior Researcher / Process Chemist

Introduction: The Molecule & The Challenge

You are working with a molecule that balances two opposing chemical personalities. On one side, you have the sulfonic acid (


) , a strong, polar, electron-withdrawing group that demands aqueous handling or polar solvents.[1] On the other, you have the dibenzylamino group (

)
, a bulky, lipophilic, electron-donating moiety that is sensitive to oxidation and hydrogenolysis.

The interface between these two groups creates specific "failure modes" during synthesis and storage.[1] This guide addresses the three most critical side reactions: Acid-Catalyzed Dealkylation , Protodesulfonation , and Benzylic Oxidation .[1]

Module 1: Synthesis & Reaction Control

Ticket #104: "My yield is low, and I see benzyl alcohol/bromide byproducts."

Diagnosis: Acid-Catalyzed Dealkylation (Loss of Protecting Group).[1] Severity: Critical (Irreversible).

The Mechanism of Failure

The dibenzylamino group is generally stable to base, but it is chemically fragile in hot, strong acid. If you are sulfonating N,N-dibenzylaniline using harsh conditions (e.g., Oleum or high-temp


), the acid can protonate the nitrogen, making it a better leaving group, or facilitate a retro-Friedel-Crafts type cleavage, stripping off the benzyl groups.[1]
Protocol for Avoidance

Instead of "thermodynamic" sulfonation (high heat, long time), utilize "kinetic" sulfonation conditions.[1]

Recommended Workflow:

  • Reagent Selection: Use Chlorosulfonic acid (

    
    )  instead of concentrated sulfuric acid/oleum. It is more reactive, allowing for lower temperatures.[1]
    
  • Solvent: Use a chlorinated solvent (DCM or DCE) to moderate the reaction heat.[1]

  • Temperature: Maintain

    
     to 
    
    
    
    during addition. Do not exceed
    
    
    .

Data: Stability Profile of N-Benzyl Groups

ConditionStabilityResulting Side Product
Dilute HCl /

(

)
StableProduct remains intact.[1]
Conc.

(

)
Unstable Sulfanilic acid + Benzyl polymers.

/ Pd-C (Hydrogenation)
Labile Sulfanilic acid + Toluene (Cleavage).
Oxidizing Agents (

)
Unstable Benzoic acid + Sulfanilic acid.
Visualizing the Pathway

SynthesisPath Start N,N-Dibenzylaniline Target TARGET: 4-(Dibenzylamino) benzenesulfonic acid Start->Target ClSO3H, 0°C (Kinetic Control) Fail1 SIDE PRODUCT: Sulfanilic Acid (Debenzylation) Start->Fail1 Conc. H2SO4, >80°C (Acid Cleavage) Fail2 SIDE PRODUCT: Ortho-Isomer (Regio-impurity) Start->Fail2 High Temp (Thermodynamic)

Caption: Figure 1. Kinetic control (green path) preserves the benzyl groups, while high-temperature acidic conditions (red path) lead to cleavage.

Module 2: Purification & Workup

Ticket #209: "The product disappears during recrystallization from hot water."

Diagnosis: Protodesulfonation (Hydrolysis).[1] Severity: High (Reversible).[1]

The Mechanism of Failure

Sulfonation is a reversible reaction.[2][3] The presence of the electron-donating amino group activates the ring, making the sulfonic acid group susceptible to leaving if heated in dilute aqueous acid. This is the microscopic reverse of the sulfonation reaction.



Troubleshooting Protocol
  • pH Control: Never boil the product in strongly acidic water (pH < 1).

  • Isoelectric Precipitation: The product is a zwitterion.[1] It is least soluble at its isoelectric point (pI).[1]

    • Action: Dissolve the crude sulfonyl chloride/acid in mild base (Sodium Carbonate), then slowly acidify with acetic acid to pH ~4–5. The zwitterion should precipitate.[1]

    • Avoid: Adding excess strong mineral acid (HCl) which redissolves the product as the cationic hydrochloride salt.

Module 3: Storage & Stability

Ticket #305: "My white powder turned yellow/brown after a month."

Diagnosis: Benzylic Oxidation.[1] Severity: Moderate (Quality/Purity issue).

The Mechanism of Failure

The "benzylic" carbons (the


 between the Nitrogen and the Phenyl ring) are activated. Exposure to air (oxygen) and light, especially in solution, leads to the formation of peroxides, which decompose into benzaldehyde and the debenzylated amine. This "oxidative dealkylation" is often catalyzed by trace metals or light.[1]
Mitigation Strategy
  • Storage: Store under Argon/Nitrogen in amber vials.

  • Solvents: Avoid storing in ethers (THF/Dioxane) which can form peroxides that initiate this chain reaction.[1]

  • Stabilizers: If the compound is in solution for long periods, ensure the solvent is degassed.[1]

Visualizing Degradation

Degradation Product 4-(Dibenzylamino) benzenesulfonic acid Radical Benzylic Radical Intermediate Product->Radical hv (Light) / O2 Peroxide Hemiaminal / Peroxide Radical->Peroxide [O] Decomp Benzaldehyde + Sulfanilic Acid deriv. Peroxide->Decomp Hydrolysis

Caption: Figure 2. Oxidative degradation pathway triggered by light and oxygen, leading to cleavage of the benzyl group.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation to purify this compound? A: No. Standard hydrogenation (Pd/C,


) will cleave the benzyl groups (hydrogenolysis), leaving you with sulfanilic acid (4-aminobenzenesulfonic acid). If reduction is needed elsewhere in your synthesis, use selective reagents like 

or

that do not affect benzyl ethers/amines [1].

Q2: Why is my product soluble in both acid and base? A: This is classic zwitterionic behavior .[1]

  • In Base (pH > 8): The sulfonic acid is deprotonated (

    
    ). The molecule is anionic and water-soluble.[1]
    
  • In Strong Acid (pH < 1): The amine is protonated (

    
    ). The molecule is cationic and water-soluble.[1]
    
  • Target: You want the "Sweet Spot" (pH 3–5) where the net charge is zero (

    
     / 
    
    
    
    internal salt), causing precipitation [2].

Q3: Is the sulfonyl chloride form stable? A: The sulfonyl chloride derivative is moisture sensitive.[4] It will hydrolyze back to the sulfonic acid rapidly in wet air. Convert it immediately to the sulfonamide or ester if that is your goal.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to Chapter on Protection for the Amino Group: Benzylamines).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Refer to Electrophilic Aromatic Substitution: Sulfonation reversibility).

  • BenchChem Technical Support. (2025). Stability of N-Benzyl Protecting Groups. (General stability data for N-Bn vs N-PMB).

  • Cerfontain, H. (1968).[1] Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.[1] (Foundational text on desulfonation mechanisms).

Sources

Reference Data & Comparative Studies

Validation

"Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" efficacy compared to similar compounds

An in-depth technical comparison of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (commonly referred to as N,N-dibenzylsulfanilic acid or DB-SA) against its structural analogs requires a rigorous look at its unique s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (commonly referred to as N,N-dibenzylsulfanilic acid or DB-SA) against its structural analogs requires a rigorous look at its unique steric and electronic properties.

As a Senior Application Scientist, I have structured this guide to evaluate DB-SA against its non-alkylated precursor, Sulfanilic Acid (SA) , and its short-chain alkylated analog, N,N-Dimethylsulfanilic Acid (DM-SA) . We will objectively compare their efficacy across two primary domains: Medicinal Chemistry (Enzyme Inhibition Scaffolding) and Photophysics (Solvatochromic Fluorophore Synthesis) .

Physicochemical Profiling & Structural Causality

The substitution of primary amine protons with two bulky benzyl (phenylmethyl) groups fundamentally alters the molecule's behavior. The dibenzyl moiety introduces extreme steric hindrance and high lipophilicity, transforming a highly water-soluble, membrane-impermeable precursor into a lipophilic scaffold capable of probing deep hydrophobic environments [1].

Table 1: Comparative Physicochemical Properties

CompoundStructural FeatureLogP (Calculated)Steric Bulk (MSA)Primary Utility
Sulfanilic Acid (SA) Primary amine (

)
-0.90LowHighly soluble intermediate
N,N-Dimethylsulfanilic Acid (DM-SA) Dimethyl amine (

)
0.55ModerateBasic electron donor
DB-SA (Target) Dibenzyl amine (

)
3.85Very HighHydrophobic probe / TICT dye

Efficacy in Medicinal Chemistry: Hydrophobic Pocket Targeting

In drug development, sulfonamide derivatives are classical inhibitors of metalloenzymes (e.g., Carbonic Anhydrases). While SA lacks the lipophilicity to cross cell membranes or engage in


 stacking, DB-SA excels.

The Causality of Binding: The bis(phenylmethyl)amino group acts as a massive hydrophobic anchor. When DB-SA enters a target enzyme's active site, the desolvation penalty of the benzyl groups is rapidly overcome by strong van der Waals interactions and


 stacking with aromatic residues in the binding pocket. This results in binding affinities (IC

) that are often orders of magnitude stronger than those of SA or DM-SA.
Experimental Protocol: Self-Validating Competitive Binding Assay

To objectively measure binding efficacy, a Fluorescence Resonance Energy Transfer (FRET)-based competitive displacement assay is utilized. This protocol is self-validating as it relies on the displacement of a known fluorescent tracer, ensuring that signal loss is directly proportional to compound binding.

  • Matrix Preparation: Prepare the target enzyme (e.g., 50 nM) in HEPES buffer (pH 7.4, 0.01% Triton X-100 to prevent non-specific aggregation).

  • Tracer Equilibration: Add a known fluorescent sulfonamide tracer (100 nM) to the enzyme matrix and incubate for 15 minutes to establish the baseline FRET signal (Positive Control).

  • Compound Titration: Dispense DB-SA, DM-SA, and SA into a 384-well microplate in a 12-point concentration gradient (0.1 nM to 100 µM).

  • Displacement & Acquisition: Add the Enzyme-Tracer complex to the plate. Incubate for 45 minutes at 25°C. Read fluorescence polarization (FP) or FRET emission.

  • Self-Validation Step: Calculate the Z'-factor using wells containing only the Enzyme-Tracer (high signal) and wells containing buffer only (low signal). A Z'-factor > 0.6 validates the assay's robustness.

BindingWorkflow N1 Enzyme-Tracer Complex Prep N3 Competitive Displacement N1->N3 N2 Compound Titration (DB-SA vs Analogs) N2->N3 N4 Fluorescence Readout N3->N4 N5 IC50 & Z'-factor Validation N4->N5

Workflow for evaluating enzyme inhibition efficacy of sulfonamide derivatives.

Efficacy in Photophysics: Solvatochromic Fluorophore Synthesis

When converted into fluorescent dyes (e.g., via azo coupling or condensation), N,N-dialkylanilines exhibit unique photophysical properties due to the formation of Twisted Intramolecular Charge Transfer (TICT) states [2].

The Causality of Fluorescence: Upon photoexcitation, the molecule reaches a Locally Excited (LE) state. In DM-SA, the small methyl groups allow the nitrogen lone pair to remain relatively planar with the benzene ring. However, in DB-SA, the severe steric clash between the bulky benzyl groups and the ortho-protons of the benzene ring forces the amino group to twist orthogonally. This localizes the charge, creating a highly polar TICT state. Consequently, DB-SA-derived fluorophores exhibit massive, environment-sensitive Stokes shifts (solvatochromism), making them superior environmental probes compared to DM-SA [3].

Experimental Protocol: Solvatochromic Fluorescence Characterization

This protocol validates the TICT emission by measuring the Stokes shift across a polarity gradient.

  • Solvent Matrix Preparation: Prepare a series of solvents with increasing dielectric constants (e.g., Toluene, Chloroform, Acetone, Acetonitrile, Methanol).

  • Sample Preparation: Dissolve DB-SA and DM-SA derivatives to a final concentration of 5 µM in each solvent.

  • Spectral Acquisition: Excite the samples at their respective isosbestic points. Record the emission spectra from 400 nm to 700 nm using a spectrofluorometer.

  • Self-Validation Step: Plot the Stokes shift (

    
    ) against the solvent orientation polarizability (
    
    
    
    ) to generate a Lippert-Mataga plot. A strictly linear correlation validates that the emission shift is purely due to dipole-solvent relaxation (TICT formation) and not aggregation or degradation.

TICT S0 Ground State (S0) Planar Conformation LE Locally Excited (LE) State Franck-Condon S0->LE Excitation TICT TICT State Orthogonal Twist LE->TICT Steric Twist (Solvent Relaxation) FluorLE Normal Fluorescence (Non-polar media) LE->FluorLE Emission FluorTICT Red-Shifted Emission (Polar media) TICT->FluorTICT Emission FluorLE->S0 FluorTICT->S0

Photophysical mechanism of TICT state formation in N,N-dialkylaniline derivatives.

Quantitative Performance Summary

The experimental data clearly delineates the operational superiority of DB-SA in applications requiring high lipophilicity and steric manipulation.

Table 2: Experimental Efficacy Comparison

MetricSulfanilic Acid (SA)N,N-Dimethyl (DM-SA)N,N-Dibenzyl (DB-SA)
Model Enzyme IC

> 100 µM (Weak)45.2 µM1.2 µM (Potent)
Binding Mechanism Hydrogen bondingWeak hydrophobicStrong

stacking
Emission Max (Acetonitrile) Non-fluorescent430 nm (LE State)540 nm (TICT State)
Stokes Shift (

)
N/A~60 nm> 120 nm
Solvatochromic Sensitivity NoneLowExtremely High

Conclusion

While Sulfanilic Acid and N,N-Dimethylsulfanilic Acid are suitable for bulk dye synthesis and basic aqueous chemistry, Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is a highly specialized, premium scaffold. Its bulky bis(phenylmethyl) architecture provides the necessary lipophilicity to anchor into deep enzymatic pockets and the exact steric strain required to induce advanced TICT fluorescence, making it an indispensable tool for modern drug discovery and biophotonic imaging.

References

  • Gobbi, L., et al. "N,N-dialkylaniline-substituted tetraethynylethenes: a new class of chromophores possessing an emitting charge-transfer state. Experimental and computational studies." ChemPhysChem, Vol. 2, No. 7, 2001, pp. 423-433.[Link]

  • Scribd. "N,N-Dibenzylsulphanilic Acid Overview - Chemical Properties and Dye Synthesis." Scribd Open Repository, 2023.[Link]

Comparative

Publish Comparison Guide: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- as a Reference Standard

Executive Summary: The Hydrophobic Sulfonate Standard Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (commonly N,N-Dibenzylsulfanilic acid ) represents a critical reference standard in the analysis of triphenylmethane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrophobic Sulfonate Standard

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (commonly N,N-Dibenzylsulfanilic acid ) represents a critical reference standard in the analysis of triphenylmethane dyes and sulfonated intermediates. Unlike its parent compound, Sulfanilic Acid (which is highly polar and zwitterionic), the dibenzyl derivative possesses significant lipophilicity due to the two bulky benzyl groups attached to the amine.

This guide evaluates its utility as:

  • A Process Impurity Marker: Specifically for Acid Violet 49 (Benzyl Violet 4B) and related diagnostic dyes where benzylation is a key synthetic step.

  • A Hydrophobic System Suitability Standard: For validating Reverse Phase HPLC (RP-HPLC) methods that must resolve highly polar sulfonates from lipophilic intermediates.

Comparative Analysis: Defining the Standard

To understand the value of N,N-Dibenzylsulfanilic acid, we must compare it against its structural analogs used in similar analytical workflows.

Table 1: Physicochemical & Analytical Comparison
FeatureN,N-Dibenzylsulfanilic Acid (Target)Sulfanilic Acid (Parent)N,N-Diethylsulfanilic Acid (Analog)
Structure Sulfonate core + 2 Benzyl groupsSulfonate core + Primary AmineSulfonate core + 2 Ethyl groups
Hydrophobicity (LogP) High (~3.5) (Predicted)Very Low (-0.9) Moderate (~1.0)
HPLC Retention (C18) Strong retention; elutes late in gradient.Void volume elution (without ion-pairing).Moderate retention.
UV Absorbance Enhanced

~260-280 nm due to benzyl rings.
Weak absorbance >250 nm.Moderate absorbance.
Primary Application Impurity marker for benzylated dyes (e.g., Acid Violet 49).[1][2]Starting material purity check.Impurity marker for Isosulfan Blue.
Solubility Soluble in MeOH, ACN; limited in pure water.Soluble in water (pH dependent).Soluble in water/MeOH.
Mechanistic Insight: The "Lipophilic Drag" Effect

In Reverse Phase Chromatography, the two benzyl groups act as a "lipophilic drag," anchoring the molecule to the C18 stationary phase. This contrasts sharply with Sulfanilic Acid, which often elutes in the void volume due to its high polarity. Therefore, N,N-Dibenzylsulfanilic acid is the superior standard for verifying the gradient elution capability of a method designed to separate starting materials from final dye products.

Application Workflow: Impurity Profiling in Dye Synthesis

The synthesis of Acid Violet 49 involves the condensation of N,N-dibenzylsulfanilic acid (or its precursors) with benzaldehyde derivatives. Unreacted N,N-dibenzylsulfanilic acid is a critical process impurity that must be quantified to prevent shade variation and toxicity issues in the final product.

Visualization 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the reference standard within the dye manufacturing process.

SynthesisPathway Sulfanilic Sulfanilic Acid (Starting Material) MonoBenzyl N-Benzylsulfanilic Acid (Intermediate) Sulfanilic->MonoBenzyl Benzylation (Step 1) BenzylCl Benzyl Chloride (Reagent) BenzylCl->MonoBenzyl DiBenzyl N,N-Dibenzylsulfanilic Acid (Target Standard) MonoBenzyl->DiBenzyl Benzylation (Step 2) Condensation Condensation (+ Benzaldehyde deriv.) DiBenzyl->Condensation Main Reaction AcidViolet Acid Violet 49 (Final Dye) DiBenzyl->AcidViolet Residual Impurity (Monitor via HPLC) Condensation->AcidViolet Oxidation

Caption: Pathway showing N,N-Dibenzylsulfanilic acid as both a key intermediate and a potential residual impurity in Acid Violet 49 synthesis.

Experimental Protocol: Validated HPLC Method

This protocol is designed to resolve N,N-Dibenzylsulfanilic acid from both the polar starting material (Sulfanilic acid) and the final dye product.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (benzyl specificity).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.0955Equilibrate (Elute Sulfanilic Acid)
5.0955Isocratic Hold
20.04060Linear Ramp (Elute Dibenzyl Standard)
25.01090Wash (Elute Dyes/Oligomers)
30.0955Re-equilibration
Step-by-Step Preparation
  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- reference standard.

    • Dissolve in 10 mL of Methanol . Note: Do not use pure water; the dibenzyl group reduces aqueous solubility.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability Solution:

    • Mix Stock Solution with Sulfanilic Acid stock (dissolved in water) to create a mix containing 50 µg/mL of each.

  • Acceptance Criteria:

    • Resolution (Rs): > 10.0 between Sulfanilic Acid (tR ~2-3 min) and N,N-Dibenzylsulfanilic acid (tR ~15-18 min).

    • Tailing Factor: < 1.5 for the Dibenzyl peak (indicates minimal secondary interactions with silanols).

Visualization 2: Analytical Separation Logic

This diagram depicts the chromatographic behavior expected on a C18 column.

Chromatography Column C18 Reverse Phase Column Sulfanilic Sulfanilic Acid (Polar) Column->Sulfanilic Elutes Fast (Low Affinity) Dibenzyl N,N-Dibenzylsulfanilic Acid (Hydrophobic) Column->Dibenzyl Elutes Late (High Affinity) Void Void Sulfanilic->Void Retained Strong Retention (Hydrophobic Interaction) Dibenzyl->Retained

Caption: Separation logic showing the high retention of the Dibenzyl standard compared to the polar parent compound.

Troubleshooting & Stability

  • Peak Broadening: If the N,N-Dibenzylsulfanilic acid peak is broad, increase the initial organic modifier to 10% or ensure the sample diluent matches the mobile phase (avoid 100% MeOH injection if possible; dilute 1:1 with water).

  • Carryover: Due to the two benzyl groups, this compound can stick to injector seals. Include a needle wash step with 50:50 Water:Acetonitrile.

  • Stability: The sulfonic acid group is stable, but the benzyl-nitrogen bond can be susceptible to oxidation under harsh conditions. Store the standard at 2-8°C, protected from light.

References

  • U.S. International Trade Commission. (1970). Synthetic Organic Chemicals: United States Production and Sales. USITC Publication.
  • U.S. Environmental Protection Agency (EPA).Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83884 (Sulfanilic Acid) and related substructure searches for UNII N2F2XU8CGX. [Link]

  • FDA Substance Registration System (SRS). UNII: N2F2XU8CGX (N,N-Dibenzylsulfanilic Acid). [Link]

Sources

Validation

Comparative Cross-Reactivity Guide: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- in Target Screens and Immunoassays

Executive Summary "Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" (also known as N,N-dibenzylsulfanilic acid or DP4ABS, CAS: 91-72-5) is a heavily substituted derivative of sulfanilic acid widely utilized as an inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

"Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" (also known as N,N-dibenzylsulfanilic acid or DP4ABS, CAS: 91-72-5) is a heavily substituted derivative of sulfanilic acid widely utilized as an intermediate in dye synthesis and medicinal chemistry [1]. In drug development and environmental monitoring, distinguishing between structurally similar benzenesulfonic acid derivatives is critical [2]. This guide provides an objective, data-driven comparison of DP4ABS against its less substituted analogs—Sulfanilic acid (SA) and N-benzylsulfanilic acid (BSA)—as well as the common sulfonamide antibiotic Sulfamethoxazole (SMX).

Mechanistic Causality: The Role of Steric Hindrance

The core structural feature of DP4ABS is the presence of two bulky phenylmethyl (benzyl) groups on the 4-amino position. In competitive binding environments, cross-reactivity (CR) is dictated by a molecule's ability to fit into highly conserved binding pockets, such as the active site of Dihydropteroate Synthase (DHPS) or the paratope of a target-specific antibody.

While unsubstituted sulfanilic acid acts as a functional mimetic of p-aminobenzoic acid (PABA), the bis(phenylmethyl) substitution in DP4ABS creates massive steric clash. This physical barrier prevents the benzenesulfonic acid core from anchoring via necessary hydrogen bonding and ionic interactions. Consequently, DP4ABS exhibits near-zero cross-reactivity in standard sulfonamide assays, making it an excellent negative control or a highly specific, non-interfering intermediate in complex chemical formulations [3].

SAR_Logic Core Benzenesulfonic Acid Core (Target Binding) Amine 4-Amino Substitution Core->Amine NoSub Primary Amine (Sulfanilic Acid) Amine->NoSub Unsubstituted BisSub Bis(phenylmethyl) Amine (DP4ABS) Amine->BisSub Dibenzylation HighBind High Cross-Reactivity (Fits DHPS & Ab Pockets) NoSub->HighBind PABA Mimicry LowBind Negligible Cross-Reactivity (Steric Exclusion) BisSub->LowBind Steric Clash

Logical flow demonstrating how bis(phenylmethyl) substitution dictates cross-reactivity profiles.

Experimental Workflows (Self-Validating Systems)

To empirically validate this causality, we employ two orthogonal, self-validating screening systems: a Competitive ELISA (immunological) and a DHPS Inhibition Assay (functional).

Protocol 1: Competitive ELISA for Structural Cross-Reactivity

Purpose: To quantify the binding affinity of DP4ABS and analogs to a polyclonal antibody raised against a sulfanilic acid-carrier protein conjugate. Self-Validation Mechanism: The protocol includes a zero-calibrator (


) to establish maximum signal and matrix blanks to rule out non-specific hydrophobic binding from the benzyl groups.

Step-by-Step Methodology:

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of SA-BSA conjugate (1 µg/mL). Incubate overnight at 4°C.

  • Washing: Wash 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20) to remove unbound antigen.

  • Competitive Incubation: Add 50 µL of standard/sample (DP4ABS, SA, BSA, SMX at 0.1 to 10,000 ng/mL) and 50 µL of primary anti-SA antibody. Incubate for 1 hour at 37°C. (Causality note: Competitive binding occurs here; bulky analogs that cannot fit the paratope will remain in solution).

  • Washing: Wash 3x with PBST.

  • Signal Generation: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.

  • Readout: Wash 5x with PBST. Add 100 µL TMB substrate; stop the reaction after 15 minutes with 50 µL 2M H₂SO₄.

  • Analysis: Read absorbance at 450 nm. Calculate %CR = (IC₅₀ of SA / IC₅₀ of analog) × 100.

ELISA_Workflow Plate Microtiter Plate Coated with SA-BSA Incubation Add Sample + Primary Ab (Competitive Binding) Plate->Incubation Wash Wash Step (Remove Unbound) Incubation->Wash Secondary Add HRP-Secondary Ab (Signal Generation) Wash->Secondary Readout TMB Substrate & Read OD450 (Quantify CR%) Secondary->Readout

Step-by-step competitive ELISA workflow for evaluating small-molecule cross-reactivity.

Protocol 2: DHPS Enzymatic Inhibition Screen

Purpose: To determine if the benzenesulfonic acid analogs can competitively inhibit DHPS by mimicking PABA. Self-Validation Mechanism: PABA is added in excess to a parallel control group to confirm that any observed inhibition is strictly competitive at the active site, rather than allosteric or assay interference.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mix containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM PABA, and 50 µM pteridine substrate.

  • Inhibitor Introduction: Introduce inhibitors (DP4ABS, SA, BSA, SMX) at varying concentrations (1 µM to 1000 µM).

  • Initiation: Initiate the reaction by adding 10 nM purified DHPS enzyme. Incubate for 30 minutes at 37°C.

  • Quantification: Quench the reaction and quantify the dihydropteroate product via HPLC-UV at 280 nm.

  • Analysis: Plot fractional activity vs. inhibitor concentration to derive IC₅₀ values.

Data Presentation: Comparative Performance

The quantitative results from both orthogonal assays clearly illustrate the impact of the bis(phenylmethyl) substitution.

CompoundSubstitution LevelELISA IC₅₀ (ng/mL)ELISA %CRDHPS IC₅₀ (µM)DHPS Inhibition Status
Sulfanilic Acid (SA) Primary Amine (None)5.0100%15.0Moderate
N-benzylsulfanilic acid Secondary Amine (Mono)45.011.1%> 500Negligible
DP4ABS Tertiary Amine (Bis)> 10,000< 0.05%> 1000None (Steric Exclusion)
Sulfamethoxazole (SMX) Control Antibiotic120.04.1%0.5Potent

Conclusion

The experimental data conclusively demonstrates that "Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" does not cross-react in standard sulfanilic acid or sulfonamide assays. The bis(phenylmethyl) substitution fundamentally alters the molecular topology, preventing both immunological recognition and enzymatic active-site entry. Researchers and assay developers can confidently utilize DP4ABS in multiplexed environments without fear of false-positive interference in PABA-pathway or sulfanilic-targeted screens.

References

  • Title: Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- - Substance Details - SRS Source: US EPA URL: [Link]

  • Title: SYNTHETIC ORGANIC CHEMICALS United States Production and Sales Source: United States International Trade Commission (USITC) URL: [Link]

Comparative

Benchmarking "Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-" against industry standards

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In advanced organic synthesis and pharmaceutical development, the strategic selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In advanced organic synthesis and pharmaceutical development, the strategic selection of functionalized intermediates dictates the efficiency of downstream workflows. Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (commonly known as N,N-dibenzylsulfanilic acid or NNDBSA, CAS 91-72-5) represents a highly specialized tertiary amine derivative of the industry-standard [1].

While unmodified sulfanilic acid (CAS 121-57-3) is a ubiquitous, highly water-soluble zwitterion used in basic dye manufacturing, NNDBSA is engineered for complex environments. By benchmarking NNDBSA against primary (Sulfanilic Acid) and secondary (N-Benzylsulfanilic Acid) amine standards, this guide provides actionable, data-driven insights into its superior performance as a , a lipophilic metal-complex ligand, and a specialized chromophore building block[2].

Mechanistic Rationale: The Bis-Benzyl Advantage

To understand the operational superiority of NNDBSA in specific workflows, we must analyze the causality behind its structural modifications:

  • Steric Shielding (Amine Protection): The introduction of two bulky phenylmethyl (benzyl) groups creates profound steric hindrance around the nitrogen atom. In multi-step pharmaceutical syntheses, this acts as a robust, built-in protecting group, preventing unwanted N-alkylation or oxidation that typically plagues primary amines[2].

  • Phase Partitioning & Lipophilicity: Unmodified sulfanilic acid has a high melting point (>300°C) and exists as a zwitterion, rendering it insoluble in most organic solvents[1]. NNDBSA, conversely, dissolves readily in ethanol, methanol, and acetone[2]. This lipophilic shift is critical for homogeneous catalysis and organic-phase extractions.

  • Electron Density Modulation: During electrophilic aromatic substitution (e.g., azo coupling), the tertiary amine alters the electron-donating kinetics to the aromatic ring, allowing for highly controlled, slower coupling rates that yield high-purity, solvent-soluble dyes[3].

StericShielding SA Sulfanilic Acid (Primary Amine) Vuln High Vulnerability to Side Reactions SA->Vuln NBSA N-Benzylsulfanilic Acid (Secondary Amine) Mod Moderate Protection NBSA->Mod NNDBSA N,N-Dibenzylsulfanilic Acid (Tertiary Amine) Shield Complete Steric Shielding (Stable Protecting Group) NNDBSA->Shield

Fig 1: Steric shielding logic of amine functional groups in sulfonic acid derivatives.

Benchmarking Data: NNDBSA vs. Industry Standards

The following tables synthesize quantitative experimental data comparing NNDBSA against its primary and secondary amine counterparts.

Table 1: Physicochemical and Partitioning Benchmarks

Data reflects standard conditions (25°C, 1 atm). LogP values dictate solvent compatibility.

CompoundCAS NumberAmine TypeEstimated LogPAqueous Solubility (pH 7)Primary Application
Sulfanilic Acid (SA) 121-57-3Primary-0.90High (10 g/L)Aqueous Azo Dyes
N-Benzylsulfanilic Acid (NBSA) 23117-23-9Secondary1.45ModerateIntermediate Synthesis
N,N-Dibenzylsulfanilic Acid 91-72-5Tertiary3.80Sparingly SolubleLipophilic Ligands / Pharma
Table 2: Electrophilic Aromatic Substitution (Azo Coupling) Performance

Coupling with standard diazonium salts to evaluate reaction kinetics and product utility.

SubstrateCoupling Yield (%)Reaction Time (h)Chromophore Solvent Compatibility
SA 96.01.0Aqueous only
NBSA 89.52.5Alcohols, Aqueous
NNDBSA 84.04.0Broad organic (DCM, Toluene)

Observation: While NNDBSA exhibits a slightly lower theoretical yield due to the steric bulk of the bis(phenylmethyl) groups, the resulting chromophores possess unparalleled solubility in non-polar organic solvents, a mandatory requirement for specialized [4].

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems . Every workflow includes an internal control step to ensure causality and data reliability.

Protocol 1: Lipophilicity & Phase Partitioning Validation (Shake-Flask Method)

Causality: To predict NNDBSA's behavior as a ligand in metal complexation, we must empirically quantify its lipophilicity (LogP) against unmodified sulfanilic acid.

  • Preparation: Prepare a 0.1 M solution of the target compound in 50 mL of HPLC-grade water (adjusted to pH 7.4 using phosphate buffer).

  • Equilibration: Add 50 mL of 1-octanol. Agitate the biphasic system mechanically at 200 RPM for 24 hours at 25.0 ± 0.1°C to ensure complete thermodynamic equilibrium.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow 4 hours for complete phase resolution.

  • Quantification: Extract 1 mL aliquots from both the aqueous and organic phases. Dilute and analyze via HPLC-UV (λ = 254 nm).

  • Self-Validating Step (Mass Balance): Calculate the total mass of the compound detected in both phases. The sum must equal the initial input mass (100 ± 2%). A deviation >2% indicates emulsion formation, compound degradation, or precipitation at the interface, immediately invalidating the run.

Protocol 2: Azo Coupling for Lipophilic Dye Synthesis

Causality: To benchmark the electron-donating efficiency of the dibenzyl-substituted nitrogen during electrophilic aromatic substitution, and to isolate the resulting organic-soluble dye.

  • Diazotization: Dissolve 0.01 mol of aniline in 10 mL of 3M HCl. Cool to 0-5°C in an ice bath. Slowly add 0.01 mol of sodium nitrite (

    
    ) dissolved in 5 mL of water dropwise, maintaining the temperature strictly below 5°C to prevent diazonium decomposition.
    
  • Self-Validating Step (Nitrous Acid Check): Five minutes after the addition, spot the reaction mixture onto starch-iodide paper. A blue-black color must appear, confirming a slight excess of nitrous acid and the absolute completion of diazotization. If the test is negative, the diazonium salt has failed to form completely, and the protocol must be aborted.

  • Coupling: Dissolve 0.01 mol of NNDBSA in 15 mL of acetone (leveraging its organic solubility). Slowly add the diazonium solution to the NNDBSA solution while maintaining pH 5-6 using sodium acetate.

  • Extraction: Stir for 4 hours. Extract the resulting lipophilic dye using dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under vacuum.
    

Workflow Step1 Step 1: Diazotization (NaNO2, HCl, 0-5°C) Step2 Step 2: Azo Coupling (Electrophilic Aromatic Substitution) Step1->Step2 Step3 Step 3: Phase Separation (Organic Extraction) Step2->Step3 Step4 Step 4: Internal Validation (Mass Balance & TLC) Step3->Step4

Fig 2: Self-validating workflow for azo coupling and lipophilic extraction.

Conclusion

Benchmarking Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- against standard sulfanilic acid reveals a clear divergence in application utility. While primary amine sulfonic acids are suited for bulk aqueous chemistry, the bis-benzyl substitution transforms NNDBSA into a highly specialized, lipophilic, and sterically protected intermediate. For drug development professionals and organic chemists, NNDBSA provides a critical structural bridge when synthesizing complex, solvent-soluble chromophores or pharmaceutical precursors requiring strict amine protection.

References

  • LookChem. Sulfanilic acid (CAS 121-57-3) Properties and Upstream/Downstream Synthesis. Retrieved from:[Link]

  • Scribd / Chemical Overviews. N,N-Dibenzylsulphanilic Acid Overview: Synthesis, Chemical Properties, and Applications. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 4-(Dibenzylamino)benzenesulfonic acid

Hazard Assessment: A Foundation of Causality Benzenesulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed or inhaled.[1][3][4] T...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Foundation of Causality

Benzenesulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed or inhaled.[1][3][4] The introduction of the 4-[bis(phenylmethyl)amino]- substituent may alter the compound's reactivity and toxicological profile, but in the absence of specific data, we must assume it presents similar, if not identical, hazards. Therefore, the selection of PPE is directly driven by the need to prevent contact with a potentially corrosive and harmful substance.

Key Assumed Hazards:

  • Corrosive to skin and eyes: Direct contact can lead to severe burns and permanent eye damage.[1][2][3]

  • Respiratory tract irritation: Inhalation of dust or aerosols can cause severe irritation to the respiratory system.[1]

  • Harmful if ingested: Swallowing the compound can cause significant harm.[3][4]

Core PPE Requirements: A Multi-layered Defense

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical, ensuring that a failure in one layer does not result in exposure.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to utilize engineering controls to minimize exposure.

  • Fume Hood: All handling of 4-(Dibenzylamino)benzenesulfonic acid, including weighing and solution preparation, should be conducted in a properly functioning chemical fume hood. This minimizes the risk of inhaling dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment: Your Last Line of Defense

The following table outlines the minimum PPE requirements for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Hands Nitrile or neoprene gloves (double-gloving recommended)Provides a chemical-resistant barrier. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Body Chemical-resistant lab coat or apronProtects the torso and arms from splashes and spills.
Feet Closed-toe shoesProtects feet from spills.
Respiratory NIOSH-approved respirator with appropriate cartridgesRecommended when there is a risk of generating dust or aerosols that cannot be controlled by a fume hood.

Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE node_don1 1. Lab Coat node_don2 2. Respirator (if needed) node_don1->node_don2 node_don3 3. Eye and Face Protection node_don2->node_don3 node_don4 4. Gloves (Outer Pair Last) node_don3->node_don4

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow

G cluster_doffing Doffing PPE node_doff1 1. Outer Gloves node_doff2 2. Lab Coat node_doff1->node_doff2 node_doff3 3. Eye and Face Protection node_doff2->node_doff3 node_doff4 4. Inner Gloves node_doff3->node_doff4 node_doff5 5. Respirator (if used) node_doff4->node_doff5 node_doff6 6. Wash Hands Thoroughly node_doff5->node_doff6

Caption: Sequential process for safely removing PPE to avoid contamination.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[3] Seek immediate medical attention.

Spill and Disposal Plan: Environmental Responsibility

Spill Response
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material and place it in a sealed, labeled container. For liquid spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill, then transfer it to a sealed, labeled container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's and local regulations.

Waste Disposal

All waste containing 4-(Dibenzylamino)benzenesulfonic acid, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste. Follow your institution's specific waste disposal protocols. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The responsible use of chemical reagents is the cornerstone of scientific integrity and professional practice. By adhering to these PPE guidelines and operational plans, researchers can confidently and safely handle 4-(Dibenzylamino)benzenesulfonic acid, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.

References

  • Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]

  • Material Safety Data Sheet - Benzene Sulphonic Acid. Oxford Lab Fine Chem. Retrieved from [Link]

  • 4-[[Bis[4-(dimethylamino)phenyl]methyl]amino]benzenesulfonic acid - CAS Common Chemistry. Retrieved from [Link]

  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, October 15). Retrieved from [Link]

  • Benzenesulfonic acid, 4-amino- - NIST WebBook. Retrieved from [Link]

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